molecular formula C11H26N2 B1173159 ShikimicAcid CAS No. 138-95-0

ShikimicAcid

Cat. No.: B1173159
CAS No.: 138-95-0
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Description

ShikimicAcid is a useful research compound. Its molecular formula is C11H26N2. The purity is usually 95%.
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Properties

CAS No.

138-95-0

Molecular Formula

C11H26N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Shikimate Pathway: Regulation, Intermediates, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The shikimate pathway is a crucial seven-step metabolic route responsible for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, algae, plants, and some protozoans.[1][2] Notably absent in mammals, this pathway presents a prime target for the development of herbicides and antimicrobial agents.[3][4] The end product, chorismate, serves as a precursor for a wide array of secondary metabolites, including pigments, alkaloids, hormones, and cell wall components, highlighting its significance in cellular metabolism.[5][6] In vascular plants, it is estimated that over 30% of photosynthetically fixed carbon is channeled through this pathway.[6] This guide provides a comprehensive technical overview of the shikimate pathway's regulation, its intermediates, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

The Core Pathway and Its Intermediates

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the formation of chorismate.[5][7] This process involves seven key enzymes and their corresponding intermediates.

Enzymes and Intermediates of the Shikimate Pathway
StepEnzymeAbbreviationSubstrate(s)Product
13-deoxy-D-arabino-heptulosonate-7-phosphate synthaseDAHPSPhosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P)3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
23-dehydroquinate (B1236863) synthaseDHQS3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)3-dehydroquinate (DHQ)
33-dehydroquinate dehydrataseDHQD3-dehydroquinate (DHQ)3-dehydroshikimate (DHS)
4Shikimate dehydrogenaseSDH3-dehydroshikimate (DHS)Shikimate
5Shikimate kinaseSKShikimateShikimate 3-phosphate (S3P)
65-enolpyruvylshikimate-3-phosphate synthaseEPSPSShikimate 3-phosphate (S3P), Phosphoenolpyruvate (PEP)5-enolpyruvylshikimate-3-phosphate (EPSP)
7Chorismate synthaseCS5-enolpyruvylshikimate-3-phosphate (EPSP)Chorismate

Table 1: The seven enzymatic steps of the shikimate pathway.

The organization of these enzymes varies across different organisms. In bacteria, the enzymes are typically monofunctional.[7] In contrast, fungi and protists possess a pentafunctional enzyme, the AROM complex, which catalyzes steps two through six.[7] Plants exhibit a bifunctional DHQ dehydratase/shikimate dehydrogenase.[7]

Regulation of the Shikimate Pathway

Metabolic flux through the shikimate pathway is tightly controlled to meet the cellular demand for aromatic amino acids and other chorismate-derived compounds. The primary regulatory mechanisms include feedback inhibition and transcriptional control, with notable differences between microorganisms and plants.

Feedback Inhibition and Allosteric Regulation

In many microorganisms, the first enzyme, DAHPS, is a critical control point and is subject to feedback inhibition by the aromatic amino acids.[5][7] This allosteric regulation allows the cell to quickly respond to changes in the intracellular concentrations of these amino acids.

Chorismate mutase (CM), which catalyzes the conversion of chorismate to prephenate, the precursor for phenylalanine and tyrosine, also serves as a key regulatory branch point.[8] Its activity is often allosterically regulated.[8][9]

In contrast to microorganisms, DAHPS activity in higher plants is generally not subject to significant allosteric control by aromatic amino acids.[4][10] Instead, regulation in plants appears to occur predominantly at the genetic level.[4][5] However, recent studies on Arabidopsis thaliana have revealed a more complex regulatory network. For instance, the intermediate chorismate and the phenylpropanoid pathway intermediate caffeate have been shown to inhibit all A. thaliana DAHPS isoforms.[11][12] Furthermore, tyrosine and tryptophan can inhibit the AtDHS2 isoform.[11]

Transcriptional Control

In microorganisms, the genes encoding the shikimate pathway enzymes are often organized into operons, allowing for coordinated regulation of their expression.[5] In plants, the expression of genes encoding shikimate pathway enzymes can be influenced by various developmental and environmental cues.[5] Several of the pathway's enzymes exist as isoenzymes, with their expression varying between different organs and in response to changing environmental conditions.[4][5]

The Shikimate Pathway as a Drug Target

The absence of the shikimate pathway in animals makes its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents.[3][5]

Glyphosate (B1671968): A Case Study

The most well-known inhibitor of the shikimate pathway is glyphosate, the active ingredient in the herbicide Roundup®.[1][13] Glyphosate acts as an uncompetitive inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase.[1][13] It binds to the EPSPS-S3P complex, mimicking the tetrahedral intermediate of the reaction with phosphoenolpyruvate.[14] This inhibition blocks the production of EPSP, leading to the accumulation of shikimate and deregulation of the pathway, ultimately causing plant death.[14][15]

Other Inhibitors

Researchers have designed and synthesized other potent inhibitors targeting enzymes in the shikimate pathway. For example, inhibitors mimicking the tetrahedral intermediate of the DAH7PS reaction have shown strong inhibition of the Mycobacterium tuberculosis enzyme.[3][16] Additionally, the natural phenolic compound chlorogenic acid has been identified as an inhibitor of dehydroquinate synthase (DHQS).[17]

Quantitative Data on Shikimate Pathway Inhibitors
Enzyme TargetInhibitorOrganismInhibition Constant (Ki / IC50)
DAHPSIntermediate mimicMycobacterium tuberculosisNanomolar range Ki[16]
DHQSChlorogenic AcidProvidencia alcalifaciensKi = 235 ± 21 µM[17]
EPSPSGlyphosatePlants/BacteriaVaries by species

Table 2: Examples of inhibitors targeting shikimate pathway enzymes.

Experimental Protocols

Studying the shikimate pathway involves a variety of biochemical and molecular techniques. Below are outlines of key experimental protocols.

Expression and Purification of Recombinant Shikimate Pathway Enzymes

Objective: To produce pure, active enzyme for kinetic and structural studies.

General Protocol Outline:

  • Cloning: The gene encoding the enzyme of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced, for example, by the addition of IPTG.[18][19]

  • Lysis: Cells are harvested and lysed to release the cellular contents.[18]

  • Purification:

    • Affinity Chromatography: If the protein is tagged, affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a highly effective first purification step.[19]

    • Ion-Exchange Chromatography: This technique separates proteins based on their net charge and can be used to remove remaining impurities.[19]

    • Size-Exclusion Chromatography: This final "polishing" step separates proteins based on their size and can also be used for buffer exchange.[19]

  • Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard method like the Bradford assay.[18]

Enzyme Activity Assays

Objective: To measure the catalytic activity of a shikimate pathway enzyme and to screen for potential inhibitors.

Example: Coupled Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD)

This assay measures DHQD activity by coupling the formation of its product, 3-dehydroshikimate, to the oxidation of NADPH by shikimate dehydrogenase (SDH).[18][20] The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[18]

Reaction Mixture:

  • Buffer (e.g., 50 mM HEPES, pH 7.5)[20]

  • Substrate: 3-dehydroquinate (DHQ)[20]

  • Cofactor: NADPH[20]

  • Coupling Enzyme: Shikimate Dehydrogenase (SDH)[20]

  • Enzyme: Purified 3-dehydroquinate dehydratase (DHQD)[20]

Procedure:

  • Prepare the reaction mixture in a cuvette.

  • Initiate the reaction by adding the DHQD enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[20]

  • The initial reaction rate is calculated from the linear portion of the absorbance versus time curve.

Example: EPSP Synthase Activity Assay

The activity of EPSPS can be determined by measuring the production of inorganic phosphate (Pi) in the forward reaction using a malachite green-based assay or by directly measuring the formation of EPSP using LC-MS.[21][22]

Reaction Mixture (Phosphate Assay):

  • Assay Buffer (e.g., 100 mM MOPS, 1 mM MgCl₂, 10% glycerol)[23]

  • Substrates: Shikimate-3-phosphate (S3P) and Phosphoenolpyruvate (PEP)[21]

  • Enzyme: Purified EPSP synthase[21]

Procedure (Phosphate Assay):

  • Incubate the enzyme with substrates for a set time.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent like malachite green.[21]

Metabolite Analysis

Objective: To quantify the intermediates of the shikimate pathway in biological samples.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the targeted analysis of shikimate pathway metabolites.

General Protocol Outline:

  • Sample Extraction: Metabolites are extracted from the biological material (e.g., plant tissue, bacterial cells) using a suitable solvent system.

  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. The choice of column (e.g., C18, HILIC) and mobile phase is critical for resolving the different intermediates.[24]

  • Mass Spectrometry Detection: The separated metabolites are detected and quantified using a mass spectrometer. This provides high sensitivity and specificity.[24]

  • Data Analysis: The concentrations of the metabolites are determined by comparing their peak areas to those of known standards.

Visualizations

The Shikimate Pathway

Shikimate_Pathway cluster_inputs PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP DAHPS E4P Erythrose 4-phosphate E4P->DAHP DAHPS DHQ 3-dehydroquinate DAHP->DHQ DHQS DHS 3-dehydroshikimate DHQ->DHS DHQD Shikimate Shikimate DHS->Shikimate SDH S3P Shikimate 3-phosphate Shikimate->S3P SK EPSP 5-enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate CS

Caption: The seven enzymatic steps of the shikimate pathway.

Regulation of the Shikimate Pathway in Microorganisms

Shikimate_Regulation_Microbes PEP PEP + E4P DAHP DAHP PEP->DAHP DAHPS Chorismate Chorismate DAHP->Chorismate ... AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs AAs->DAHP

Caption: Feedback inhibition of DAHPS in microorganisms.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Add_Inhibitor Add Test Inhibitor (or Vehicle Control) Start->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Enzyme Initiate with Enzyme Pre_Incubate->Add_Enzyme Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Add_Enzyme->Monitor Analyze Calculate Initial Velocity and Percent Inhibition Monitor->Analyze

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The shikimate pathway represents a central hub in the metabolism of many organisms, and its unique absence in animals underscores its importance as a target for drug and herbicide development. A thorough understanding of its intermediates, regulatory mechanisms, and the enzymes that catalyze its steps is crucial for researchers in both academia and industry. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital metabolic route, paving the way for innovations in biotechnology, agriculture, and medicine.

References

A Technical Guide to the Natural Sources of Shikimic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of shikimic acid and its derivatives, compounds of significant interest for their broad biological activities and as precursors for pharmaceutical synthesis. This document details the primary plant sources, quantitative yields, and comprehensive experimental protocols for extraction, purification, and analysis. Furthermore, it elucidates the biosynthetic pathway of shikimic acid and its subsequent conversion into various derivatives.

Principal Natural Sources of Shikimic Acid

Shikimic acid is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3] While present in most plants, its concentration is economically significant in only a few. The primary commercial source of shikimic acid is the fruit of the Chinese star anise (Illicium verum).[1][2] However, research has identified several other promising natural sources.

Quantitative Data on Shikimic Acid Content in Various Plant Species

The concentration of shikimic acid can vary significantly depending on the plant species, the specific organ, and even the time of harvest.[4][5] The following table summarizes the reported concentrations of shikimic acid in several noteworthy plant sources.

Plant SpeciesCommon NamePlant PartShikimic Acid Content (% dry weight)Reference(s)
Illicium verumChinese Star AniseFruit (pericarp)2.0 - 7.0[1]
Illicium anisatumJapanese Star AniseFruitHigh, but toxic[6]
Illicium floridanumFlorida AniseFruitNot specified[6]
Illicium parviflorumSmall Anise TreeFruitNot specified[6]
Pinus strobusEastern White PineNeedles~3.0[7]
Pinus sylvestrisScots PineNeedles1.5 - 2.5[5]
Pinus massonianaMasson's PineNeedles5.71[8][9]
Pinus elliottiiSlash PineNeedlesNot specified[10]
Liquidambar styracifluaSweetgumSeeds~1.5 (up to 6.5 in aborted seeds)[11]
Ginkgo bilobaGinkgoLeavesNot specified[12]
Alnus glutinosa subsp. glutinosaBlack AlderLeaves0.6491[8][13]
Alnus orientalis var. orientalisOriental AlderLeaves0.4309[8][13]
Alnus orientalis var. pubescensOriental AlderLeaves0.2452[8][13]
Eucalyptus sieberianaSilvertop AshCambium, PhloemPresent[4]
Eucalyptus regnansMountain AshCambiumPresent[4]
Calophyllum brasilienseBrazilian beauty leafLeaves3.79[6]

Biosynthesis of Shikimic Acid and Its Derivatives

The shikimate pathway is a seven-step metabolic process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor to the aromatic amino acids.[2][3] Shikimic acid is a key intermediate in this pathway.

The Shikimate Pathway

The following diagram illustrates the key steps, intermediates, and enzymes involved in the shikimate pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Derivatives Other Derivatives (e.g., Phenylpropanoids, Alkaloids) Chorismate->Derivatives

Fig. 1: The Shikimate Pathway.
Key Derivatives of Shikimic Acid

Chorismate, the end product of the shikimate pathway, serves as a branch point for the synthesis of a vast array of secondary metabolites. Phenylalanine and tyrosine are precursors to the phenylpropanoids, which include lignins, flavonoids, coumarins, and tannins. Tryptophan is a precursor to many alkaloids and indole (B1671886) derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of shikimic acid from plant materials.

General Experimental Workflow

The following diagram outlines a general workflow for the isolation and analysis of shikimic acid from a plant source.

Experimental_Workflow Start Plant Material (e.g., Star Anise, Pine Needles) Preparation Grinding/Pulverizing Start->Preparation Extraction Extraction (e.g., Soxhlet, MAE, PHWE) Preparation->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Chromatography, Recrystallization) Crude_Extract->Purification Analysis Quantification & Identification (e.g., HPLC, NMR, MS) Crude_Extract->Analysis for quantification Pure_Compound Pure Shikimic Acid Purification->Pure_Compound Pure_Compound->Analysis

Fig. 2: General experimental workflow.
Extraction Protocols

This protocol is adapted from Payne and Edmonds (2005).[1]

  • Preparation: Grind dried star anise (Illicium verum) fruits into a fine powder.

  • Extraction: Place the ground material (e.g., 25 g) into a Soxhlet thimble and extract with 95% ethanol (B145695) for approximately 2-8 hours.[1][14]

  • Concentration: Evaporate the ethanol from the filtrate under reduced pressure to yield a brown viscous oil.[1]

  • Initial Purification: Dissolve the oil in hot water (e.g., 80°C) to separate the more hydrophilic compounds from essential oils.[1] An optional step is to add a 37% formalin solution and reflux to further clarify the aqueous solution.[1]

This rapid method is adapted from Just et al. (2015).[1][15]

  • Preparation: Grind dried star anise fruits.

  • Extraction: Pack the ground material (e.g., 20 g) into the portafilter of a household espresso machine. Extract with a 30% ethanol/water solution (200 mL) at approximately 96°C and 9 bar pressure. The extraction time is about 2 minutes per 20 g sample.[1][15]

  • Concentration: Combine the extracts and evaporate the solvent.

This is a simple and effective method for extracting shikimic acid from pine needles.[16][17]

  • Preparation: Pulverize dried pine needles to a powder.[16][17]

  • Extraction: Briefly boil the powdered needles in water.[16][17]

  • Filtration: Filter the mixture to separate the aqueous extract containing shikimic acid from the solid plant material.[16][17]

Purification Protocols
  • Column Preparation: Prepare an anion exchange column (e.g., Amberlite IRA-400).[14]

  • Loading: Pass the aqueous crude extract through the column. Shikimic acid will bind to the resin.

  • Washing: Wash the column with deionized water to remove impurities.

  • Elution: Elute the shikimic acid with a suitable eluent, such as 25% aqueous acetic acid.[1]

  • Concentration: Evaporate the eluate to obtain the purified shikimic acid.

  • Dissolution: Dissolve the crude or partially purified shikimic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/toluene).[18]

  • Decolorization: Add activated charcoal to the hot solution to remove colored impurities, then filter while hot.

  • Crystallization: Allow the filtrate to cool slowly to form crystals of pure shikimic acid.

  • Isolation: Collect the crystals by filtration and dry them.

Quantification Protocols

HPLC is a widely used and accurate method for the quantification of shikimic acid.[8][12][19]

  • Sample Preparation:

    • Prepare a stock solution of the crude extract or purified compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 2 mg/mL).[8][12]

    • Filter the sample through a 0.45 µm syringe filter before injection.[8][12]

  • Standard Preparation:

    • Prepare a stock solution of pure shikimic acid standard in the same solvent (e.g., 2 mg/mL).[12]

    • Create a series of standard solutions of known concentrations by diluting the stock solution to generate a calibration curve (e.g., 0.05 to 1 mg/mL).[8]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.[6]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.2% o-phosphoric acid in water.[8][13] An alternative is a 0.01% sulfuric acid aqueous solution.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.[8][12]

    • Injection Volume: 10 µL.[8][12]

    • Detection: UV at 213 nm.[12]

    • Column Temperature: 30°C.[12]

  • Quantification:

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of shikimic acid in the sample by comparing its peak area to the calibration curve.

These methods are based on the oxidation of shikimic acid followed by reaction with a chromogenic reagent.[4][19]

  • Oxidation: Oxidize the shikimic acid in the sample with periodic acid.[4]

  • Color Development: Treat the oxidation product with a chromogenic reagent (e.g., aniline (B41778) or thiobarbituric acid).[4]

  • Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 510 nm for the aniline method) using a spectrophotometer.[4]

  • Quantification: Compare the absorbance of the sample to a standard curve prepared with known concentrations of shikimic acid.

Conclusion

This guide has provided a comprehensive overview of the natural sources of shikimic acid and its derivatives, with a focus on quantitative data and detailed experimental protocols. Chinese star anise remains the most commercially viable source, but several species of pine and other plants show significant potential as alternative sources. The detailed methodologies for extraction, purification, and quantification provided herein offer a solid foundation for researchers and professionals in the fields of natural product chemistry and drug development to explore and utilize these valuable compounds. The elucidation of the shikimate pathway and its downstream products further underscores the importance of this area of research for the discovery of new bioactive molecules.

References

The Shikimate Pathway: A Cornerstone of Aromatic Compound Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery and History for Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route, stands as a central pillar in the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in a vast array of organisms, including bacteria, archaea, fungi, algae, and plants. Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and history of this pivotal pathway, detailing the key experiments, methodologies, and quantitative data that led to its elucidation.

A Historical Journey: From a Japanese Flower to a Central Metabolic Pathway

The story of the shikimate pathway begins in 1885 with the isolation of shikimic acid from the Japanese star anise (Illicium anisatum) by the Dutch chemist Johan Frederik Eijkman. However, its crucial role as a biological precursor remained unknown for over half a century. The mid-20th century witnessed a surge in research that would ultimately unravel this intricate metabolic route, largely through the pioneering work of Bernard D. Davis and David B. Sprinson.

The groundbreaking research in the 1950s, primarily using auxotrophic mutants of Escherichia coli, was instrumental in mapping the pathway. These mutants, incapable of synthesizing aromatic amino acids, would accumulate the metabolic intermediate immediately preceding the blocked enzymatic step. By identifying these accumulated compounds, researchers could piece together the sequence of the pathway.

Key Milestones in the Discovery of the Shikimate Pathway:

YearDiscoveryKey Contributor(s)
1885Isolation of shikimic acid from Illicium anisatumJohan Frederik Eijkman
1951Identification of shikimic acid as a precursor to aromatic amino acids using E. coli mutantsBernard D. Davis
1953Isolation and identification of 5-dehydroshikimic acid and 5-dehydroquinic acid as intermediatesBernard D. Davis
1955Elucidation of the conversion of shikimate to anthranilate using isotopic labelingDavid B. Sprinson
1959Identification of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) as the first committed intermediateDavid B. Sprinson
1970sDiscovery of glyphosate (B1671968) as a potent inhibitor of the shikimate pathwayMonsanto scientists
1980Identification of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase as the specific target of glyphosateN. Amrhein and colleagues

Elucidating the Pathway: A Symphony of Mutants and Isotopes

The elucidation of the shikimate pathway is a classic example of the power of combining microbial genetics and isotopic tracer studies. The experimental approaches developed by Davis, Sprinson, and their contemporaries laid the foundation for modern metabolic engineering and drug discovery.

The Use of Auxotrophic Mutants

Bernard D. Davis pioneered the use of E. coli mutants that required aromatic amino acids for growth. These auxotrophs were generated by treating wild-type bacteria with mutagens like UV radiation and then selecting for colonies that could grow on a minimal medium supplemented with a mixture of aromatic amino acids but not on the minimal medium alone.

Experimental Protocol: Isolation of Aromatic Auxotrophs of E. coli

  • Mutagenesis: A suspension of wild-type E. coli was exposed to a dose of ultraviolet radiation sufficient to kill approximately 99% of the cells. This increased the frequency of mutations in the surviving population.

  • Enrichment for Auxotrophs (Penicillin Method): The irradiated cells were incubated in a minimal medium lacking aromatic amino acids but containing penicillin. Prototrophic (wild-type) cells would attempt to grow and would be killed by the penicillin, which inhibits cell wall synthesis in growing bacteria. Auxotrophic mutants, unable to grow in the minimal medium, would survive.

  • Isolation and Characterization: The surviving cells were washed and plated on a complete medium containing all amino acids. Individual colonies were then replica-plated onto minimal medium and minimal medium supplemented with aromatic amino acids. Colonies that grew only on the supplemented medium were identified as aromatic auxotrophs.

  • Cross-feeding Experiments: Different aromatic auxotrophs were grown in close proximity on a minimal medium. The accumulation and excretion of a metabolic intermediate by one mutant could support the growth of another mutant blocked at an earlier step in the pathway. This "cross-feeding" or "syntrophism" helped to establish the order of the metabolic steps.

Isotopic Labeling Studies

David B. Sprinson and his group utilized isotopic tracers, primarily Carbon-14 (¹⁴C), to follow the path of carbon atoms from simple precursors to the final aromatic amino acid products. These experiments provided definitive evidence for the sequence of reactions and the origin of each carbon atom in the intermediates.

Experimental Protocol: Tracing Carbon Flow with ¹⁴C-Labeled Precursors

  • Preparation of Labeled Substrates: Glucose or other simple carbon sources were chemically synthesized with ¹⁴C incorporated at specific positions.

  • Incubation with Bacterial Cultures or Cell-Free Extracts: The ¹⁴C-labeled substrate was added to the growth medium of wild-type or mutant strains of E. coli, or to cell-free extracts containing the necessary enzymes.

  • Isolation and Degradation of Intermediates and Products: After a period of incubation, the cells were harvested, and the aromatic amino acids or accumulated intermediates were isolated. This was often achieved through techniques like paper chromatography or ion-exchange chromatography.

  • Determination of Radioactivity: The isolated compounds were then chemically degraded in a stepwise manner to determine the position of the ¹⁴C label within the molecule. The radioactivity of the resulting degradation products was measured using a Geiger-Müller counter or a scintillation counter.

  • Mapping the Carbon Skeleton: By comparing the labeling pattern in the product to the known position of the label in the starting material, the biochemical transformations and the origin of each carbon atom in the shikimate pathway intermediates could be deduced.

The Seven Steps of the Shikimate Pathway

The shikimate pathway consists of seven enzymatic reactions that convert the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids.

Shikimate_Pathway_Discovery PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase (aroF, aroG, aroH) PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) DHQS 3-Dehydroquinate (B1236863) Synthase (aroB) DAHP->DHQS DHQ 3-Dehydroquinate (DHQ) DHQD 3-Dehydroquinate Dehydratase (aroD) DHQ->DHQD DHS 3-Dehydroshikimate (DHS) SDH Shikimate Dehydrogenase (aroE) DHS->SDH Shikimate Shikimate SK Shikimate Kinase (aroK, aroL) Shikimate->SK S3P Shikimate 3-Phosphate (S3P) EPSPS EPSP Synthase (aroA) S3P->EPSPS EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) CS Chorismate Synthase (aroC) EPSP->CS Chorismate Chorismate Aromatics Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatics DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P EPSPS->EPSP CS->Chorismate

Figure 1: The seven enzymatic steps of the shikimate pathway.

DAHP Synthase (EC 2.5.1.54)

The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase.

3-Dehydroquinate Synthase (EC 4.2.3.4)

DAHP is then converted to 3-dehydroquinate (DHQ) by 3-dehydroquinate synthase. This intricate reaction involves an oxidation, elimination of phosphate (B84403), reduction, and an intramolecular aldol (B89426) condensation.

3-Dehydroquinate Dehydratase (EC 4.2.1.10)

3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).

Shikimate Dehydrogenase (EC 1.1.1.25)

DHS is subsequently reduced to shikimate in an NADPH-dependent reaction catalyzed by shikimate dehydrogenase.

Shikimate Kinase (EC 2.7.1.71)

Shikimate is then phosphorylated by shikimate kinase at the 3-hydroxyl group to yield shikimate-3-phosphate (B1206780) (S3P), utilizing ATP as the phosphate donor.

EPSP Synthase (EC 2.5.1.19)

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to the 5-hydroxyl group of S3P, forming EPSP. This enzyme is the target of the broad-spectrum herbicide glyphosate.

Chorismate Synthase (EC 4.2.3.5)

The final step of the common pathway is the conversion of EPSP to chorismate, the branch-point intermediate for the synthesis of the three aromatic amino acids. This reaction, catalyzed by chorismate synthase, involves a 1,4-trans elimination of the phosphate group and a proton.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters (Kₘ and kcat) for the enzymes of the shikimate pathway from various organisms. These values provide insight into the efficiency and substrate affinity of each enzyme.

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)
DAHP Synthase (AroG) Escherichia coliPEP4.529
E4P1.8-
3-Dehydroquinate Synthase Pyrococcus furiosusDAHP3.73.0
3-Dehydroquinate Dehydratase (Type I) Salmonella typhimurium3-Dehydroquinate15200
3-Dehydroquinate Dehydratase (Type II) Streptomyces coelicolor3-Dehydroquinate250150
Shikimate Dehydrogenase Escherichia coli3-Dehydroshikimate40600
Shikimate300100
Shikimate Kinase Mycobacterium tuberculosisShikimate16030
ATP120-
EPSP Synthase Escherichia coliS3P1-550-100
PEP5-15-
Chorismate Synthase Neurospora crassaEPSP2.50.15

Experimental Protocols for Key Enzyme Assays

The characterization of the shikimate pathway enzymes relied on the development of specific and sensitive enzyme assays. Spectrophotometric methods, which measure the change in light absorbance as a substrate is converted to a product, are commonly employed.

Assay for 3-Dehydroquinate Dehydratase (DHQD)

Principle: This assay directly measures the formation of 3-dehydroshikimate, which has a distinct absorbance maximum at 234 nm.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 7.5) and a known concentration of 3-dehydroquinate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of purified DHQD enzyme.

  • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

DHQD_Assay_Workflow Start Start Prepare Prepare reaction mix: Buffer + 3-Dehydroquinate Start->Prepare Equilibrate Equilibrate to temperature Prepare->Equilibrate AddEnzyme Add DHQD Enzyme Equilibrate->AddEnzyme Monitor Monitor Absorbance Increase at 234 nm AddEnzyme->Monitor Calculate Calculate Initial Rate Monitor->Calculate End End Calculate->End SK_Coupled_Assay cluster_0 Shikimate Kinase Reaction cluster_1 Coupling Reactions Shikimate Shikimate SK Shikimate Kinase (SK) Shikimate->SK ATP ATP ATP->SK S3P Shikimate-3-P SK->S3P ADP ADP SK->ADP PK Pyruvate Kinase (PK) ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH (Abs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Abs at 340 nm) LDH->NAD Glyphosate_Inhibition EPSPS EPSP Synthase (Free Enzyme) ES_complex EPSPS-S3P Complex EPSPS->ES_complex + S3P S3P Shikimate-3-Phosphate (S3P) Reaction Catalytic Reaction ES_complex->Reaction + PEP Inhibited_complex EPSPS-S3P-Glyphosate (Stable Inhibitory Complex) ES_complex->Inhibited_complex + Glyphosate PEP Phosphoenolpyruvate (PEP) Products EPSP + Pi Reaction->Products Glyphosate Glyphosate

The Shikimate Pathway: A Cornerstone of Microbial Aromatic Compound Biosynthesis and a Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a central metabolic route in microorganisms, plants, and apicomplexan parasites, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other essential aromatic compounds.[1][2] This seven-step enzymatic pathway links carbohydrate metabolism to the production of chorismate, the common precursor for aromatic amino acid biosynthesis.[3] Its absence in mammals makes the enzymes of the shikimate pathway attractive and selective targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[4] This guide provides a comprehensive technical overview of the biological role of shikimic acid and its pathway in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

The Shikimate Biosynthesis Pathway

The shikimate pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate through the action of seven key enzymes.[5]

The seven enzymes of the shikimate pathway are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH in E. coli) : Catalyzes the condensation of PEP and E4P to form DAHP.[6]

  • 3-dehydroquinate (DHQ) synthase (AroB) : Converts DAHP to 3-dehydroquinate.

  • 3-dehydroquinate dehydratase (AroD) : Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase (AroE) : Reduces DHS to shikimate.

  • Shikimate kinase (AroK, AroL) : Phosphorylates shikimate to form shikimate-3-phosphate (B1206780) (S3P).

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA) : Catalyzes the condensation of S3P and another molecule of PEP to form EPSP.[7]

  • Chorismate synthase (AroC) : Converts EPSP to chorismate.[8]

From chorismate, the pathway branches to the synthesis of the three aromatic amino acids and other important metabolites.

Shikimate_Pathway cluster_inputs Central Metabolism PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (AroG, F, H) E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase (AroG, F, H) DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHQ synthase (AroB) DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase (AroD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (AroE) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase (AroK, L) EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase (AroA) Chorismate Chorismate EPSP->Chorismate Chorismate synthase (AroC) Phenylalanine Phenylalanine Chorismate->Phenylalanine Chorismate mutase / Prephenate dehydratase Tyrosine Tyrosine Chorismate->Tyrosine Chorismate mutase / Prephenate dehydrogenase Tryptophan Tryptophan Chorismate->Tryptophan Anthranilate synthase

Caption: The Shikimate Biosynthesis Pathway.

Quantitative Data

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of Key Shikimate Pathway Enzymes
EnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatReference(s)
DAHP synthase (AroG)Escherichia coliPEP4.533 s-1 (kcat)[9]
E4P12[9]
DAHP synthaseBacillus subtilisPEP682.5 U/mg (Vmax)[10]
E4P51[10]
Shikimate Kinase (AroK)Mycobacterium tuberculosisShikimate650-[11]
ATP112-[11]
EPSP synthaseStaphylococcus aureusPEP121.6 U/mg (Vmax)[12]
S3P3.5[12]
EPSP synthaseStreptococcus pneumoniaePEP40.9 U/mg (Vmax)[13]
S3P2.5[13]
Table 2: Intracellular Concentrations of Shikimate Pathway Intermediates in E. coli
MetaboliteConcentration (µM)Growth ConditionReference(s)
PEP200 - 1000Glucose minimal medium[7]
E4P10 - 50Glucose minimal medium[14]
ShikimateVariable (low)Wild-type[15]
Chorismate~5Wild-type[5]

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated at multiple levels to meet the cell's demand for aromatic amino acids while conserving cellular resources. The primary regulatory mechanisms include feedback inhibition and transcriptional control.

The first enzyme, DAHP synthase, is a major point of allosteric regulation. In E. coli, there are three isoenzymes of DAHP synthase (AroG, AroF, and AroH), each of which is feedback inhibited by one of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan, respectively.

Transcriptional regulation is largely mediated by the TyrR protein in E. coli. The TyrR protein, in conjunction with its corepressors (tyrosine, phenylalanine, or tryptophan), binds to specific operator sites (TyrR boxes) in the promoter regions of several aro genes, repressing their transcription.

Shikimate_Regulation cluster_pathway Shikimate Pathway cluster_regulation Regulation DAHPS DAHP Synthase (AroG, AroF, AroH) Other_Enzymes Other Pathway Enzymes (aroB, D, E, K, L, A, C) DAHPS->Other_Enzymes ... Chorismate Chorismate Other_Enzymes->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Tyrosine Tyrosine Chorismate->Tyrosine Tryptophan Tryptophan Chorismate->Tryptophan Phenylalanine->DAHPS Feedback Inhibition (AroG) TyrR TyrR Repressor Phenylalanine->TyrR co-repressor Tyrosine->DAHPS Feedback Inhibition (AroF) Tyrosine->TyrR co-repressor Tryptophan->DAHPS Feedback Inhibition (AroH) Tryptophan->TyrR co-repressor TyrR->DAHPS TyrR->Other_Enzymes Transcriptional Repression (aroL)

Caption: Regulation of the Shikimate Pathway in E. coli.

Experimental Protocols

Protocol 1: Assay for 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase Activity

This protocol describes a colorimetric assay to determine the activity of DAHP synthase.[9][16]

Materials:

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • Phosphoenolpyruvate (PEP) solution (10 mM)

  • Erythrose 4-phosphate (E4P) solution (10 mM)

  • Purified DAHP synthase enzyme preparation

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sodium periodate (B1199274) (20 mM in 0.125 M H2SO4)

  • Sodium arsenite (2% w/v in 0.5 M HCl)

  • Thiobarbituric acid (0.3% w/v, pH 2.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 1 mM PEP, and 1 mM E4P in a final volume of 100 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the DAHP synthase enzyme preparation.

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • To 100 µL of the supernatant, add 50 µL of sodium periodate solution and incubate at 37°C for 20 minutes.

  • Add 100 µL of sodium arsenite solution to quench the excess periodate and vortex until the yellow color disappears.

  • Add 500 µL of thiobarbituric acid solution and incubate in a boiling water bath for 10 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance of the pink chromophore at 549 nm.

  • Calculate the concentration of DAHP formed using a molar extinction coefficient of 45,000 M-1cm-1.[9]

Protocol 2: High-Throughput Screening for Inhibitors of the Shikimate Pathway

This protocol outlines a whole-cell-based high-throughput screen to identify inhibitors of the shikimate pathway.

Materials:

  • Minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • 384-well microplates

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare a bacterial inoculum by growing the strain overnight in a rich medium, then washing and resuspending the cells in minimal medium.

  • In a 384-well plate, add the test compounds from the library to individual wells to achieve the desired final concentration. Include appropriate controls (e.g., no compound, known inhibitor, solvent control).

  • Add the bacterial suspension to each well to a final OD600 of approximately 0.05.

  • Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) with shaking.

  • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour for 24 hours).

  • Identify "hits" as compounds that significantly inhibit bacterial growth compared to the no-compound control.

  • Confirmation (Rescue Experiment): To confirm that the inhibition is specific to the shikimate pathway, perform a secondary screen in minimal medium supplemented with aromatic amino acids (phenylalanine, tyrosine, tryptophan) and other downstream products of the pathway (e.g., p-aminobenzoic acid, folate). Compounds that inhibit growth in minimal medium but not in the supplemented medium are likely targeting the shikimate pathway.

Workflows in Research and Development

Metabolic Engineering Workflow for Shikimic Acid Production

The overproduction of shikimic acid in microorganisms like E. coli is of significant industrial interest as it is a key precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). The following workflow illustrates a typical metabolic engineering strategy.

Metabolic_Engineering_Workflow Start Start: Wild-type E. coli Step1 Increase Precursor Supply (Overexpress tktA, ppsA) Start->Step1 Step2 Deregulation of Pathway Entry (Use feedback-resistant aroGfbr) Step1->Step2 Step3 Block Competing Pathways (Knockout aroK, aroL to accumulate shikimate) Step2->Step3 Step4 Enhance Shikimate Efflux (Overexpress a transporter, e.g., shiA) Step3->Step4 Step5 Optimize Fermentation Conditions (Medium composition, pH, temperature) Step4->Step5 End High Shikimic Acid Production Step5->End

Caption: Metabolic Engineering Workflow for Shikimic Acid Production.
Structure-Based Drug Design Workflow for Shikimate Pathway Inhibitors

The unique presence of the shikimate pathway in microorganisms makes it an excellent target for drug development. A structure-based approach is often employed to design potent and specific inhibitors.[17]

Drug_Design_Workflow Start Target Selection (e.g., Shikimate Kinase) Step1 Protein Expression and Purification Start->Step1 Step2 Structure Determination (X-ray crystallography, NMR) Step1->Step2 Step3 In Silico Screening (Virtual screening of compound libraries) Step2->Step3 Step4 Hit Identification and Validation (Enzyme inhibition assays) Step3->Step4 Step5 Lead Optimization (Structure-activity relationship studies) Step4->Step5 Step6 In Vivo Efficacy and Toxicity Testing Step5->Step6 End Drug Candidate Step6->End

Caption: Structure-Based Drug Design Workflow.

Conclusion

The shikimate pathway represents a fundamental metabolic process in a vast range of microorganisms, playing an indispensable role in the synthesis of aromatic compounds essential for life. Its absence in mammals has rightfully positioned it as a prime target for the development of new antimicrobial therapies. A thorough understanding of the pathway's enzymology, regulation, and metabolic flux is crucial for researchers and drug development professionals. This guide has provided an in-depth overview of these aspects, including quantitative data, detailed experimental protocols, and logical workflows, to serve as a valuable resource for the scientific community engaged in the study and exploitation of the shikimate pathway.

References

The Shikimate Pathway: A Technical Guide to the Biosynthesis of Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is a crucial and highly conserved metabolic route responsible for the de novo biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This seven-step enzymatic pathway is found in bacteria, archaea, fungi, algae, and plants, but is notably absent in mammals, making it an attractive target for the development of non-toxic herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the shikimate pathway, detailing its biochemical steps, the enzymes involved, their kinetics, and regulatory mechanisms. Furthermore, it presents detailed experimental protocols for the study of this pathway and discusses its significance as a target for drug development, supported by comprehensive data on known inhibitors.

Introduction

The shikimate pathway bridges central carbon metabolism with the synthesis of a vast array of aromatic compounds essential for life. It is estimated that in plants, more than 20% of the carbon fixed through photosynthesis is channeled through this pathway.[1] The final products, phenylalanine, tyrosine, and tryptophan, are not only fundamental building blocks for protein synthesis but also serve as precursors for a multitude of secondary metabolites, including pigments, alkaloids, hormones, and cell wall components.[2] The essential nature of this pathway in many organisms and its absence in vertebrates underscores its importance as a target for various therapeutic and agricultural applications.

The Biochemical Pathway: From Central Metabolism to Chorismate

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P), derived from the pentose (B10789219) phosphate (B84403) pathway.[3] Through seven enzymatic reactions, these precursors are converted to chorismate, the common precursor for the three aromatic amino acids.[1]

The seven enzymes of the shikimate pathway are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase)

  • 3-dehydroquinate (B1236863) synthase (DHQ synthase)

  • 3-dehydroquinate dehydratase (DHQ dehydratase)

  • Shikimate dehydrogenase

  • Shikimate kinase

  • 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase)

  • Chorismate synthase

The overall flow of the shikimate pathway is depicted in the following diagram.

Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->AAs

The seven-step enzymatic conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate.

Regulation of the Shikimate Pathway

The flux of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and their derivatives. The primary point of regulation is the first enzyme, DAHP synthase.[3] In many microorganisms, this enzyme is subject to feedback inhibition by the final products of the pathway: phenylalanine, tyrosine, and tryptophan.[4] This allosteric regulation allows the cell to efficiently control the entry of carbon into the pathway. For instance, Escherichia coli possesses three isoforms of DAHP synthase, each sensitive to one of the three aromatic amino acids.

In plants, the regulation is more complex and involves both transcriptional and post-translational mechanisms.[5] While feedback inhibition of DAHP synthase by aromatic amino acids is also observed in plants, other pathway intermediates like chorismate and arogenate can also act as regulatory molecules.[4]

The regulatory network of the shikimate pathway is illustrated below.

Shikimate Pathway Regulation DAHPS DAHP synthase Pathway Shikimate Pathway (6 steps) DAHPS->Pathway Chorismate Chorismate Pathway->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHPS Feedback Inhibition Tyr->DAHPS Feedback Inhibition Trp->DAHPS Feedback Inhibition

Feedback inhibition of DAHP synthase by the aromatic amino acids.

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step in the shikimate pathway can be described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km is an indicator of the enzyme's affinity for its substrate, while kcat represents the turnover number. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. A comprehensive understanding of these parameters is crucial for metabolic engineering and drug design.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DAHP synthase Pyrococcus furiosusDAHP3.73.0[6]
DHQ dehydratase (Type I) Salmonella typhi3-dehydroquinate38200[7]
DHQ dehydratase (Type II) Streptomyces coelicolor3-dehydroquinate20001200[7]
DHQ dehydratase Corynebacterium glutamicum3-dehydroquinate348.20150.19[8]
Shikimate Dehydrogenase Camellia sinensis3-dehydroshikimate100.831.139[9]
Shikimate Dehydrogenase Helicobacter pyloriShikimate1487.7[10]
Shikimate Dehydrogenase Helicobacter pyloriNADP1827.1[10]
EPSP synthase Escherichia coliShikimate-3-phosphate0.39-[11]
EPSP synthase Escherichia coliPEP--[11]
EPSP synthase Neurospora crassaPEP--[12]

Experimental Protocols

Accurate characterization of the shikimate pathway enzymes requires robust and standardized experimental protocols. This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the pathway.

Recombinant Protein Expression and Purification (General Protocol)

A common method for obtaining pure and active enzymes for in vitro studies is through recombinant expression in E. coli.

Workflow for Recombinant Protein Expression and Purification

Protein Purification Workflow Transformation Transformation of E. coli with expression vector Culture Inoculation and growth of E. coli culture Transformation->Culture Induction Induction of protein expression (e.g., with IPTG) Culture->Induction Harvesting Cell harvesting by centrifugation Induction->Harvesting Lysis Cell lysis (e.g., sonication) Harvesting->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Dialysis Dialysis and concentration AffinityChrom->Dialysis QC Purity and concentration determination (SDS-PAGE, Bradford assay) Dialysis->QC

A generalized workflow for the expression and purification of His-tagged shikimate pathway enzymes.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene of interest fused to a polyhistidine tag.

  • Culture Growth: Inoculate a starter culture and grow to a larger volume of Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.[13]

  • Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.[13]

  • Harvesting and Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by sonication.[13]

  • Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.[13]

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.[13]

Enzyme Activity Assays

Principle: The activity of DHQD can be measured directly by monitoring the formation of its product, 3-dehydroshikimate, which has a characteristic absorbance at 234 nm.[14] Alternatively, a coupled-enzyme assay can be used.

Direct Spectrophotometric Assay:

  • Reaction Mixture: 50 mM Tris-HCl, pH 8.0, and varying concentrations of 3-dehydroquinate.[8][15]

  • Procedure:

    • Prepare the reaction mixture in a UV-transparent cuvette.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding a known amount of purified DHQD.

    • Monitor the increase in absorbance at 234 nm over time.[14]

    • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

Coupled-Enzyme Assay:

  • Principle: The formation of 3-dehydroshikimate is coupled to its reduction by shikimate dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.[14]

  • Reaction Mixture: 50 mM HEPES buffer, pH 7.5, 0.25 mM NADPH, an excess of shikimate dehydrogenase, and varying concentrations of 3-dehydroquinate.[14]

  • Procedure:

    • Prepare the reaction mixture in a cuvette.

    • Obtain a stable baseline reading.

    • Initiate the reaction by adding DHQD.

    • Monitor the decrease in absorbance at 340 nm.

Principle: The activity of SDH is determined by monitoring the change in NADPH concentration at 340 nm.[16] The reaction can be assayed in either the forward (reduction of 3-dehydroshikimate) or reverse (oxidation of shikimate) direction.

Forward Reaction (3-dehydroshikimate reduction):

  • Reaction Mixture: Buffer (e.g., 100 mM BTP-HCl, pH 7.5), 1 mM NADPH, and varying concentrations of 3-dehydroshikimate.[9]

  • Procedure:

    • Combine the buffer, NADPH, and substrate in a cuvette.

    • Initiate the reaction with the addition of SDH.

    • Monitor the decrease in absorbance at 340 nm.

Reverse Reaction (Shikimate oxidation):

  • Reaction Mixture: Buffer (e.g., 100 mM BTP-HCl, pH 9.0), 1 mM NADP+, and varying concentrations of shikimate.[9]

  • Procedure:

    • Combine the buffer, NADP+, and substrate in a cuvette.

    • Initiate the reaction with the addition of SDH.

    • Monitor the increase in absorbance at 340 nm.

Principle: The activity of EPSP synthase can be determined by measuring the production of inorganic phosphate (Pi) released during the reaction.[17] This is often done using a colorimetric assay, such as the malachite green assay. Alternatively, LC/MS can be used to directly measure the formation of the product, EPSP.[18]

Phosphate Release Assay:

  • Reaction Mixture: 50 mM HEPES, pH 7.5, 150 mM KCl, 2 mM DTT, 1 mM shikimate-3-phosphate, and varying concentrations of PEP.[17]

  • Procedure:

    • Set up the reaction in a 96-well plate.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period.

    • Stop the reaction and add the malachite green/ammonium molybdate (B1676688) reagent.[17]

    • Measure the absorbance at 660 nm and calculate the amount of Pi formed from a standard curve.[17]

LC/MS-based Assay:

  • Principle: Directly quantifies the product, EPSP, after a defined incubation period.[18]

  • Procedure:

    • Incubate the enzyme with its substrates, S-3-P and PEP.[18]

    • After a set time, quench the reaction.

    • Analyze the reaction mixture by LC/MS to determine the concentration of EPSP formed.[18]

The Shikimate Pathway as a Target for Drug Development

The absence of the shikimate pathway in mammals makes its enzymes ideal targets for the development of selective and non-toxic antimicrobial agents, herbicides, and anti-parasitic drugs. The most well-known example is the broad-spectrum herbicide glyphosate (B1671968), which targets EPSP synthase.[19]

Known Inhibitors of Shikimate Pathway Enzymes

A growing number of inhibitors have been identified or designed to target the various enzymes of the shikimate pathway. These compounds serve as valuable tools for studying the pathway and as starting points for the development of new therapeutic agents.

EnzymeInhibitorOrganism/AssayInhibition Constant (Ki or IC50)Reference
DHQ Synthase Cyclohexenyl phosphateE. coliKi = 1.2 x 10-10 M[20]
Cyclohexylidene phosphonateE. coliKi = 2.9 x 10-10 M[20]
CarbamalonateE. coliKi = 0.7 x 10-6 M[21]
CarbahydroxymalonateE. coliKi = 0.3 x 10-6 M[21]
DHQ Dehydratase MareinEnterococcus faecalis-[22]
7-hydroxycoumarinEnterococcus faecalis-[22]
Shikimate Dehydrogenase CurcuminHelicobacter pyloriIC50 = 15.4 µM[10]
Maesaquinone diacetateHelicobacter pyloriIC50 = 3.5 µM[10]
PhloridzinStaphylococcus aureusIC50 = 140 µM[23]
RutinStaphylococcus aureusIC50 = 160 µM[23]
Caffeic acidStaphylococcus aureusIC50 = 240 µM[23]
EPSP Synthase GlyphosateNeurospora crassaKi = 1.1 µM[12]
Chorismate Synthase CaCS02Paracoccidioides brasiliensisIC50 = 29 µM[24]

Conclusion

The shikimate pathway represents a central hub in the metabolism of a wide range of organisms, providing the essential aromatic amino acids and a plethora of other vital compounds. Its unique presence in microorganisms and plants makes it a cornerstone for the development of targeted therapies and agricultural chemicals. This technical guide has provided a comprehensive overview of the pathway's biochemistry, regulation, and the experimental methodologies used for its investigation. The detailed quantitative data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further exploration and exploitation of this fascinating and critical metabolic route.

References

An In-depth Technical Guide to Shikimic Acid Metabolism in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shikimic acid pathway in Escherichia coli, a central metabolic route for the biosynthesis of aromatic amino acids and a key target for metabolic engineering and drug development. This document details the core pathway, its intricate regulatory mechanisms, quantitative data on enzyme kinetics and metabolite concentrations, and detailed experimental protocols for studying this vital pathway.

The Core Shikimic Acid Pathway in E. coli

The shikimic acid pathway, also known as the shikimate pathway, is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2] This pathway is essential for E. coli and other microorganisms, as well as plants, but is absent in mammals, making it an attractive target for the development of antimicrobial agents.[3][4]

The pathway consists of the following enzymatic steps:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH): Catalyzes the condensation of PEP and E4P to form DAHP.

  • 3-dehydroquinate (B1236863) (DHQ) synthase (AroB): Converts DAHP to DHQ.

  • 3-dehydroquinate dehydratase (AroD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase (AroE): Reduces DHS to shikimic acid.

  • Shikimate kinase (AroK, AroL): Phosphorylates shikimic acid to shikimate-3-phosphate (B1206780) (S3P).

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA): Catalyzes the reaction of S3P and PEP to form EPSP.

  • Chorismate synthase (AroC): Converts EPSP to chorismate.

Below is a diagram illustrating the core shikimic acid pathway in E. coli.

Shikimic_Acid_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP AroG, AroF, AroH E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ AroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS AroD SA Shikimic Acid DHS->SA AroE S3P Shikimate-3-Phosphate (S3P) SA->S3P AroK, AroL EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) S3P->EPSP AroA Chorismate Chorismate EPSP->Chorismate AroC AAs Aromatic Amino Acids Chorismate->AAs

Core Shikimic Acid Pathway in E. coli.

Regulation of the Shikimic Acid Pathway

The flux through the shikimic acid pathway in E. coli is tightly regulated at both the enzymatic and transcriptional levels to meet the cell's demand for aromatic amino acids while conserving cellular resources.

Feedback Inhibition

The primary point of regulation is the first committed step, catalyzed by the three DAHP synthase isoenzymes: AroG, AroF, and AroH. Each of these isoenzymes is allosterically inhibited by one of the three aromatic amino acid end products:

  • AroG: Predominantly inhibited by L-phenylalanine.

  • AroF: Primarily inhibited by L-tyrosine.

  • AroH: Mainly inhibited by L-tryptophan.

This feedback inhibition provides a rapid mechanism to control the entry of carbon into the pathway.

Transcriptional Regulation

The expression of the aro genes is also subject to transcriptional regulation, primarily by the TyrR and TrpR repressors.

  • TyrR: In the presence of L-tyrosine or L-phenylalanine, the TyrR repressor binds to specific operator sites (TyrR boxes) in the promoter regions of aroG and aroF, repressing their transcription.

  • TrpR: The TrpR repressor, when bound to its corepressor L-tryptophan, represses the transcription of aroH.

The following diagram illustrates the regulatory network of the shikimic acid pathway.

Shikimate_Regulation cluster_pathway Shikimic Acid Pathway cluster_enzymes DAHP Synthase Isoenzymes cluster_repressors Transcriptional Repressors PEP PEP DAHP DAHP AroG AroG AroF AroF AroH AroH E4P E4P Chorismate Chorismate DAHP->Chorismate aroB, aroD, aroE, aroK/L, aroA, aroC Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr Trp L-Tryptophan Chorismate->Trp Phe->AroG Feedback Inhibition TyrR TyrR Phe->TyrR Tyr->AroF Feedback Inhibition Tyr->TyrR Trp->AroH Feedback Inhibition TrpR TrpR Trp->TrpR AroG->DAHP AroF->DAHP AroH->DAHP TyrR->AroG Transcriptional Repression TyrR->AroF Transcriptional Repression TrpR->AroH Transcriptional Repression

Regulation of the Shikimic Acid Pathway in E. coli.

Quantitative Data

This section presents quantitative data on the shikimic acid pathway in E. coli, including enzyme kinetic parameters, intracellular metabolite concentrations, and production metrics in engineered strains.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes of the shikimic acid pathway in E. coli.

Enzyme (Gene)SubstrateKm (µM)kcat (s-1)Reference(s)
DAHP Synthase (AroG) PEP--[5]
E4P--[5]
DAHP Synthase (AroF) PEP--[5]
E4P--[5]
DAHP Synthase (AroH) PEP3521[6]
E4P3521[6]
3-Dehydroquinate Synthase (AroB) DAHP0.6 - 5.5-
3-Dehydroquinate Dehydratase (AroD) 3-Dehydroquinate17 - 18142
Shikimate Dehydrogenase (AroE) 3-Dehydroshikimate100 - 200-[7]
Shikimate650.24
Shikimate Kinase I (AroK) Shikimate20,000-
Shikimate Kinase II (AroL) Shikimate200-

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and metal cofactors.

Feedback Inhibition Constants (Ki)

The following table lists the reported inhibition constants for the DAHP synthase isoenzymes.

IsoenzymeInhibitorKi (µM)Reference(s)
AroG L-Phenylalanine-[8]
AroF L-Tyrosine-[9]
AroH L-Tryptophan-[6]
Intracellular Metabolite Concentrations

The concentrations of shikimate pathway intermediates in wild-type E. coli growing on glucose are generally low, reflecting the tight regulation and efficient flux through the pathway.

MetaboliteConcentration (mM)Reference(s)
Phosphoenolpyruvate (PEP)0.59
Erythrose-4-phosphate (E4P)0.04
Shikimate-3-phosphate (S3P)0.02
Chorismate-
Shikimic Acid Production in Engineered E. coli Strains

Metabolic engineering strategies have been extensively applied to overproduce shikimic acid in E. coli. These strategies typically involve:

  • Overexpression of feedback-resistant DAHP synthase (aroGfbr or aroFfbr).

  • Deletion of shikimate kinases (aroK and aroL) to block the conversion of shikimic acid to S3P.

  • Enhancing the precursor supply of PEP and E4P.

  • Deletion of genes involved in byproduct formation.

The following table summarizes the shikimic acid production titers and yields achieved in various engineered E. coli strains.

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference(s)
dSA10non-PTS, attenuated SK, feedback-resistant DAHP synthase, DHD-SDH fusion, QS circuits60.310.30[10][11]
SA09TRP0 background, overexpression of 10 key genes, deletion of ydiB, AroE mutant, dynamic regulation126.40.50[12]
Inha 224Overexpression of aroB, aroD, aroF, aroG, aroE; deletion of tyrR, ptsG, pykA, aroK, aroL, shiA; overexpression of tktA1010.48[13]
Engineered StrainDeletion of aroK, aroL, ydiB; overexpression of aroGfbr, ppsA, tktA14.60.29[7]
Engineered StrainPTS- pykF- background, overexpression of feedback-resistant aroF, tktA, and aroE400.42 (mol/mol)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the shikimic acid pathway in E. coli.

Enzyme Assays

This is a colorimetric assay based on the periodate (B1199274) oxidation of DAHP.

Principle: DAHP is oxidized by periodate, and the resulting β-formylpyruvate is reacted with thiobarbituric acid to produce a colored adduct that can be measured spectrophotometrically.

Reagents:

  • Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.0

  • Substrates: 2 mM Phosphoenolpyruvate (PEP), 2 mM Erythrose-4-phosphate (E4P)

  • Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Periodate Solution: 20 mM Sodium periodate in 0.1 M HCl

  • Arsenite Solution: 2% (w/v) Sodium arsenite in 0.5 M HCl

  • Thiobarbituric Acid (TBA) Solution: 0.3% (w/v) Thiobarbituric acid, pH 2.0

Procedure:

  • Prepare the reaction mixture containing assay buffer, PEP, and E4P.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge to remove precipitated protein.

  • To the supernatant, add the periodate solution and incubate at room temperature for 20 minutes.

  • Add the arsenite solution to quench the excess periodate.

  • Add the TBA solution and incubate at 100°C for 15 minutes.

  • Cool the samples and measure the absorbance at 549 nm.

  • A standard curve using known concentrations of DAHP should be prepared to quantify the amount of product formed.

This is a direct spectrophotometric assay.[15]

Principle: The product of the reaction, 3-dehydroshikimate (DHS), has a strong absorbance at 234 nm, while the substrate, 3-dehydroquinate (DHQ), does not.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 1 mM 3-Dehydroquinate (DHQ)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing the assay buffer and DHQ.

  • Equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 234 nm over time.

  • The initial rate of the reaction can be calculated using the molar extinction coefficient of DHS (ε234 = 11,900 M-1cm-1).

This is a spectrophotometric assay that monitors the change in NADPH concentration.[1]

Principle: The reaction catalyzed by shikimate dehydrogenase involves the reduction of 3-dehydroshikimate (DHS) to shikimate with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate: 2 mM 3-Dehydroshikimate (DHS)

  • Cofactor: 0.2 mM NADPH

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing the assay buffer, DHS, and NADPH.

  • Equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation can be calculated using the molar extinction coefficient of NADPH (ε340 = 6,220 M-1cm-1).

Metabolite Extraction and Quantification

Principle: Intracellular metabolites are extracted from E. coli cells and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolite Extraction:

  • Rapidly quench the metabolism of a known number of E. coli cells by adding the cell culture to a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

  • Harvest the cells by centrifugation at low temperature.

  • Wash the cell pellet with the cold quenching solution.

  • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol).

  • Incubate on ice with occasional vortexing.

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

LC-MS/MS Analysis:

  • The extracted metabolites are separated using a suitable liquid chromatography method, often employing a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds.

  • The separated metabolites are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Stable isotope-labeled internal standards are typically used to correct for matrix effects and variations in extraction efficiency and instrument response.

The following diagram illustrates a general workflow for metabolite analysis.

Metabolite_Analysis_Workflow Start E. coli Culture Quenching Metabolic Quenching (e.g., -40°C Methanol) Start->Quenching Centrifugation1 Cell Harvesting (Centrifugation) Quenching->Centrifugation1 Extraction Metabolite Extraction (e.g., Cold Ethanol) Centrifugation1->Extraction Centrifugation2 Removal of Cell Debris (Centrifugation) Extraction->Centrifugation2 Supernatant Metabolite Extract Centrifugation2->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis End Metabolite Concentrations Data_Analysis->End

General workflow for intracellular metabolite analysis.

Conclusion

The shikimic acid pathway in E. coli is a well-characterized and highly regulated metabolic route that is essential for the biosynthesis of aromatic compounds. Its absence in mammals makes it an excellent target for the development of novel antimicrobial agents. Furthermore, a thorough understanding of its regulation and the application of metabolic engineering principles have enabled the high-level production of shikimic acid, a valuable precursor for the synthesis of the antiviral drug oseltamivir. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on or interested in this important metabolic pathway. The provided quantitative data and detailed experimental protocols will facilitate further research and development in this field.

References

chemical and physical properties of shikimic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , an important biochemical intermediate. The information is presented to support research, development, and analytical activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and key experimental and biochemical pathways are visualized.

Chemical Identity and Structure

Shikimic acid, first isolated in 1885 by Johan Fredrik Eykman from the Japanese flower shikimi (Illicium anisatum), is a key metabolite in the biochemical pathway of the same name.[1] Its IUPAC name is (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid .[2][3] It is a white crystalline substance that serves as a crucial precursor for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, in plants, bacteria, and fungi.[4][5][6]

Table 1: General and Structural Properties of Shikimic Acid

PropertyValueReferences
IUPAC Name (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid[1][2][3]
Synonyms (-)-Shikimic acid, L-Shikimic acid, Shikimate[2][][8]
CAS Number 138-59-0[2][9]
Molecular Formula C₇H₁₀O₅[1][2][9]
Molecular Weight 174.15 g/mol [1][2][10]
Appearance White crystalline powder/solid[2][4][][11]
SMILES C1--INVALID-LINK--O)O)O">C@HO[2]

Physicochemical Properties

Shikimic acid's physical properties are dictated by its highly functionalized cyclohexene (B86901) core, which includes three hydroxyl groups and a carboxylic acid. These features render it highly polar.

Table 2: Physical and Chemical Properties of Shikimic Acid

PropertyValueReferences
Melting Point 183 - 191 °C[1][2][4][][11][12][13]
Boiling Point ~400.5 °C (estimated)[11][12]
Density ~1.725 g/cm³[][12]
Dissociation Constant (pKa) ~4.15 (Calculated from K = 7.1 x 10⁻⁵ at 14.1 °C)[2]
Specific Optical Rotation [α]²⁵/D: -180° to -184° (c=4, H₂O)[2][5][14]
[α]/D: -161° (c=0.57, Methanol)[2]
Vapor Pressure 4.45 x 10⁻⁸ mmHg at 25 °C[2][12]
Solubility

The presence of multiple polar functional groups makes shikimic acid highly soluble in water and other polar solvents but poorly soluble in nonpolar organic solvents.[1]

Table 3: Solubility of Shikimic Acid

SolventSolubilityReferences
Water 180 g/L at 20 °C[13][14]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[15]
Dimethyl Sulfoxide (DMSO) ≥25 mg/mL[15][16]
Dimethylformamide (DMF) ~25 mg/mL[15]
Ethanol (B145695) ~2.5 mg/mL[15]
Methanol Slightly soluble[]
Chloroform, Benzene, Petroleum Ether Practically insoluble[1][13][17]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of shikimic acid.

Table 4: Spectroscopic Data for Shikimic Acid

TechniqueDataReferences
UV Absorbance (λmax) 213 nm[15]
¹H NMR (300 MHz, D₂O, δ in ppm) 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J=8.4, 4.5 Hz, 1H), 2.64 (dd, J=18.0, 4.8 Hz, 1H), 2.12 (dd, J=18.0, 6.3 Hz, 1H)[4]
¹³C NMR (75 MHz, D₂O, δ in ppm) 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4[4]
Infrared (IR) Spectroscopy Data available via the NIST Chemistry WebBook[18]
Mass Spectrometry Data available via PubChem and NIST Chemistry WebBook[2][18]

Biochemical Significance: The Shikimate Pathway

Shikimic acid is the central intermediate in the shikimate pathway, a seven-step metabolic route essential for the synthesis of aromatic compounds in a wide range of organisms. This pathway is absent in animals, making its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents.

Shikimate_Pathway cluster_inputs Starting Materials PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase SA Shikimate DHS->SA Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) SA->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AromaticAA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AromaticAA Various enzymes

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of shikimic acid. Specific parameters may require optimization based on the source material and available instrumentation.

Extraction and Isolation from Plant Material (e.g., Illicium verum)

The high polarity and water solubility of shikimic acid are key considerations for its extraction.

Methodology:

  • Preparation: Dried and ground plant material (e.g., star anise fruit) is used as the starting source.

  • Extraction: The powdered material is subjected to solid-liquid extraction, typically using hot water or a polar organic solvent like ethanol or methanol.[19] Extraction is often performed for several hours under reflux to maximize yield.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification (Column Chromatography): The crude extract is purified using column chromatography. A common method involves an anion-exchange resin.

    • The column is packed with a suitable resin (e.g., Dowex 1x8) and equilibrated with deionized water.

    • The concentrated crude extract is dissolved in water and loaded onto the column.

    • The column is washed with water to remove neutral and cationic impurities.

    • Shikimic acid is eluted from the column using a gradient of a weak acid, such as formic acid or acetic acid.

  • Crystallization: Fractions containing pure shikimic acid (as determined by TLC or HPLC) are pooled, concentrated, and crystallized. Recrystallization from a solvent mixture like methanol/ethyl acetate (B1210297) can be performed to achieve high purity.[2]

  • Drying and Characterization: The resulting crystals are dried under vacuum. The identity and purity are confirmed using methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

Extraction_Workflow Start Plant Material (e.g., Star Anise) Grind Grinding Start->Grind Extract Hot Water or Ethanol Extraction Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Purify Anion-Exchange Chromatography Concentrate->Purify Analyze Fraction Analysis (TLC / HPLC) Purify->Analyze Crystallize Crystallization Analyze->Crystallize Pool Pure Fractions Dry Drying Crystallize->Dry End Pure Shikimic Acid Dry->End

Caption: General Workflow for Shikimic Acid Extraction and Purification.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of shikimic acid in various matrices.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: An isocratic mobile phase is typically sufficient. A common mobile phase consists of an acidic aqueous solution, such as 0.1% phosphoric acid or formic acid in water. The exact composition may be optimized for best peak shape and resolution.

  • Sample Preparation: Samples (e.g., plant extracts) are dissolved in the mobile phase or water, filtered through a 0.45 µm syringe filter to remove particulates, and placed in autosampler vials.

  • Standard Preparation: A stock solution of high-purity shikimic acid is prepared in the mobile phase. A series of calibration standards (e.g., 10-200 µg/mL) are prepared by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 213 nm[15]

  • Analysis: The calibration standards are injected first to generate a standard curve (Peak Area vs. Concentration). Sample solutions are then injected, and the peak area corresponding to shikimic acid is measured. The concentration in the samples is calculated by interpolating their peak areas from the standard curve.

References

Shikimic Acid: A Comprehensive Technical Guide to its Nomenclature and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid, a cornerstone in the biosynthesis of aromatic compounds in plants and microorganisms, holds significant interest for the pharmaceutical industry, primarily as a precursor for the synthesis of the antiviral drug oseltamivir. A thorough understanding of its chemical identity, including its precise nomenclature and complex stereochemistry, is paramount for its effective utilization in research and drug development. This technical guide provides an in-depth exploration of the IUPAC nomenclature, the absolute configuration of its chiral centers, and its key physicochemical properties. Detailed experimental protocols for the determination of its melting point and specific rotation are also presented to facilitate accurate characterization.

IUPAC Nomenclature

The systematic name for shikimic acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid .[1][2][3] This name precisely describes the molecule's structure: a six-membered carbon ring with a double bond (cyclohexene), a carboxylic acid group, and three hydroxyl groups at specific positions with defined stereochemistry.

The relationship between the IUPAC name and the molecular structure is visualized below:

Shikimic_Acid_Nomenclature cluster_structure Molecular Structure cluster_iupac IUPAC Name Breakdown cluster_explanation Component Description structure_node iupac_name (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid (3R,4S,5R) 3,4,5-trihydroxy cyclohex-1-ene 1-carboxylic acid stereochem Absolute configuration of the three chiral centers. iupac_name:f0->stereochem hydroxyls Three hydroxyl (-OH) groups at positions 3, 4, and 5. iupac_name:f1->hydroxyls ring A six-membered carbon ring with a double bond between carbons 1 and 2. iupac_name:f2->ring acid A carboxylic acid (-COOH) group at position 1. iupac_name:f3->acid

Caption: Breakdown of the IUPAC name for shikimic acid.

Stereochemistry

Shikimic acid possesses three chiral centers at carbons 3, 4, and 5, leading to the possibility of several stereoisomers. The naturally occurring and biologically active form of shikimic acid has the specific absolute configuration of (3R, 4S, 5R).[1][2][3] This precise three-dimensional arrangement of the hydroxyl groups is crucial for its biological function within the shikimate pathway.

The stereochemical configuration can be determined through various analytical techniques, with optical rotation being a key indicator of the specific enantiomer present.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of shikimic acid is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular FormulaC₇H₁₀O₅[2][3]
Molar Mass174.15 g/mol [2]
Melting Point183-184.5 °C[4]
185-187 °C[1][2]
190 °C[5]
Specific Optical Rotation ([α]D)-183.8° (c=4.03 in water at 18°C)[4][6]
-161° (c=0.57 in methanol)[4][6]
-157°[5]
pKa4.1 (Strongest Acidic, ChemAxon)[3]
5.19 (at 14.1°C)[6]
Water Solubility18 g/100 mL (at 20°C)[1]
150 mg/mL (at 21°C)[3]

Experimental Protocols

Accurate determination of the physicochemical properties of shikimic acid is essential for its identification and quality control. The following sections provide detailed methodologies for two key experiments.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of shikimic acid to assess its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry shikimic acid is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For a preliminary determination, a rapid heating rate can be used.

  • Measurement: The loaded capillary tube is inserted into the sample holder of the apparatus. The sample is observed through the magnifying lens as it is heated.

  • Data Recording: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point.

  • Refined Measurement: For a more accurate determination, the process is repeated with a fresh sample, heating rapidly to about 10-15°C below the previously observed melting point, and then reducing the heating rate to 1-2°C per minute.

Specific Rotation Determination

Objective: To measure the specific rotation of a shikimic acid solution to confirm its stereochemical identity.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (1 dm or other known path length)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., deionized water or methanol)

Procedure:

  • Solution Preparation: An accurately weighed sample of shikimic acid (e.g., 1.000 g) is dissolved in a precise volume of solvent (e.g., 25.00 mL of deionized water) in a volumetric flask. The concentration (c) in g/mL is calculated.

  • Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter tube is filled with the pure solvent, and the reading is adjusted to zero.

  • Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared shikimic acid solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.

  • Observed Rotation: The analyzer is rotated until the light intensity is at a minimum (or as indicated by the specific instrument's instructions), and the observed rotation (α) in degrees is recorded. Multiple readings are taken and averaged.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l * c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    The temperature and wavelength of the light source should also be recorded.

Logical Relationships and Workflows

The following diagram illustrates a simplified workflow for the characterization of a shikimic acid sample, linking experimental procedures to the verification of its identity and purity.

Shikimic_Acid_Characterization cluster_workflow Experimental Workflow start Shikimic Acid Sample mp_exp Melting Point Determination start->mp_exp sr_exp Specific Rotation Determination start->sr_exp mp_data Melting Point Data mp_exp->mp_data sr_data Specific Rotation Data sr_exp->sr_data purity Purity Assessment mp_data->purity identity Stereochemical Identity Confirmation sr_data->identity end Characterized Shikimic Acid purity->end identity->end

Caption: A simplified workflow for the characterization of shikimic acid.

Conclusion

A precise understanding and application of the nomenclature and stereochemistry of shikimic acid are fundamental for its successful application in scientific research and pharmaceutical development. The IUPAC name (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid unambiguously defines its structure, and its specific stereoisomer is critical for its biological activity. The data and protocols provided in this guide serve as a comprehensive resource for the accurate characterization and utilization of this vital biochemical intermediate.

References

The Ecological Nexus: A Technical Guide to the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a conserved metabolic route in plants, bacteria, fungi, and some protists, stands as a central pillar of ecological interactions and a critical target for agricultural and pharmaceutical innovation. Its absence in animals elevates its significance, providing a selective avenue for therapeutic and herbicidal interventions. This technical guide delves into the core of the shikimate pathway, presenting quantitative data, detailed experimental protocols, and visual representations of its intricate network to empower researchers in their quest to understand and manipulate this vital biological process.

Core Principles of the Shikimate Pathway

The shikimate pathway bridges primary and secondary metabolism, converting simple carbohydrate precursors into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1] These amino acids are not only essential building blocks for proteins but also serve as precursors for a vast array of secondary metabolites. These specialized compounds are pivotal for an organism's interaction with its environment, playing crucial roles in defense against herbivores and pathogens, allelopathy, UV protection, and pollinator attraction.[2][3] The pathway's seven enzymatic steps represent a significant carbon sink, with estimates suggesting that in vascular plants, over 30% of photosynthetically fixed carbon is channeled through this route.[4]

Quantitative Insights: A Comparative Analysis of Shikimate Pathway Enzymes

Understanding the kinetics of the enzymes that constitute the shikimate pathway is fundamental to comprehending its regulation and flux under various physiological and environmental conditions. The following tables summarize key kinetic parameters for the seven enzymes of the shikimate pathway from different organisms, providing a basis for comparative analysis and the development of metabolic models.

Table 1: Kinetic Parameters of 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Arabidopsis thaliana (AthDHS1)PEP14 ± 0.5761.9 ± 14[5]
E4P11.8 ± 1.67.02 ± 0.72[5]
Arabidopsis thaliana (AthDHS2)PEP9.81 ± 0.48360 ± 34[5]
E4P12.9 ± 1.81755 ± 400[5]
Arabidopsis thaliana (AthDHS3)PEP9.15 ± 0.27706 ± 124[5]
E4P9.92 ± 0.311550 ± 276[5]
Bacillus subtilisPEP139 ± 11.44.6 ± 0.1[6]
E4P1760 ± 1104.6 ± 0.1[6]
Aeropyrum pernixPEP8911.0[7]
E4P2801.0[7]
Escherichia coli (AroG)PEP--[8]
E4P--[8]

Table 2: Kinetic Parameters of 3-Dehydroquinate (B1236863) Synthase (DHQS)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Pyrococcus furiosusDAHP3.73.0[9]
Escherichia coliDAHP--[10]
Mycobacterium tuberculosisDAHP--[11]

Table 3: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)

OrganismSubstrateK_m_ (µM)Reference
Type I (various)3-Dehydroquinatelow µM range

Table 4: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

OrganismSubstrateK_m_ (µM)Reference
Camellia sinensis3-Dehydroshikimate-[12]
Shikimate-[12]

Table 5: Kinetic Parameters of Shikimate Kinase (SK)

OrganismSubstrateK_m_ (µM)Global Reaction Rate (µmol/min/mg)Reference
Staphylococcus aureus (MRSA)Shikimate0.15313.4[13]
ATP22413.4[13]
Mycobacterium tuberculosisShikimate--[14]
ATP--[14]

Table 6: Kinetic Parameters of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS)

OrganismSubstrateK_m_ (µM)K_i_ (Glyphosate) (µM)Reference
Escherichia coliShikimate-3-phosphate--[15]
PEP~390-[15]
Neurospora crassaPEP-1.1[6]

Table 7: Kinetic Parameters of Chorismate Synthase (CS)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Bacillus subtilisChorismate--[2]
Pseudomonas aeruginosaChorismate--[2]
Escherichia coliEPSP--[16]

Experimental Protocols: Methodologies for Shikimate Pathway Analysis

This section provides detailed methodologies for key experiments cited in the study of the shikimate pathway.

Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of aromatic amino acids and their biosynthetic precursors from plant tissues.[17][18]

3.1.1. Metabolite Extraction

  • Sample Preparation: Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction Solvent: Prepare two extraction solvents:

    • Acidic: 80% methanol, 19.9% water, 0.1% formic acid.

    • Basic: 80% methanol, 19.9% water, 0.1% ammonium (B1175870) hydroxide.

  • Extraction:

    • Add 1 mL of either the acidic or basic extraction solvent to the powdered tissue.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with vortexing every 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microfuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

3.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column.

    • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water, pH 4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from high to low organic content to separate the polar metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites. Precursor and product ion pairs for each metabolite must be optimized.

Enzyme Assays

3.2.1. 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS) Assay

This spectrophotometric assay measures the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6][7]

  • Reaction Mixture (100 µL):

    • 100 mM 1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP) buffer, pH 7.5.

    • 3 mM phosphoenolpyruvate (B93156) (PEP).

    • Recombinant DAHPS enzyme (0.5 µM).

  • Procedure:

    • Pre-incubate the reaction mixture at 37°C for 2 minutes.

    • Initiate the reaction by adding 6 mM D-erythrose-4-phosphate (E4P).

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Quantify DAHP using a colorimetric method, such as the Aminoff periodate-thiobarbituric acid assay.

3.2.2. Shikimate Dehydrogenase (SDH) Assay

This spectrophotometric assay measures the NADPH-dependent reduction of 3-dehydroshikimate to shikimate.[19]

  • Reaction Mixture (in a quartz cuvette):

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • NADPH (e.g., 0.2 mM).

    • 3-dehydroshikimate (substrate).

  • Procedure:

    • Mix the buffer, NADPH, and 3-dehydroshikimate in the cuvette.

    • Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

3.2.3. Shikimate Kinase (SK) Assay

This is a coupled spectrophotometric assay that measures the production of ADP.[20]

  • Reaction Mixture:

    • 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.6.

    • 1.5 mM PEP.

    • 0.2 mM NADH.

    • Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) (600–100 U/mL and 900–1400 U/mL, respectively).

    • Shikimate (substrate).

    • ATP (substrate).

  • Procedure:

    • Combine all reagents except the shikimate kinase in a cuvette.

    • Initiate the reaction by adding the recombinant shikimate kinase (2 µg/mL).

    • Monitor the decrease in absorbance at 340 nm for 90 seconds at 25°C.

3.2.4. Chorismate Synthase (CS) Assay by LC-HRMS

This method allows for the direct detection of chorismate formation.[8][21]

  • Coupled Enzyme Reaction:

    • Use purified recombinant EPSP synthase to generate the substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP), in situ.

    • Incubate the EPSP-generating reaction with purified chorismate synthase.

    • The reaction requires a reduced flavin mononucleotide (FMNH₂).

  • LC-HRMS Analysis:

    • Stop the reaction at various time points.

    • Analyze the reaction mixture using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) in negative electrospray ionization mode to detect the formation of chorismate.

Visualizing the Network: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear and concise representation of the complex relationships within the shikimate pathway and the experimental approaches used to study it.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary_Metabolites Secondary Metabolites (e.g., Lignin, Flavonoids) AAs->Secondary_Metabolites

Caption: The core enzymatic steps of the shikimate pathway.

Herbicide_Effect_Workflow cluster_experiment Experimental Design cluster_analysis Analysis Plant_Material Plant Material (e.g., Arabidopsis thaliana) Treatment Herbicide Treatment (e.g., Glyphosate) Plant_Material->Treatment Control Control Treatment (No Herbicide) Plant_Material->Control Time_Course Time-Course Sampling Treatment->Time_Course Control->Time_Course Metabolite_Extraction Metabolite Extraction Time_Course->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays (e.g., EPSP Synthase) Time_Course->Enzyme_Assay LCMS_Analysis LC-MS/MS Analysis (Quantification of Intermediates) Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Interpretation LCMS_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for studying herbicide effects on the shikimate pathway.

Plant_Pathogen_Interaction_Workflow cluster_infection Infection Protocol cluster_molecular_analysis Molecular and Metabolic Analysis Plant Host Plant Pathogen Pathogen Inoculation Plant->Pathogen Mock Mock Inoculation (Control) Plant->Mock Sampling Time-Course Sampling of Infected and Control Tissues Pathogen->Sampling Mock->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR or RNA-Seq) RNA_Extraction->Gene_Expression Pathway_Analysis Pathway Enrichment Analysis Gene_Expression->Pathway_Analysis Metabolomics Metabolomic Profiling (LC-MS/MS or GC-MS) Metabolite_Extraction->Metabolomics Metabolomics->Pathway_Analysis

Caption: Workflow for analyzing shikimate pathway in plant-pathogen interactions.

Ecological Significance and Future Directions

The shikimate pathway is a linchpin in the intricate web of ecological interactions. The secondary metabolites it produces mediate a continuous dialogue between plants and their environment. For instance, flavonoids and isoflavonoids, derived from phenylalanine, are crucial for attracting pollinators and nitrogen-fixing rhizobia, while also defending against pathogens and herbivores.[2] Lignin, another phenylalanine derivative, provides structural support to plants and is a major component of terrestrial biomass, influencing carbon cycling on a global scale.

The herbicidal properties of glyphosate (B1671968), which targets the EPSP synthase enzyme, have profound ecological consequences.[1][22] While effective in controlling weeds, its broad-spectrum activity can impact non-target plants and microorganisms that rely on the shikimate pathway.[1] Understanding the differential sensitivity of various organisms to glyphosate and the potential for resistance evolution is a critical area of ongoing research.

Future research will likely focus on several key areas:

  • Metabolic Engineering: Leveraging the knowledge of pathway regulation to engineer plants with enhanced production of valuable secondary metabolites for pharmaceuticals, nutraceuticals, and biomaterials.[23]

  • Drug Development: Designing novel inhibitors of shikimate pathway enzymes as a new generation of antibiotics and antiparasitic agents, exploiting the pathway's absence in humans.[13][14]

  • Ecosystem Resilience: Investigating the role of the shikimate pathway in mediating plant responses to climate change, including drought, temperature stress, and elevated CO₂ levels.

  • Microbiome Interactions: Elucidating the function of the shikimate pathway in the gut microbiome and its impact on host health and disease.[13]

By providing a comprehensive technical foundation, this guide aims to facilitate further exploration into the ecological significance of the shikimate pathway and to inspire innovative applications in medicine, agriculture, and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Shikimic Acid from Star Anise (Illicium verum)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a crucial chiral intermediate in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[1][2][3] The primary commercial source for this valuable compound is the fruit of the Chinese star anise (Illicium verum).[4][5] The concentration of shikimic acid in star anise typically ranges from 2% to 7% of the dry weight.[4][6][7] This document provides detailed protocols for various methods of extracting shikimic acid from star anise, along with a summary of key quantitative data to aid in method selection and optimization.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method for shikimic acid from star anise depends on factors such as desired yield, processing time, available equipment, and environmental considerations. Below is a summary of quantitative data from various extraction protocols.

Extraction MethodSolventTemperature (°C)DurationYield (w/w %)Reference
Soxhlet Extraction95% Ethanol (B145695)Reflux~2-8 hours2.4 - 7.0[4][6]
Soxhlet ExtractionMethanol (B129727)Reflux16-72 hours6.6 ± 0.1[4][5]
Ultrasound-Assisted Extraction90:10 Methanol-WaterNot specified5 minutesEfficient, comparable to Soxhlet[4]
Pressurized Hot Water Extraction (PHWE)30% Ethanol/Waterup to 96~2 minutes5.5[1][4]
Hot Water ExtractionWater120 - 200Not specifiedHigh recovery[4]
Microwave-Assisted Extraction with Ionic Liquid1-ethyl-3-methylimidazolium acetate (B1210297)10010 minutesNot specified[4]
Aqueous Hydroxide DissolutionTetrabutylammonium hydroxideRoom TemperatureNot specified14.0 ± 0.6[4][5]
RefluxMethanol8048 hours79% (of anise oil)[3]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This is a classical and widely cited method for the extraction of shikimic acid.

Materials and Equipment:

  • Ground star anise

  • 95% Ethanol or Methanol

  • Soxhlet extractor apparatus

  • Heating mantle

  • Rotary evaporator

  • Hexane (B92381) or Petroleum Ether (for defatting)

  • Deionized water

  • Anion exchange column (e.g., Amberlite IRA-400)

  • Acetic acid solution (25%)

  • Celite

Procedure:

  • Grind dried star anise fruits into a fine powder.

  • Optional but recommended: Defat the powdered star anise by performing a preliminary extraction with hexane or petroleum ether in a Soxhlet apparatus.[8]

  • Place the defatted (or non-defatted) ground star anise in a cellulose (B213188) thimble and load it into the Soxhlet extractor.

  • Extract the powder with 95% ethanol or methanol for approximately 2 to 8 hours (ethanol) or 16 to 72 hours (methanol).[4][5][6]

  • After extraction, concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous brown oil.[4][6]

  • Dissolve the oil in hot deionized water (approximately 80°C).[4]

  • Remove any precipitated oils or non-polar impurities.

  • For purification, pass the aqueous solution through an anion exchange column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the shikimic acid from the column using a 25% aqueous acetic acid solution.[4]

  • Concentrate the eluate using a rotary evaporator to remove the acetic acid and water, yielding crude shikimic acid.

  • Further purification can be achieved by recrystallization.

Protocol 2: Pressurized Hot Water Extraction (PHWE) using an Espresso Machine

This novel and rapid method utilizes a common household appliance to achieve efficient extraction.[1][2][9]

Materials and Equipment:

Procedure:

  • Grind dried star anise fruits into a fine powder.

  • Pack approximately 20 g of the ground star anise into the portafilter of the espresso machine.[1][2]

  • Extract the sample by passing 200 mL of a 30% ethanol/water solution through the portafilter. The extraction process takes about 2 minutes.[1][2]

  • Combine the extracts if multiple batches are run.

  • Add silica gel to the combined extract and evaporate the solvent to dryness under reduced pressure.[1]

  • Wash the resulting solid with dichloromethane and then with ethyl acetate to remove impurities.[1]

  • Extract the shikimic acid from the silica gel by washing with a 10% acetic acid in ethyl acetate solution.[1]

  • Evaporate the solvent from the acetic acid/ethyl acetate solution to obtain shikimic acid as an off-white solid. This method can yield a product of sufficient purity without the need for column chromatography.[1]

Protocol 3: Ultrasound-Assisted Extraction

This method offers a rapid alternative to traditional Soxhlet extraction.[4]

Materials and Equipment:

  • Ground star anise

  • 90:10 Methanol-water solution

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Centrifuge

Procedure:

  • Soak the ground star anise sample in a 90:10 methanol-water solution.[4]

  • Sonicate the mixture for 5 minutes.[4]

  • Filter the extract to separate the solid plant material.

  • The resulting extract can then be further purified using methods similar to those described in the Soxhlet protocol (e.g., solvent partitioning, chromatography).

Visualizations

Experimental_Workflow_Soxhlet start Start: Ground Star Anise defat Optional: Defatting with Hexane start->defat soxhlet Soxhlet Extraction (Ethanol or Methanol) defat->soxhlet evaporation Rotary Evaporation soxhlet->evaporation dissolve Dissolve in Hot Water evaporation->dissolve purification Anion Exchange Chromatography dissolve->purification elution Elute with Acetic Acid purification->elution final_evap Final Evaporation elution->final_evap end End: Purified Shikimic Acid final_evap->end

Caption: Workflow for Shikimic Acid Extraction using Soxhlet Apparatus.

Factors_Affecting_Extraction SA_Yield Shikimic Acid Yield Solvent Solvent Type & Polarity Solvent->SA_Yield Temperature Temperature Temperature->SA_Yield Time Extraction Time Time->SA_Yield ParticleSize Particle Size ParticleSize->SA_Yield Method Extraction Method (e.g., Soxhlet, PHWE) Method->SA_Yield

Caption: Key Factors Influencing Shikimic Acid Extraction Efficiency.

References

Quantitative Analysis of Shikimic Acid by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of shikimic acid using High-Performance Liquid Chromatography (HPLC). Shikimic acid is a key intermediate in the biosynthetic pathway for aromatic amino acids in plants and microorganisms and serves as a crucial starting material for the synthesis of the antiviral drug oseltamivir.[1] Accurate and validated analytical methods are therefore essential for research, quality control, and drug development.

Introduction

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of shikimic acid in various matrices, including plant extracts, microbial fermentation broths, and pharmaceutical preparations. The method offers high sensitivity, specificity, and reproducibility. This document outlines several validated HPLC methods, providing a comparative overview of chromatographic conditions and performance data.

Experimental Protocols

This section details the methodologies for the quantitative analysis of shikimic acid by HPLC. Three distinct methods are presented, each suitable for different sample types and analytical requirements.

Protocol 1: Analysis of Shikimic Acid in Wine

This method is adapted from the official OIV (International Organisation of Vine and Wine) method and is suitable for the direct determination of shikimic acid in wine samples.[2][3][4]

a. Sample Preparation:

  • Clear wine samples can be directly injected.[2]

  • Cloudy samples should be filtered through a 0.45 µm membrane filter prior to injection.[2]

  • For sparkling wines, samples must be degassed, for instance, by sonication, before analysis.[2][3]

b. Standard Preparation:

  • Stock Standard Solution (500 mg/L): Accurately weigh 50 mg of shikimic acid (purity ≥ 98%) and dissolve it in 100 mL of bidistilled water.[2][3][4] This solution can be stored at -18°C for several months.[2][3][4]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 25, 50, 100, 150 mg/L) by diluting the stock solution with bidistilled water.[2][3][4] These solutions should be prepared fresh daily.[2][3][4]

c. HPLC Conditions:

  • Instrumentation: An isocratic HPLC system with a UV detector is required.

  • Column: A coupled system consisting of a C18 reversed-phase column followed by a cation exchange column (e.g., Aminex HPX-87H).[2][3][4]

  • Mobile Phase: 0.01 M Sulfuric Acid in water.[2]

  • Flow Rate: Typically around 0.6 - 0.8 mL/min.

  • Injection Volume: 5 µL.[2][3]

  • Column Temperature: The cation exchange column should be maintained at 65°C.[2][3][4]

  • Detection: UV at 210 nm.[2][3][4]

d. Quantification:

  • Construct a 5-point calibration curve by plotting the peak area of the shikimic acid standards against their concentration.

  • Quantify shikimic acid in samples by comparing their peak areas to the calibration curve.[2][4]

Protocol 2: Analysis of Shikimic Acid in Plant Material (Conifer Needles)

This protocol is based on a method for the extraction and quantification of shikimic acid from plant tissues.[5]

a. Sample Preparation (Ionic Liquid-Based Ultrasound-Assisted Extraction):

  • Grind the dried plant material into a fine powder.

  • Accurately weigh a portion of the powdered sample.

  • Add an appropriate volume of an ionic liquid aqueous solution (e.g., 1-benzyl-3-methylimidazolium (B1249132) bromide).

  • Perform ultrasound-assisted extraction.

  • Centrifuge the mixture and collect the supernatant for HPLC analysis.

b. Standard Preparation:

  • Stock Standard Solution (2 mg/mL): Dissolve shikimic acid in methanol (B129727) to prepare the stock solution.[5] Store at 4°C.[5]

  • Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of working standards (e.g., 0.01, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL).[5]

c. HPLC Conditions:

  • Instrumentation: An isocratic HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.01% Sulfuric Acid in water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV at 213 nm.[5]

d. Quantification:

  • Generate a calibration curve using the prepared standard solutions.

  • Determine the concentration of shikimic acid in the plant extracts based on the calibration curve.

Protocol 3: General Purpose Analysis using a Mixed-Mode Column

This method is suitable for the analysis of shikimic acid in various sample matrices and utilizes a mixed-mode column for enhanced retention.[6]

a. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

b. Standard Preparation:

  • Prepare a stock solution of shikimic acid in the mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentration range.

c. HPLC Conditions:

  • Instrumentation: An isocratic HPLC system with a UV detector.

  • Column: Newcrom BH mixed-mode column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: 5% Acetonitrile / 95% Water with 0.02% Phosphoric Acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection: UV at 200 nm.[6]

d. Quantification:

  • Perform external standard calibration to quantify the amount of shikimic acid in the samples.

Data Presentation

The following tables summarize the key quantitative parameters for the described HPLC methods.

Table 1: HPLC Method Parameters for Shikimic Acid Quantification

ParameterProtocol 1 (Wine)Protocol 2 (Plant Material)Protocol 3 (General Purpose)
Column C18 coupled with Cation ExchangeC18 Reversed-PhaseNewcrom BH Mixed-Mode
Mobile Phase 0.01 M H₂SO₄ in Water[2]0.01% H₂SO₄ in Water[5]5% ACN / 95% H₂O / 0.02% H₃PO₄[6]
Flow Rate ~0.6-0.8 mL/min1.0 mL/min[5]1.0 mL/min[6]
Detection (UV) 210 nm[2][3][4]213 nm[5]200 nm[6]
Injection Volume 5 µL[2][3]10 µL[5]10 µL
Column Temp. 65°C (Cation Exchange)[2][3][4]30°C[5]Ambient

Table 2: Method Validation and Performance Data

ParameterProtocol 1 (Wine)Protocol 2 (Plant Material)
Linearity Range 1 - 300 mg/L[2][3]0.01 - 1.0 mg/mL[5]
Limit of Detection (LOD) 1 mg/L[2][3]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Retention Time Varies, relative retention to tartaric acid is ~1.33[2][3]5.9 min[5]
Precision (RSD%) Method tested in a collaborative study with 19 labs[2][4]Not explicitly stated
Recovery Trueness proven by interlaboratory comparison[2][3]Not explicitly stated

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantitative analysis of shikimic acid by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Matrix-specific Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Vialing Standard Standard Preparation Standard->Autosampler Calibration Standards Column HPLC Column Autosampler->Column Injection Pump HPLC Pump Pump->Column Mobile Phase Detector UV Detector Column->Detector Elution Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Data Processing Quantification Quantification Integration->Quantification Peak Area Result Result Quantification->Result Final Concentration

Caption: General workflow for shikimic acid analysis by HPLC.

Signaling Pathway Context

Shikimic acid is a central intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatics Aromatic Amino Acids, Folates, etc. Chorismate->Aromatics Glyphosate Glyphosate Glyphosate->EPSP Inhibition

Caption: Simplified overview of the shikimate pathway.

References

Application Notes and Protocols for GC-MS Analysis of Derivatized Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a key chiral intermediate in the biosynthesis of aromatic amino acids, vitamins, and many alkaloids in plants and microorganisms. Its significance extends to the pharmaceutical industry, most notably as a precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). Accurate and sensitive quantification of shikimic acid in various biological matrices is crucial for metabolic research, strain development, and quality control in drug manufacturing.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of shikimic acid, due to its multiple hydroxyl groups and a carboxylic acid function, necessitate a derivatization step to convert it into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of shikimic acid using silylation and its subsequent quantitative analysis by GC-MS.

Principle of Derivatization

Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. For shikimic acid, all four active hydrogens (three hydroxyl and one carboxylic acid) are replaced by TMS groups, forming the tetra-TMS-shikimic acid derivative.

Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). For complex biological samples, a two-step derivatization involving methoximation followed by silylation is often preferred to reduce the formation of multiple derivatives from tautomeric forms of other compounds in the matrix.

Experimental Protocols

Materials and Reagents
  • Shikimic acid standard (≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous, ≥99.8%)

  • Acetonitrile (B52724) (anhydrous, ≥99.8%)

  • Methoxyamine hydrochloride (≥98%)

  • Internal Standard (e.g., sorbitol or a suitable deuterated analog)

  • Helium gas (carrier gas, ≥99.999%)

  • GC-MS vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation (General Procedure)
  • Extraction : Extract shikimic acid from the sample matrix using a suitable solvent (e.g., methanol, ethanol, or water). The extraction method will vary depending on the sample type (e.g., plant material, fermentation broth).

  • Drying : Transfer a known volume of the extract to a GC-MS vial and evaporate to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 60°C. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagents.

Derivatization Protocol 1: One-Step Silylation with BSTFA

This protocol is suitable for relatively pure samples or standards.

  • To the dried sample residue in the GC-MS vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and vortex for 1 minute to ensure complete dissolution.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Derivatization Protocol 2: Two-Step Methoximation and Silylation with MSTFA

This protocol is recommended for complex matrices to minimize the formation of by-products from other analytes.

  • Methoximation :

    • Dissolve methoxyamine hydrochloride in anhydrous pyridine to a concentration of 20 mg/mL.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.

  • Silylation :

    • Add 80 µL of MSTFA to the vial.

    • Vortex thoroughly and incubate at 37°C for 30 minutes with shaking.

    • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas Chromatograph : Agilent 7890B or equivalent.

  • Mass Spectrometer : Agilent 5977A or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters
ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 1 min, ramp to 320°C at 20 K/min, and hold for 10 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for TMS-Shikimic Acid Quantifier ion: m/z 245 ; Qualifier ions: m/z 73, 147, 357 . (Note: These ions should be confirmed with a standard.)

Data Presentation

The following table summarizes representative quantitative data for the analysis of organic acids using GC-MS after silylation, which can be considered indicative for a validated shikimic acid method.

ParameterTypical PerformanceReference
Linearity (R²) > 0.99A well-established GC-MS method for organic acids should exhibit a high degree of linearity with a coefficient of determination (R²) greater than 0.99 over the defined concentration range.[1]
Limit of Detection (LOD) 3 - 272 ng/mL (for various organic acids)The LOD for silylated organic acids can vary depending on the specific compound and matrix, with reported values ranging from low to high ng/mL.[2][3]
Limit of Quantification (LOQ) Typically 3-5 times the LODThe LOQ is generally determined as the concentration that can be measured with acceptable precision and accuracy, often calculated as a signal-to-noise ratio of 10 or based on the standard deviation of the response.[1]
Recovery 85% - 111% (for various organic acids)The recovery of the analytical method, which assesses the extraction efficiency and any loss during sample preparation, typically falls within the range of 85% to 115% for validated methods.[2][3][4]
Precision (%RSD) < 15%The precision of the method, expressed as the relative standard deviation (%RSD) of replicate measurements, should ideally be below 15% for both intra-day and inter-day analyses.

Mandatory Visualization

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Sample Biological Sample (e.g., Plant Tissue, Fermentation Broth) Extraction Extraction of Shikimic Acid Sample->Extraction Suitable Solvent Drying Evaporation to Dryness Extraction->Drying Nitrogen Stream Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 37°C, 90 min) Drying->Methoximation Silylation Step 2: Silylation (MSTFA, 37°C, 30 min) Methoximation->Silylation GCMS GC-MS System (HP-5ms column) Silylation->GCMS DataAcquisition Data Acquisition (Full Scan / SIM Mode) GCMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Result Quantitative Result (Concentration of Shikimic Acid) DataProcessing->Result

Caption: Experimental workflow for the GC-MS analysis of shikimic acid.

Signaling Pathways and Logical Relationships

The analytical workflow presented is a linear process designed to transform a non-volatile analyte into a volatile derivative for accurate quantification. The logical relationship is sequential, where the successful completion of each step is critical for the accuracy of the final result. For instance, incomplete drying will inhibit the derivatization reaction, leading to inaccurate quantification. Similarly, incomplete derivatization will result in poor chromatographic peak shape and unreliable data. The use of an internal standard is highly recommended to correct for variations in extraction efficiency, derivatization yield, and injection volume.

Conclusion

The GC-MS method following silylation derivatization provides a robust, sensitive, and specific approach for the quantitative analysis of shikimic acid in various matrices. The detailed protocols and method parameters outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Proper method validation, including the assessment of linearity, LOD, LOQ, recovery, and precision, is essential to ensure the reliability and accuracy of the obtained results. The use of a two-step derivatization process and selected ion monitoring can further enhance the method's performance, particularly for complex samples.

References

Spectrophotometric Determination of Shikimic Acid Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a key biochemical intermediate in plants and microorganisms in the shikimate pathway for the biosynthesis of aromatic amino acids.[1] Its accumulation in plants is often used as a biomarker to assess the efficacy of glyphosate-based herbicides, which inhibit an enzyme in this pathway.[2][3][4][5] Furthermore, shikimic acid is a critical starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). Accurate and efficient quantification of shikimic acid is therefore crucial in various fields, including agricultural science, metabolic engineering, and pharmaceutical development.

This document provides detailed application notes and protocols for the spectrophotometric determination of shikimic acid concentration. Spectrophotometric methods are widely used due to their cost-effectiveness, simplicity, and suitability for high-throughput screening compared to methods like HPLC.[2][3][4][5] The primary method involves the oxidation of shikimic acid with periodate, which generates a chromophore that can be quantified by measuring its absorbance.[2][6]

Principle of the Method

The spectrophotometric quantification of shikimic acid is based on the oxidative cleavage of its vicinal diols by periodate. This reaction forms a unique chromophore, a trans-2-pentene-1,5-dialdehyde-3-carboxylic acid (PDC), which exhibits maximum absorbance at approximately 380-382 nm.[2][6] The intensity of the resulting yellow color is directly proportional to the concentration of shikimic acid in the sample. The reaction is stabilized by quenching the excess periodate, and the absorbance is then measured using a spectrophotometer.

Below is a diagram illustrating the chemical reaction:

Shikimic_Acid Shikimic Acid PDC trans-2-pentene-1,5-dialdehyde- 3-carboxylic acid (PDC) (Chromophore) Shikimic_Acid->PDC Oxidation Periodate Periodate (IO4-) Periodate->PDC Stabilized_Chromophore Stabilized Yellow Chromophore (Absorbance at 382 nm) PDC->Stabilized_Chromophore Quenching & Alkalinization NaOH_Sulfite NaOH / Na2SO3 NaOH_Sulfite->Stabilized_Chromophore Start Start Sample_Prep Sample Preparation (e.g., Plant Tissue Extraction) Start->Sample_Prep Reaction_Setup Reaction Setup: Add Sample/Standard and Oxidation Reagent Sample_Prep->Reaction_Setup Incubation Incubation (Specified Time and Temperature) Reaction_Setup->Incubation Quenching Quenching and Color Development Incubation->Quenching Measurement Spectrophotometric Measurement (380-382 nm) Quenching->Measurement Data_Analysis Data Analysis: Standard Curve and Concentration Calculation Measurement->Data_Analysis End End Data_Analysis->End

References

Synthesis of Oseltamivir from Shikimic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®) from the readily available starting material, (-)-shikimic acid. The synthesis of oseltamivir is a critical process in ensuring a stable supply of this essential medicine for influenza treatment and pandemic preparedness. The following sections detail the well-established synthetic route, including quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The commercial production of oseltamivir predominantly starts from (-)-shikimic acid, a biomolecule harvested from Chinese star anise or produced through fermentation by recombinant E. coli.[1] This natural starting material provides a chiral pool compound with the correct stereochemistry for the cyclohexene (B86901) core of oseltamivir, which is crucial as the molecule has three stereocenters. The overall synthetic route involves a series of chemical transformations to introduce the necessary functional groups and establish the desired stereoisomer.

A notable synthesis, and the focus of these protocols, is a practical route that achieves the synthesis of oseltamivir phosphate (B84403) in eight steps with an overall yield of approximately 47%.[2][3][4] Key transformations in this pathway include esterification, mesylation, regioselective azidation, and the formation of an aziridine (B145994) intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for a practical and efficient synthesis of oseltamivir from (-)-shikimic acid.

ParameterValueReference
Starting Material(-)-Shikimic Acid[1][2][3][4]
Number of Steps8[2][3][4]
Overall Yield~47%[2][3][4]
Key ReagentsMethanesulfonyl chloride, Sodium azide (B81097), Triphenylphosphine[5]
Final ProductOseltamivir Phosphate[2][3][4]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the key transformations in the synthesis of oseltamivir from (-)-shikimic acid.

Oseltamivir_Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Trimesylate Trimesylate Intermediate Ethyl_Shikimate->Trimesylate Trimesylation Azido_dimesylate Azido-dimesylate Trimesylate->Azido_dimesylate Regioselective Azidation Aziridine Aziridine Intermediate Azido_dimesylate->Aziridine Aziridination Amino_alcohol Amino Alcohol Aziridine->Amino_alcohol Ring Opening Amido_ether Amido Ether Amino_alcohol->Amido_ether Acetylation & Etherification Oseltamivir Oseltamivir Amido_ether->Oseltamivir Final Steps

Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.

Experimental Protocols

The following protocols are based on established and optimized procedures for the synthesis of oseltamivir from (-)-shikimic acid.[2][5]

Step 1: Esterification of (-)-Shikimic Acid
  • Objective: To protect the carboxylic acid group as an ethyl ester.

  • Procedure:

    • Suspend (-)-shikimic acid in ethanol.

    • Add thionyl chloride dropwise at a controlled temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product to obtain ethyl shikimate.

Step 2: Trimesylation of Ethyl Shikimate
  • Objective: To activate the hydroxyl groups for subsequent nucleophilic substitution by converting them to mesylates.

  • Procedure:

    • Dissolve ethyl shikimate in a suitable solvent (e.g., ethyl acetate).

    • Add triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Cool the mixture (e.g., to 0 °C).

    • Add methanesulfonyl chloride dropwise.

    • Stir the reaction until completion.

    • Work up the reaction mixture and purify the product to yield the trimesylate.[5]

Step 3: Regioselective Azidation
  • Objective: To introduce the azide group at the C-3 position with high regioselectivity.

  • Procedure:

    • Dissolve the trimesylate in a mixture of acetone (B3395972) and water.

    • Add sodium azide and stir the reaction at a controlled temperature.[5]

    • Monitor the reaction for the formation of the azido-dimesylate.

    • Upon completion, perform an aqueous work-up and extract the product.

    • Purify the crude product.

Step 4: Aziridination
  • Objective: To form the key aziridine intermediate.

  • Procedure:

    • Dissolve the azido-dimesylate in an appropriate solvent.

    • Treat the solution with triphenylphosphine.

    • Add triethylamine and water to facilitate the Staudinger reaction and subsequent intramolecular cyclization.[5]

    • Stir the reaction until the formation of the aziridine is complete.

    • Purify the resulting aziridine intermediate.

Step 5 & 6: Aziridine Ring Opening and Acetylation
  • Objective: To open the aziridine ring to introduce the 5-amino group and then protect it as an acetamide.

  • Procedure:

    • The aziridine intermediate is subjected to ring-opening conditions.

    • The resulting amino group is then acetylated using acetic anhydride (B1165640) or a similar acetylating agent.

Step 7 & 8: Introduction of the 3-Pentyloxy Group and Final Deprotection
  • Objective: To introduce the pentyloxy side chain and perform the final deprotection steps to yield oseltamivir.

  • Procedure:

    • The hydroxyl group at C-4 is etherified to introduce the 3-pentyloxy group.

    • Subsequent deprotection steps are carried out to afford oseltamivir.

    • The final product can be converted to its phosphate salt to improve stability and bioavailability.

Concluding Remarks

The synthesis of oseltamivir from (-)-shikimic acid is a well-established and industrially significant process.[5] While this route has proven effective, research into alternative pathways, including those that avoid the use of potentially hazardous reagents like azides, is ongoing.[5] The protocols outlined in this document provide a foundation for researchers and drug development professionals working on the synthesis and process optimization of this critical antiviral medication. Further research and development may lead to even more efficient and sustainable synthetic routes to ensure a continuous and affordable supply of oseltamivir.

References

Application Notes and Protocols: (-)-Shikimic Acid as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Shikimic acid, a naturally occurring compound extracted from plants like the Chinese star anise (Illicium verum), is a highly valuable and versatile chiral precursor in organic synthesis.[1][2] Its rigid cyclic structure, multiple stereocenters, and dense functionalization make it an ideal starting material for the enantioselective synthesis of complex molecular targets.[3][4][5] The most prominent application of shikimic acid is its role as the key starting material for the industrial production of the antiviral drug Oseltamivir (B103847) Phosphate (B84403) (Tamiflu®), used to treat influenza A and B infections.[6][7][8] Beyond this, its utility extends to the synthesis of other biologically active molecules, including anticancer agents and novel antibiotics.[9][10]

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on leveraging shikimic acid as a chiral building block.

Application Note 1: Synthesis of Oseltamivir Phosphate (Tamiflu®) from (-)-Shikimic Acid

The synthesis of Oseltamivir from (-)-shikimic acid is a landmark example of utilizing a natural product for the large-scale production of a crucial pharmaceutical. The inherent chirality of shikimic acid is used to control the three stereocenters present in the final Oseltamivir molecule.[11] Various synthetic routes have been developed, each with distinct advantages in terms of efficiency and reagent safety.

Data Presentation: Comparison of Synthetic Routes to Oseltamivir

The following table summarizes quantitative data from prominent synthetic routes starting from (-)-Shikimic Acid.

ParameterRoche Synthesis (Karpf/Trussardi)Nie et al. SynthesisCN103833570B Method
Starting Material (-)-Shikimic Acid(-)-Shikimic Acid(-)-Shikimic Acid
Number of Steps ~108~9
Overall Yield 17-22%[11]~47%[12][13][14]~40%[15]
Key Reactions Epoxide formation, Azide (B81097) openingRegioselective Azidation, AziridinationAzide ring opening, Aminoacetylation
Use of Azide Yes (in the industrial process)[11]Yes[13]Yes[15]
Final Product Purity High purity (99.7%) reported[11]High purity implied[13]Not explicitly stated
Visualization: Synthetic Workflow for Oseltamivir

The diagram below illustrates a generalized workflow for the synthesis of Oseltamivir Phosphate starting from (-)-Shikimic Acid, highlighting the key transformations of the cyclohexene (B86901) core.

G SA (-)-Shikimic Acid P1 Protection & Esterification SA->P1 1. EtOH, SOCl₂ 2. 3-Pentanone (B124093), TsOH P2 Regioselective Mesylation P1->P2 MsCl, Et₃N P3 Azide Introduction (SN2 Reaction) P2->P3 NaN₃ P4 Aziridination P3->P4 1. PPh₃ 2. Et₃N, H₂O P5 Ring Opening & Side-chain Intro. P4->P5 3-Pentanol, Lewis Acid P6 Acetylation & Deprotection P5->P6 Ac₂O, then H₃PO₄ Oseltamivir Oseltamivir Phosphate P6->Oseltamivir

Caption: Generalized synthetic workflow for Oseltamivir from (-)-Shikimic Acid.
Experimental Protocols: Key Transformations

The following protocols are based on established and optimized synthetic routes.[11][12][13]

1. Protection and Mesylation of Shikimic Acid

  • Objective: To protect the 3,4-hydroxyl groups as a pentylidene acetal, esterify the carboxylic acid, and selectively mesylate the 5-hydroxyl group.

  • Protocol:

    • (-)-Shikimic acid is first esterified by refluxing in ethanol (B145695) with thionyl chloride as a catalyst.

    • The resulting ethyl shikimate is then treated with 3-pentanone and p-toluenesulfonic acid (TsOH) to form the pentylidene acetal, protecting the C3 and C4 hydroxyls.

    • The intermediate is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) and cooled. Triethylamine (B128534) (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • The reaction is stirred at a controlled temperature until completion, yielding the protected trimesylate intermediate.[12]

2. Regioselective Azidation and Aziridination

  • Objective: To introduce the first nitrogen functionality via an azide group and subsequently form a key aziridine (B145994) intermediate.

  • Protocol:

    • Azidation: The trimesylate from the previous step is dissolved in a mixture of acetone (B3395972) and water. Sodium azide (NaN₃) is added, and the reaction is stirred. This results in a highly regioselective Sₙ2 reaction, replacing the C5-mesylate with an azide group.[12][13]

    • Aziridination: The resulting azido-dimesylate is treated with triphenylphosphine (B44618) (PPh₃) in a solvent like acetonitrile. This reduces the azide to an amine, which then undergoes an intramolecular cyclization, facilitated by the addition of triethylamine and water, to form the bicyclic aziridine.[12]

3. Aziridine Ring Opening and Final Steps

  • Objective: To open the aziridine ring with the desired side chain and convert the functionalities to yield Oseltamivir.

  • Protocol:

    • The aziridine intermediate is subjected to a Lewis acid-catalyzed ring-opening reaction using 3-pentanol. This stereoselectively installs the characteristic pentyloxy group at C5.

    • The amino group at C4 is then acetylated using acetic anhydride (B1165640) (Ac₂O).

    • Finally, any remaining protecting groups are removed, and the compound is treated with phosphoric acid to yield the stable Oseltamivir Phosphate salt.

Application Note 2: Synthesis of Cytotoxic 6-Aza-Analogues of Angucyclinones

Shikimic acid's utility extends to the synthesis of complex polycyclic structures with potential anticancer activity. Its chiral backbone can be transformed into a diene for use in stereoselective Diels-Alder reactions.[10][16]

Data Presentation: Key Reaction Yields
StepProductYieldReference
DIBAL-H Reduction Allylic Alcohol Intermediate92%[10]
Hetero-Diels-Alder 6-Aza-Angucyclinone45%[16]
Visualization: Hetero-Diels-Alder Reaction Scheme

This diagram shows the key cycloaddition step where a shikimic acid-derived azadiene reacts with a naphthoquinone to form the core structure of a 6-aza-angucyclinone.

G Azadiene Shikimic Acid-Derived Azadiene Product 6-Aza-Angucyclinone Core Structure Azadiene->Product Hetero-Diels-Alder Cycloaddition Naphthoquinone Naphthoquinone Dienophile Naphthoquinone->Product

Caption: Key Hetero-Diels-Alder reaction for 6-aza-angucyclinone synthesis.
Experimental Protocol: Synthesis of Azadiene and Cycloaddition

This protocol is based on the synthesis of new cytotoxic 6-aza-analogues of angucyclinones.[10][17]

1. Synthesis of the Allylic Alcohol Intermediate

  • Objective: To reduce the ester functionality of a protected shikimic acid derivative to an allylic alcohol.

  • Protocol:

    • A protected methyl shikimate derivative is dissolved in anhydrous toluene (B28343) and cooled to -78 °C under an inert atmosphere.

    • A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise to the reaction mixture.

    • The reaction is stirred at -78 °C for several hours and monitored by TLC.

    • Upon completion, the reaction is quenched, and the allylic alcohol product is isolated and purified, achieving a high yield (e.g., 92%).[10]

2. Hetero-Diels-Alder Cycloaddition

  • Objective: To form the tetracyclic core of the aza-angucyclinone via a cycloaddition reaction.

  • Protocol:

    • The allylic alcohol is converted into the corresponding azadiene through a multi-step sequence.

    • The resulting shikimic acid-derived azadiene is reacted with a suitable naphthoquinone (dienophile) in a solvent such as toluene.

    • The reaction mixture is heated to promote the [4+2] cycloaddition.

    • After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 6-aza-angucyclinone derivative.[16][17]

References

Application Note & Protocol: Isolation and Purification of Shikimic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Shikimic acid is a vital biochemical intermediate in plants and microorganisms, serving as a key precursor for the synthesis of aromatic amino acids, lignin, and various alkaloids.[1][2] Its significance has grown substantially as it is the primary starting material for the industrial synthesis of the antiviral drug Oseltamivir (Tamiflu®).[1][3] This application note provides detailed protocols for the extraction and purification of shikimic acid from plant sources, primarily focusing on Chinese star anise (Illicium verum), a plant known for its high concentration of the compound.[4] Alternative sources like pine needles are also discussed. The protocols cover classical and modern extraction techniques, purification strategies, and methods for quantitative analysis.

Overview of Isolation Workflow

The general procedure for isolating shikimic acid from plant material involves several key stages: preparation of the plant material, extraction using a suitable polar solvent, purification to remove impurities such as oils and pigments, and finally, crystallization to obtain pure shikimic acid. The purity of the final product is typically confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]

G PlantMaterial Plant Material (e.g., Star Anise, Pine Needles) Grinding Grinding / Pulverization PlantMaterial->Grinding Extraction Solid-Liquid Extraction (Soxhlet, PHWE, Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Solvent Washes, Chromatography) CrudeExtract->Purification Concentration Concentration (Rotary Evaporation) Purification->Concentration Crystallization Crystallization Concentration->Crystallization PureShikimicAcid Pure Shikimic Acid Crystals Crystallization->Purethis compound Analysis Analysis (HPLC, NMR) Purethis compound->Analysis

Caption: General experimental workflow for shikimic acid isolation.

Experimental Protocols

Protocol 1: Classical Soxhlet Extraction from Star Anise (Illicium verum)

This method is a well-established technique for efficiently extracting shikimic acid.

Materials:

  • Dried star anise fruits

  • 95% Ethanol (B145695)

  • Hexane (B92381) or Petroleum Ether

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Soxhlet apparatus, grinder, rotary evaporator, filtration setup

Methodology:

  • Preparation: Grind dried star anise fruits into a fine powder using a mechanical grinder.[5]

  • Extraction:

    • Place approximately 50 g of the powdered material into a cellulose (B213188) thimble and position it in the Soxhlet extractor.

    • Extract the powder with 95% ethanol for 5-8 hours.[5]

  • Initial Purification:

    • Evaporate the resulting brown-colored ethanolic extract to dryness under reduced pressure to obtain a viscous brown oil/solid.[5]

    • Dissolve the residue in hot water (approx. 80°C).[5]

    • Wash the aqueous solution with hexane or petroleum ether to remove essential oils and other non-polar impurities.[5]

    • Separate the aqueous phase.

  • Crystallization & Isolation:

    • Concentrate the aqueous phase under reduced pressure.

    • Allow the concentrated solution to cool, promoting the crystallization of shikimic acid. For enhanced purity, recrystallization from a methanol-water or ethanol-water mixture can be performed.[6]

    • Isolate the off-white crystals by filtration and dry them under a vacuum. The final product can be identified by 1H and 13C NMR spectroscopy.[5]

Protocol 2: Rapid Pressurized Hot Water Extraction (PHWE) from Star Anise

This modern technique uses a household espresso machine to achieve a rapid, high-yield extraction.[4][7]

Materials:

Methodology:

  • Preparation: Grind dried star anise pods into a fine powder.[4]

  • Extraction:

    • Pack 20 g of the ground star anise into the portafilter (sample compartment) of the espresso machine.[7]

    • Extract the sample by passing 200 mL of a 30% ethanol/water solution through the machine. The extraction process takes approximately 2 minutes.[4][7]

  • Purification:

    • Combine the liquid extracts and add silica gel (e.g., 20 g).[7]

    • Evaporate the suspension to dryness using a rotary evaporator.[7]

    • Wash the resulting solid residue first with dichloromethane and then with ethyl acetate to remove impurities.[7]

    • Extract the remaining solid with a solution of 10% acetic acid in ethyl acetate.[7]

  • Isolation:

    • Evaporate the acetic acid/ethyl acetate solvent.[7]

    • Wash the final solid residue with dichloromethane and dry to yield off-white shikimic acid.[7] This method often produces a product of sufficient purity without the need for column chromatography.[7]

Protocol 3: Hot Water Extraction from Pine Needles (Pinus sp.)

Pine needles represent an alternative and readily available source for shikimic acid.[3][8]

Materials:

  • Fresh or dried pine needles (e.g., Pinus sylvestris)

  • Deionized water

  • Filtration setup, rotary evaporator, crystallization dishes

Methodology:

  • Preparation: Pulverize the pine needles into a fine powder.[9]

  • Extraction:

    • Suspend the powdered needles in deionized water.

    • Heat the suspension to 45-75°C for approximately 10-30 minutes with stirring. Hot water is an effective solvent for shikimic acid.[3][9]

  • Purification & Isolation:

    • Filter the hot suspension to remove the solid plant material.

    • Evaporate the aqueous extract under reduced pressure to concentrate the solution.[3]

    • Upon cooling, shikimic acid will crystallize. The crystals can be collected by filtration.[3]

    • Further purification can be achieved through subsequent adsorption/desorption column processes and recrystallization to achieve a purity of over 98%.[3]

Quantitative Data

The yield of shikimic acid varies significantly depending on the plant source, its age, harvesting time, and the extraction method employed.[1]

Plant SourceExtraction MethodYield (% w/w)Purity (%)Reference
Illicium verum (Star Anise)Soxhlet (Ethanol)2.4 - 7.0>95[4][5]
Illicium verum (Star Anise)PHWE (Espresso Machine)5.5Sufficiently Pure (NMR)[7]
Illicium griffithiiSoxhlet (Methanol)16.6 - 18.595 - 99[6][10]
Pinus sylvestris (Scots Pine)Hot Water (45-75°C)~1.6>98 (after purification)[3]
Pinus densifloraNot Specified1.35Not Specified[1]
Alnus glutinosaMethanol Extraction0.65Not Specified[2][11]

Biochemical Context: The Shikimate Pathway

Shikimic acid is a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in plants, fungi, and bacteria, but absent in mammals.[1][8] This makes the pathway an attractive target for herbicides and antimicrobial agents.

G PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate PEP->DAHP + E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS SA Shikimate (Shikimic Acid) DHS->SA S3P Shikimate 3-phosphate SA->S3P EPSP 5-enolpyruvylshikimate 3-phosphate S3P->EPSP + PEP Chorismate Chorismate EPSP->Chorismate Aromatics Aromatic Amino Acids (Trp, Phe, Tyr) & others Chorismate->Aromatics

Caption: Simplified overview of the shikimate biosynthetic pathway.

References

Application Notes & Protocols: Analytical Techniques for Shikimic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used in the purification of shikimic acid. Shikimic acid is a valuable chiral building block for the synthesis of various pharmaceuticals, most notably the antiviral drug oseltamivir.[1][2] It is a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms.[1][3] These notes cover common purification strategies from natural sources and fermentation broths, including extraction, chromatography, and crystallization, along with analytical methods for quantification and characterization.

Overview of Purification Strategies

The purification of shikimic acid typically involves a multi-step process that begins with extraction from a biological matrix, followed by one or more purification steps to remove impurities. The choice of methods depends on the source of the shikimic acid (plant material or fermentation broth) and the desired final purity.

Extraction Techniques

Extraction is the initial step to isolate crude shikimic acid from its source material.

Solid-Liquid Extraction from Plant Material

This technique is commonly used for isolating shikimic acid from plant sources like star anise (Illicium verum) and pine needles.

Protocol: Solvent Extraction from Star Anise [2][4]

  • Preparation: Grind the dried star anise fruits into a fine powder.

  • Extraction:

    • Place the powdered material in a Soxhlet apparatus.

    • Extract with 95% ethanol (B145695) for approximately 2-8 hours.[2] Alternatively, reflux with 95% aqueous isopropanol.[4]

    • Microwave-assisted extraction (MWAE) with water can also be employed for a more rapid and efficient extraction.[5][6]

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a viscous, brown oil containing crude shikimic acid.[2]

  • Initial Purification:

    • Dissolve the crude extract in hot water (around 80°C).

    • Allow the solution to cool, which will cause some oils and less soluble impurities to separate.

    • To further remove impurities, a liquid-liquid extraction with a water-immiscible polar solvent like ethyl acetate (B1210297) can be performed.[4]

Liquid-Liquid Extraction from Fermentation Broth

This method is suitable for recovering shikimic acid from microbial fermentation cultures.[7][8]

Protocol: Alcohol-Based Liquid-Liquid Extraction [7]

  • Preparation: Centrifuge or filter the fermentation broth to remove microbial cells.

  • Extraction:

    • Perform a liquid-liquid extraction on the clarified broth using an alcohol such as n-butanol.

    • The shikimic acid will partition into the alcohol phase.

  • Pooling and Concentration:

    • Combine the alcohol extracts with the highest concentration of shikimic acid.

    • Concentrate the pooled extracts by evaporation to facilitate crystallization.[7]

Chromatographic Purification

Chromatography is a powerful technique for separating shikimic acid from other organic acids and impurities.

Ion-Exchange Chromatography (IEC)

IEC is highly effective for shikimic acid purification due to its carboxylic acid functionality.[3][4]

Protocol: Anion-Exchange Chromatography [9][10]

  • Resin Selection and Preparation:

    • Select a suitable strong base anion-exchange resin (e.g., 717 resin, D290).[9][10]

    • Wash the resin with deionized water.

  • Adsorption:

    • Adjust the pH of the crude shikimic acid solution to approximately 6.0.[9][10]

    • Load the solution onto the equilibrated anion-exchange column at a flow rate of around 3 mL/min.[9]

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution:

    • Elute the bound shikimic acid using a solution of 2.5% NaOH or 1.0 mol/L NH4Cl.[9][10]

    • Monitor the eluate for the presence of shikimic acid using UV detection or other analytical methods.

  • Desalination: If a salt solution is used for elution, a subsequent desalination step using a cation-exchange resin (e.g., 732 resin) may be necessary.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used for the analysis and quantification of shikimic acid but can also be adapted for preparative purification.

Analytical HPLC Protocol [7][11][12][13]

  • Column: C18 reversed-phase column or a specialized column like Newcrom BH.[3][11]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 5/95% v/v) with a buffer such as 0.02% phosphoric acid or 90 mM ammonium (B1175870) formate (B1220265) at pH 4.0.[7][11] For wine analysis, slightly acidified water can be used.[12][13]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection: UV detection at 200-210 nm is effective due to the double bond in the cyclohexene (B86901) ring.[11][12][13]

  • Temperature: For some applications, such as wine analysis, a column temperature of 65°C may be used.[12][13]

Crystallization

Crystallization is a crucial final step to obtain high-purity shikimic acid.

Protocol: Recrystallization from a Solvent System [2][7]

  • Dissolution: Dissolve the partially purified shikimic acid in a minimal amount of a suitable hot solvent, such as methanol (B129727) or a mixture of methanol and toluene.[2]

  • Decolorization (Optional): Add activated carbon to the hot solution and stir for 15-30 minutes to remove colored impurities.[2][3]

  • Filtration: Filter the hot solution to remove the activated carbon and any other insoluble materials.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Further cooling to 0-4°C can enhance crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Advanced Purification Techniques

Electrodialysis

Electrodialysis utilizes ion-exchange membranes and an electric potential to separate ionic species. This technique can be applied for the desalination and concentration of shikimic acid solutions, particularly after ion-exchange chromatography where salt eluents are used.[14][15][16]

Membrane Filtration

Membrane filtration, such as using a 20-nm membrane filter, can be employed to separate microbial cells from a fermentation broth before further purification steps.[3]

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Source MaterialPurity AchievedRecovery YieldKey AdvantagesKey Disadvantages
Solvent Extraction Plant Material (e.g., Star Anise)Low (Crude Extract)HighSimple, suitable for large scaleCo-extracts many impurities
Liquid-Liquid Extraction Fermentation BrothLow to MediumGoodEffective for initial separationRequires large solvent volumes
Ion-Exchange Chromatography Crude ExtractsHigh (Purity can increase >15-fold)[9]91.7% - 92.53%[9][10]High selectivity and capacityRequires resin regeneration, potential for salt waste
Crystallization Partially Purified SolutionsVery High (>98%)[10][17]Variable, dependent on preceding stepsYields high-purity productCan have lower recovery in a single step

Visualizations

Experimental Workflow for Shikimic Acid Purification from Plant Material

G start Plant Material (e.g., Star Anise) extraction Solid-Liquid Extraction (e.g., Soxhlet with Ethanol) start->extraction concentration1 Solvent Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract iec Ion-Exchange Chromatography crude_extract->iec elution Elution (e.g., with NaOH or NH4Cl) iec->elution purified_solution Purified Shikimic Acid Solution elution->purified_solution crystallization Crystallization (e.g., from Methanol/Toluene) purified_solution->crystallization final_product High-Purity Shikimic Acid Crystals crystallization->final_product

Caption: Purification workflow from plant sources.

Logical Relationship of Analytical Techniques

G cluster_purification Purification Stages cluster_analysis Analytical Validation Extraction Extraction Chromatography Chromatography (IEC) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization HPLC HPLC (Purity & Quantification) Chromatography->HPLC Crystallization->HPLC GCMS GC-MS (Identification & Quantification) Crystallization->GCMS NMR NMR (Structural Confirmation) Crystallization->NMR

Caption: Interplay of purification and analysis.

References

Application Notes and Protocols for Shikimic Acid in Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikimic acid and its metabolic pathway represent a cornerstone in the development of modern herbicides. The shikimate pathway is an essential metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial secondary metabolites.[1][2] Crucially, this pathway is absent in mammals, making its enzymes highly attractive targets for developing selective and effective herbicides with minimal human toxicity.[3][4] This document provides detailed application notes on the significance of the shikimate pathway as a herbicidal target, quantitative data on key inhibitors, and comprehensive protocols for evaluating potential herbicidal compounds.

Application Note 1: The Shikimate Pathway as a Prime Target for Herbicide Development

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids.[1] Inhibition of any of these enzymes disrupts protein synthesis and the production of vital secondary metabolites, ultimately leading to plant death.[5] The most successful herbicide targeting this pathway is glyphosate (B1671968), which specifically inhibits the sixth enzyme, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[6][7] However, the emergence of glyphosate-resistant weeds has spurred research into inhibitors of other enzymes in the pathway, such as shikimate dehydrogenase (SDH), the fourth enzyme.[8][9]

The development of herbicides targeting this pathway relies on the principle of selective toxicity. Since animals do not possess the shikimate pathway, they are unaffected by its inhibitors, obtaining essential aromatic amino acids through their diet.[1][10] This inherent difference forms the basis for the rational design of safe and effective herbicides.

Shikimate_Pathway cluster_inputs PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase E4P Erythrose-4-phosphate DAHP DAHP DAHPS->DAHP 1 DHQS DHQ Synthase DHQ 3-Dehydroquinate DHQS->DHQ 2 DHQD DHQ Dehydratase DHS 3-Dehydroshikimate DHQD->DHS 3 SDH Shikimate Dehydrogenase (SDH) Shikimate Shikimate SDH->Shikimate 4 SK Shikimate Kinase S3P Shikimate-3-Phosphate (S3P) SK->S3P 5 EPSPS EPSP Synthase EPSP EPSP EPSPS->EPSP 6 CS Chorismate Synthase Chorismate Chorismate CS->Chorismate 7 AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS Inhibits SDH_Inhibitors SDH Inhibitors (e.g., Shikimic Acid Amides) SDH_Inhibitors->SDH Inhibits

The Shikimate Pathway and key herbicide targets.

Application Note 2: Development of Novel Herbicides from Shikimic Acid Derivatives

While glyphosate is a highly effective inhibitor of EPSP synthase, the rise of resistant weeds necessitates the discovery of novel herbicides targeting the shikimate pathway.[5] One promising strategy is to use shikimic acid as a scaffold for developing new inhibitors. By synthesizing derivatives of shikimic acid, researchers can create compounds that target other enzymes in the pathway, such as Shikimate Dehydrogenase (SDH).[8] For example, a series of shikimic acid amide derivatives have been synthesized and shown to act as mixed-type inhibitors of E. coli SDH.[3] This approach opens new avenues for creating herbicides with different modes of action, which can be crucial for managing resistance. The discovery process typically involves computational screening, chemical synthesis, in vitro enzyme assays, and in vivo whole-plant bioassays to confirm efficacy.

Herbicide_Discovery_Workflow start Target Identification (e.g., Shikimate Dehydrogenase) design Lead Design & Synthesis (e.g., Shikimic Acid Derivatives) start->design invitro In Vitro Screening (Enzyme Inhibition Assays) design->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo In Vivo Efficacy Testing (Whole-Plant Bioassays) invitro->invivo Active Hits sar->design Iterative Refinement optimization Lead Optimization (Improve Potency & Selectivity) invivo->optimization optimization->sar Feedback candidate Herbicide Candidate optimization->candidate

Workflow for shikimic acid-based herbicide discovery.

Quantitative Data Summary

The efficacy of herbicides targeting the shikimate pathway is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate higher potency.

Table 1: Inhibitory Activity against EPSP Synthase

CompoundEnzyme SourceIC50 (µM)Ki (µM)Notes
GlyphosateZea mays (Maize)-0.066Highly sensitive Class I enzyme.[6]
GlyphosateE. coli (Wild-Type)0.8-Class I enzyme.[11]
GlyphosateE. coli (TIPS Mutant)2,700-Highly resistant Class I enzyme due to T97I/P101S mutations.[11]
GlyphosateAgrobacterium sp. (CP4)-1,970Highly insensitive Class II enzyme used in "Roundup Ready" crops.[6]
GlyphosateStreptomyces sviceus (DGT-28)> 80,000> 5,000Extremely glyphosate-tolerant Class IV enzyme.[6]

Table 2: Inhibitory Activity against Shikimate Dehydrogenase (SDH)

CompoundEnzyme SourceIC50 (µM)Inhibition TypeNotes
Shikimic Acid Diamide (4a)E. coli588MixedNovel synthetic derivative.[3][8]
Shikimic Acid Diamide (4b)E. coli589MixedNovel synthetic derivative.[3][8]
Caffeic AcidS. aureus134.9-Natural product inhibitor.[12]
RutinS. aureus118.8-Natural product inhibitor.[12]
PhloridzinS. aureus98.6-Natural product inhibitor.[12]
6-Nitroquinazoline-2,4-diolA. thaliana-Non-competitiveIdentified via virtual screening; causes a 41% decrease in Vmax.[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for 5-Enolpyruvylshikimate-3-Phosphate (EPSP) Synthase

This protocol describes a spectrophotometric method to measure the inhibition of EPSP synthase activity by monitoring the release of inorganic phosphate (B84403) (Pi).

Materials:

  • Purified EPSP synthase enzyme

  • Shikimate-3-phosphate (S3P) stock solution (e.g., 10 mM)

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL per well, combine Assay Buffer, S3P (to a final concentration of 1 mM), and purified EPSPS enzyme.

  • Inhibitor Pre-incubation:

    • Add 45 µL of the reagent mix to each well of a 96-well plate.

    • Add 5 µL of the test inhibitor compound at various concentrations to the appropriate wells. For control wells, add 5 µL of the solvent (e.g., DMSO).

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 5 µL of PEP (to a final concentration of 1 mM) to each well.

  • Reaction Incubation: Incubate the plate at a constant temperature (e.g., 25-30°C) for a set period (e.g., 20-30 minutes) during which the reaction proceeds linearly.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding 20 µL of the phosphate detection reagent. This reagent will react with the inorganic phosphate released during the EPSPS reaction to produce a colorimetric signal.

  • Measure Absorbance: After a brief color development period (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the background absorbance from a no-enzyme control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the solvent-only control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Protocol 2: In Vitro Inhibition Assay for Shikimate Dehydrogenase (SDH)

This protocol measures the activity of SDH by monitoring the production of NADPH, which absorbs light at 340 nm.[9][12]

Materials:

  • Purified SDH enzyme

  • Shikimate stock solution (e.g., 20 mM)

  • NADP+ stock solution (e.g., 20 mM)

  • Test inhibitor compounds dissolved in a suitable solvent

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0-8.8

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In each well or cuvette, prepare the reaction mixture containing Assay Buffer, purified SDH enzyme, and the test inhibitor at various concentrations.

  • Add Substrate: Add shikimate to the mixture to a final concentration of 250 µM.

  • Pre-incubation: Incubate for 5 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding NADP+ to a final concentration of 250 µM.

  • Monitor NADPH Formation: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of one substrate while keeping the other constant.[9]

Protocol 3: Whole-Plant Herbicidal Efficacy Assay

This protocol provides a general framework for assessing the herbicidal activity of test compounds on whole plants under controlled greenhouse conditions.

Materials:

  • Seeds of a susceptible indicator plant species (e.g., Arabidopsis thaliana, cress, ryegrass, or other common weeds).

  • Pots (e.g., 3-4 inch) filled with a standard potting mix or soil.

  • Test compounds formulated for application (e.g., dissolved in a solvent/surfactant system).

  • A known herbicide (e.g., glyphosate) as a positive control.

  • A formulation blank (solvent/surfactant only) as a negative control.

  • Controlled environment greenhouse or growth chamber.

  • Laboratory spray chamber for uniform application.

Procedure:

  • Plant Preparation: Sow seeds in pots and allow them to germinate and grow in a controlled environment (e.g., 25°C, 16h/8h light/dark cycle). Grow plants until they reach a suitable growth stage for herbicide application (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a dose-response series for each test compound, the positive control, and the negative control.

    • Apply the treatments to the plants using a laboratory spray chamber to ensure uniform coverage. Apply from the lowest to the highest dose to minimize contamination.

    • Leave one set of plants untreated as an absolute control.

  • Growth and Observation:

    • Return the treated plants to the controlled environment. Water as needed, typically by sub-irrigation to avoid washing the compound off the leaves.

    • Observe the plants regularly over a period of 2 to 4 weeks.

  • Efficacy Evaluation:

    • Assess herbicidal injury at set time points (e.g., 7, 14, and 21 days after treatment).

    • Evaluate symptoms visually on a scale (e.g., 0% = no effect, 100% = plant death), noting effects like chlorosis, necrosis, and stunting.

    • For a quantitative assessment, measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Data Analysis:

    • Calculate the average injury rating or biomass reduction for each treatment.

    • Determine the GR50 value (the dose required to cause a 50% reduction in growth) by plotting the response against the log of the herbicide concentration and fitting to a regression model.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Shikimic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of various shikimic acid derivatives. Detailed protocols for chemical synthesis and key biological assays are included to facilitate research and development in this promising area of medicinal chemistry.

Shikimic acid, a key chiral building block, is a versatile starting material for the synthesis of a wide range of biologically active compounds.[][2] Its derivatives have demonstrated significant potential as antimicrobial, antiviral, and anticancer agents.[3][4] This document outlines the methodologies for synthesizing these derivatives and evaluating their therapeutic potential.

Data Presentation: Biological Activities of Shikimic Acid Derivatives

The biological activities of representative shikimic acid derivatives from various studies are summarized below. This data highlights their potential in different therapeutic areas.

Table 1: Anticancer Activity of Shikimic Acid Derivatives
Compound IDCancer Cell LineActivity TypeIC50 (µM)Reference
7a PC-3 (prostate)Cytotoxicity< 10[5][6]
17 PC-3 (prostate)Cytotoxicity< 10[5][6]
19c PC-3 (prostate)Cytotoxicity< 10[5][6]
7a HT-29 (colon)Cytotoxicity< 10[5][6]
17 HT-29 (colon)Cytotoxicity< 10[5][6]
20 HT-29 (colon)Cytotoxicity< 10[5]
19a MCF-7 (breast)Cytotoxicity< 10[5]
T7 MCF-7/PTX (paclitaxel-resistant breast)Reversal of Resistance-[7]
T14 MCF-7/PTX (paclitaxel-resistant breast)Reversal of Resistance-[7]
T15 MCF-7/PTX (paclitaxel-resistant breast)Reversal of Resistance-[7]
Table 2: Antimicrobial Activity of Shikimic Acid and Its Derivatives
CompoundMicroorganismActivity TypeMIC (mg/mL)Reference
Shikimic AcidStaphylococcus aureusAntibacterial2.5[8]
Shikimic AcidPseudomonas aeruginosaAntibacterial15.625 - 3.906[9]
Shikimic AcidEscherichia coliAntibacterial15.625 - 3.906[9]
Shikimic AcidKlebsiella pneumoniaeAntibacterial15.625 - 3.906[9]
Shikimic AcidEnterobacter aerogenesAntibacterial15.625 - 3.906[9]
Shikimic AcidCandida glabrataAntifungal250 - 31.25[9]
Shikimic AcidCandida albicansAntifungal250 - 31.25[9]
Shikimic AcidCandida kruseiAntifungal250 - 31.25[9]
Shikimic AcidCandida tropicalisAntifungal250 - 31.25[9]
Shikimic AcidCandida parapsilosisAntifungal250 - 31.25[9]
Amide Derivative 4a Escherichia coli (SDH inhibition)Antibacterial (Enzyme Inhibition)IC50 = 588 µM[10][11]
Amide Derivative 4b Escherichia coli (SDH inhibition)Antibacterial (Enzyme Inhibition)IC50 = 589 µM[10][11]

Experimental Protocols

Detailed methodologies for the synthesis of a representative shikimic acid derivative and for key biological evaluation assays are provided below.

Protocol 1: Synthesis of a Shikimic Acid Amide Derivative

This protocol describes a general method for the synthesis of an N-substituted amide derivative of shikimic acid, exemplified by the coupling of benzylamine (B48309). This class of derivatives has shown notable biological activity.[10]

Materials:

  • (-)-Shikimic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (-)-shikimic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl shikimic acid amide derivative.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., PC-3, HT-29, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Shikimic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the shikimic acid derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Shikimic acid derivatives

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the shikimic acid derivative in a suitable solvent.

  • In a 96-well microplate, add 100 µL of broth to each well.

  • Add 100 µL of the stock solution of the compound to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Add 5 µL of the microbial inoculum to each well, resulting in a final volume of 105 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 4: Antiviral Activity Assay against Chikungunya Virus (CHIKV)

This protocol outlines a method to evaluate the antiviral potential of shikimic acid derivatives against CHIKV.

Materials:

  • Vero or BHK-21 cells

  • Chikungunya virus (CHIKV)

  • Complete cell culture medium (e.g., DMEM with 2% FBS)

  • Shikimic acid derivatives

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., for plaque assay or RT-qPCR)

Procedure (Post-Infection Treatment):

  • Seed Vero or BHK-21 cells in a 96-well plate and incubate overnight.

  • Infect the cells with CHIKV at a specific multiplicity of infection (MOI) for 1-2 hours.

  • Remove the viral inoculum and wash the cells with PBS.

  • Add fresh medium containing serial dilutions of the shikimic acid derivatives to the infected cells.

  • Incubate the plate for 24-48 hours.

  • Quantify the viral replication. This can be done by:

    • Plaque Reduction Assay: Collecting the supernatant and titrating the virus on a fresh monolayer of cells to count viral plaques.

    • RT-qPCR: Extracting viral RNA from the supernatant or infected cells and quantifying the viral genome copies.

  • Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the synthesis and evaluation of shikimic acid derivatives.

G Synthetic Workflow for a Shikimic Acid Amide Derivative Shikimic_Acid Shikimic Acid Activation Activation with EDC/HOBt Shikimic_Acid->Activation Coupling Amide Coupling in DMF with DIPEA Activation->Coupling Amine Amine (e.g., Benzylamine) Amine->Coupling Workup Aqueous Workup (EtOAc, HCl, NaHCO3) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Shikimic Acid Amide Derivative Purification->Product

Caption: Synthetic Workflow for a Shikimic Acid Amide Derivative.

G Biological Evaluation Workflow: MTT Cytotoxicity Assay Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Shikimic Acid Derivatives Incubation_24h->Compound_Treatment Incubation_48h Incubate 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Biological Evaluation Workflow: MTT Cytotoxicity Assay.

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB_NFkB IκB-p50/p65 (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylation p_IkB P-IκB IKK_complex->p_IkB p50_p65 p50/p65 (Active Dimer) IkB_NFkB->p50_p65 Release Ub_IkB Ub-IκB p_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation DNA κB DNA Site p50_p65_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Canonical NF-κB Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Shikimic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of shikimic acid yield in fermenters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My shikimic acid yield is consistently low. What are the common metabolic bottlenecks?

A1: Low shikimic acid yield is often traced back to several key metabolic bottlenecks. The primary areas to investigate are:

  • Feedback Inhibition: The first enzyme in the pathway, DAHP synthase (encoded by aroG, aroF, and aroH in E. coli), is subject to feedback inhibition by aromatic amino acids.[1][2] This significantly restricts the carbon flux into the shikimate pathway.

  • Precursor Availability: The synthesis of shikimic acid requires two key precursors: phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[1] The availability of these precursors from the central carbon metabolism can be a limiting factor. The phosphotransferase system (PTS) for glucose transport consumes a significant amount of PEP, reducing its availability for the shikimate pathway.[1][3]

  • Competing Pathways: Shikimic acid is an intermediate. If the downstream pathway to chorismate is active, shikimic acid will be consumed to produce aromatic amino acids. The enzymes shikimate kinase I and II (encoded by aroK and aroL) are responsible for this conversion.[4][5]

  • Enzyme Expression Levels: Insufficient expression of key enzymes in the shikimate pathway, such as DAHP synthase (aroG), DHQ synthase (aroB), and shikimate dehydrogenase (aroE), can limit the overall production rate.[6]

Q2: How can I increase the carbon flux towards the shikimic acid pathway?

A2: To enhance carbon flux, a multi-pronged metabolic engineering approach is typically required:

  • Overcome Feedback Inhibition: Use a feedback-resistant variant of DAHP synthase (e.g., aroGfbr).[1] This prevents the end-product aromatic amino acids from shutting down the pathway's entry point.

  • Increase Precursor Supply:

    • PEP: To increase the PEP pool, one common strategy is to inactivate the PTS system for glucose uptake and replace it with a non-PTS transporter like the Zymomonas mobilis glucose facilitator protein (Glf) and glucokinase (glk).[1][6][7] Additionally, inactivating pyruvate (B1213749) kinase (pykF) can reduce the conversion of PEP to pyruvate.[2]

    • E4P: Overexpression of transketolase (tktA) from the pentose (B10789219) phosphate (B84403) pathway can boost the supply of E4P.[1][2]

  • Block Competing Pathways: To accumulate shikimic acid, it is crucial to block its further conversion. This is achieved by deleting the genes encoding for shikimate kinases (aroK and aroL).[2][8]

Q3: I am observing significant accumulation of byproducts like quinic acid (QA) and 3-dehydroshikimic acid (DHS). How can I minimize their formation?

A3: The formation of byproducts is a common issue that reduces the final yield and complicates downstream purification.[1]

  • Quinic Acid (QA) Formation: QA is often produced from the reduction of 3-dehydroquinate (B1236863) (DHQ), an intermediate in the shikimate pathway.[1][7] Overexpression of shikimate dehydrogenase (ydiB), which has a lower affinity for DHQ compared to the native aroE, has been shown to reduce QA accumulation.[1][2] Maintaining a high glucose concentration during fermentation can also decrease QA accumulation.[2][9]

  • 3-Dehydroshikimic Acid (DHS) Accumulation: DHS accumulates when the activity of shikimate dehydrogenase (aroE) is insufficient to convert it to shikimic acid.[1] This can be due to feedback inhibition of the enzyme by shikimic acid itself.[2] Overexpression of a potent shikimate dehydrogenase can help overcome this issue. Designing an artificial fusion protein of DHD-SDH has also been shown to reduce DHS accumulation.[10]

Q4: What are the optimal fermentation strategies for high-yield shikimic acid production?

A4: Fed-batch fermentation is generally the most effective strategy for achieving high titers of shikimic acid.[1][6][11]

  • Fed-batch Strategy: This approach allows for maintaining optimal concentrations of the carbon source (e.g., glucose) and other nutrients, which helps to sustain cell growth and productivity over a longer period. It also helps in controlling the formation of inhibitory byproducts like acetate (B1210297) that can result from high glucose concentrations.[2]

  • Media Composition: A complex medium containing yeast extract is often used to support robust cell growth and provide necessary precursors.[1][11] For strains with inactivated aromatic amino acid pathways, supplementation with tyrosine, phenylalanine, and tryptophan is necessary for initial growth.[5]

  • Process Parameters: Key parameters to optimize include pH (typically around 6.0-7.0), temperature (around 30-37°C), and dissolved oxygen levels.[11]

Q5: How do I accurately quantify the concentration of shikimic acid in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying shikimic acid.

  • HPLC Method: A typical setup involves a C18 reversed-phase column.[12][13] Detection is usually performed using a UV detector at a wavelength of around 210 nm.[13][14] A mobile phase of slightly acidified water (e.g., 0.01 M H₂SO₄) is often used.[13] For complex matrices like fermentation broth, a pre-separation step or the use of a coupled column system (e.g., C18 followed by a cation exchange column) can improve resolution and minimize interference.[13][14]

Data Summary Tables

Table 1: Impact of Genetic Modifications on Shikimic Acid Production in E. coli

Strain CharacteristicGenetic ModificationShikimic Acid Titer (g/L)Molar Yield (mol/mol glucose)Reference
BaselineWild-typeNegligible-[2]
Blocked DownstreamΔaroK, ΔaroL~1.08-[11]
Increased Precursors & Blocked DownstreamΔaroK, ΔaroL, overexpression of aroGfbr, tktA, aroB, aroD~70.29[15]
Non-PTS Glucose UptakePTS⁻, ΔaroK, ΔaroL, overexpression of glf, glk, aroGfbr, tktA, aroE870.36[6][9]
Quorum Sensing RegulationDual regulatory QS circuits for carbon distribution60.310.30[10]
Artificial Cell Factory DesignOptimized expression of key enzymes101-[16]

Table 2: Comparison of Fermentation Strategies for Shikimic Acid Production

Fermentation TypeMicroorganismKey FeaturesShikimic Acid Titer (g/L)Reference
BatchE. coli PB12.SA22Complex media with glucose and yeast extract43[6]
Fed-BatchCitrobacter freundiiGlucose feeding at 24h9.11[11]
Fed-BatchEngineered E. coli-87[6]
Fed-Batch with QSEngineered E. coli dSA10Dual regulatory quorum sensing circuits60.31[10]
Fed-BatchEngineered E. coliArtificial cell factory design101[16]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for Shikimic Acid Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of seed medium (e.g., LB broth with appropriate antibiotics).

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Seed Culture:

    • Transfer the overnight culture to a larger volume of seed medium in a shake flask (e.g., 100 mL in a 500 mL flask).

    • Incubate at 37°C with shaking until the OD600 reaches a mid-log phase (e.g., 4-6).

  • Fermenter Setup:

    • Prepare the fermenter with the initial batch medium (e.g., a defined mineral medium with glucose, yeast extract, and necessary supplements like aromatic amino acids for auxotrophic strains).

    • Sterilize the fermenter and medium.

  • Inoculation and Batch Phase:

    • Inoculate the fermenter with the seed culture (e.g., 10% v/v).

    • Run the batch phase at controlled temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH₄OH), and aeration/agitation to maintain a set dissolved oxygen level (e.g., >20%).

  • Fed-Batch Phase:

    • Once the initial glucose is nearly depleted (as indicated by a sharp increase in dissolved oxygen), start the feeding of a concentrated glucose and nutrient solution.

    • Maintain a low glucose concentration in the fermenter to avoid overflow metabolism and acetate formation.

  • Sampling and Analysis:

    • Take samples periodically to measure OD600, glucose concentration, and shikimic acid concentration using HPLC.

  • Harvest:

    • Continue the fermentation until the desired shikimic acid titer is reached or production ceases.

    • Harvest the broth for downstream processing.

Protocol 2: HPLC Quantification of Shikimic Acid

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells (e.g., 10,000 x g for 10 min).

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]

    • Mobile Phase: 0.01 M Sulfuric Acid in deionized water.[13]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV at 210 nm.[14]

    • Column Temperature: 65°C (if using a coupled system with a cation exchange column) or as optimized for the C18 column.[14]

  • Calibration:

    • Prepare a series of standard solutions of shikimic acid of known concentrations (e.g., 10, 25, 50, 100, 200 mg/L).

    • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared samples.

    • Identify the shikimic acid peak based on the retention time of the standard.

    • Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Shikimic_Acid_Pathway cluster_ccm Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_aa Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) aroG aroG/F/H (DAHP synthase) PEP->aroG E4P Erythrose-4-Phosphate (E4P) E4P->aroG DAHP DAHP aroB aroB (DHQ synthase) DAHP->aroB DHQ 3-Dehydroquinate (DHQ) aroD aroD (DHQ dehydratase) DHQ->aroD DHS 3-Dehydroshikimate (DHS) aroE aroE (Shikimate dehydrogenase) DHS->aroE SA Shikimic Acid aroKL aroK/L (Shikimate kinase) SA->aroKL S3P Shikimate-3-P Chorismate Chorismate S3P->Chorismate AAs Tryptophan, Tyrosine, Phenylalanine Chorismate->AAs AAs->aroG Feedback Inhibition aroG->DAHP aroB->DHQ aroD->DHS aroE->SA aroKL->S3P tktA tktA overexpression (Increases E4P) tktA->E4P pts PTS inactivation (Increases PEP) pts->PEP knockout aroK/L knockout (Accumulates SA) knockout->aroKL

Caption: Metabolic pathway for shikimic acid synthesis and key engineering targets.

Troubleshooting_Workflow start Low Shikimic Acid Yield check_byproducts High Byproducts? (QA, DHS) start->check_byproducts check_growth Poor Cell Growth? check_byproducts->check_growth No action_qa Overexpress ydiB Optimize glucose feed check_byproducts->action_qa Yes (QA) action_dhs Overexpress aroE Use fusion DHD-SDH check_byproducts->action_dhs Yes (DHS) check_glucose Rapid Glucose Consumption? check_growth->check_glucose No action_media Supplement media (e.g., yeast extract, AAs) check_growth->action_media Yes action_pts Inactivate PTS Overexpress non-PTS glucose transporter check_glucose->action_pts Yes action_flux Overexpress aroGfbr, tktA Knockout aroK/L check_glucose->action_flux No Experimental_Workflow strain 1. Strain Engineering (Gene knockout/overexpression) culture 2. Inoculum & Seed Culture Preparation strain->culture fermentation 3. Fed-Batch Fermentation (pH, DO, Temp Control) culture->fermentation sampling 4. Periodic Sampling (OD600, Metabolites) fermentation->sampling analysis 5. HPLC Analysis (Quantify Shikimic Acid) sampling->analysis optimization 6. Data Analysis & Optimization analysis->optimization optimization->strain Iterate

References

Technical Support Center: Shikimic Acid Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for shikimic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation of shikimic acid from complex biological sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for shikimic acid extraction?

A1: The most commercially significant source of shikimic acid is the fruit of the Chinese star anise (Illicium verum).[1][2] Other notable plant sources include the seeds of the sweetgum tree (Liquidambar styraciflua), various species of pine needles (Pinus), and Ginkgo biloba leaves.[3][4]

Q2: I am experiencing a very low yield of shikimic acid. What are the potential causes and how can I troubleshoot this?

A2: Low yield is a common challenge in shikimic acid extraction. Several factors could be contributing to this issue. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Q3: My purified shikimic acid extract contains significant impurities. What are the likely contaminants and how can I remove them?

A3: Common impurities in shikimic acid extracts include other organic acids (like quinic acid), sugars, and polyphenolic compounds.[5] Purification can be achieved through techniques such as ion-exchange chromatography, recrystallization, and treatment with activated charcoal.[5][6] For highly specific separation, molecularly imprinted polymers (MIPs) have also been used.[1]

Q4: What is the optimal solvent for extracting shikimic acid?

A4: Shikimic acid is highly soluble in water and polar organic solvents.[3] Water, ethanol, and methanol, or aqueous mixtures of these alcohols, are commonly used.[1][3] The choice of solvent often depends on the extraction method and the specific plant matrix. For instance, pressurized hot water extraction has been shown to be highly efficient.[7][8]

Q5: How does pH affect the stability and extraction of shikimic acid?

A5: The pH of the extraction medium can influence the stability and recovery of shikimic acid. Acidic conditions can help to keep the carboxylic acid group protonated, which can be beneficial for certain extraction and purification steps. A study on the biotransformation of quinic to shikimic acid by B. megaterium found that a pH of 7.0 was optimal for the reaction.[9] It is advisable to empirically determine the optimal pH for your specific plant matrix and extraction method.

Q6: Are there any rapid extraction methods available to reduce processing time?

A6: Yes, several methods have been developed to expedite the extraction process. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can significantly reduce extraction times compared to conventional methods like Soxhlet extraction.[1] Pressurized hot water extraction (PHWE), particularly with equipment like a household espresso machine, has been demonstrated as a rapid and efficient method for extracting multigram quantities of shikimic acid.[7][8]

Troubleshooting Guides

Guide 1: Low Shikimic Acid Yield

This guide will help you diagnose and address common causes of low extraction yields.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize surface area for solvent penetration. For tough matrices, consider a pre-treatment step like freeze-drying.
Suboptimal Solvent Verify that the solvent polarity is appropriate for shikimic acid (highly polar). Consider trying different solvents (e.g., water, ethanol, methanol) or varying the water content in alcohol-based solvents.
Incorrect Extraction Temperature Temperature significantly impacts extraction efficiency. For hot water or solvent extraction, ensure the temperature is optimized. For star anise, temperatures between 120-200°C have been shown to be effective for hot water extraction.[1] For pine needles, a hot water extraction at 45-75°C has been reported.[3]
Insufficient Extraction Time While rapid methods exist, some conventional techniques require longer extraction times. Ensure you are allowing sufficient time for the solvent to penetrate the matrix and solubilize the shikimic acid.
Degradation of Shikimic Acid Prolonged exposure to high temperatures or extreme pH can lead to degradation. Minimize exposure to harsh conditions where possible. Monitor the stability of your extract over time.[10]
Improper Solid-to-Liquid Ratio A low solvent volume may not be sufficient to extract all the shikimic acid. Experiment with different solid-to-liquid ratios to find the optimal condition.
Guide 2: HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of shikimic acid extracts.

Problem Potential Cause Solution
Peak Tailing - Interaction with residual silanols on the column.[11] - Column overload. - Incorrect mobile phase pH.- Use a high-purity, end-capped C18 column. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure shikimic acid is in a single ionic form.
Noisy Baseline - Air bubbles in the mobile phase or detector.[12] - Contaminated mobile phase. - Detector lamp issue.- Degas the mobile phase thoroughly. - Use high-purity solvents and freshly prepared mobile phase. - Check the detector lamp's performance and replace if necessary.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.[11] - Column temperature variations. - Column degradation.- Ensure the pump is delivering a consistent flow rate and the mobile phase is well-mixed. - Use a column oven to maintain a stable temperature. - Flush the column or replace it if it's old or has been subjected to harsh conditions.
Ghost Peaks - Contamination from the sample, solvent, or system. - Late eluting compounds from a previous injection.[11]- Run a blank gradient to identify the source of contamination. - Ensure adequate column flushing between injections.

Experimental Protocols

Protocol 1: Pressurized Hot Water Extraction (PHWE) of Shikimic Acid from Star Anise

This protocol is adapted from a rapid extraction method and is suitable for obtaining multigram quantities.

Materials:

Procedure:

  • Grind the star anise into a fine powder.

  • Prepare a 30% ethanol/water (v/v) solution as the extraction solvent.

  • Load approximately 20 g of the ground star anise into the portafilter of the espresso machine.

  • Perform the extraction using the 30% ethanol/water solution, collecting the aqueous extract. The extraction is typically very rapid (around 2 minutes).

  • Combine the extracts if performing multiple runs.

  • To the combined extract, add silica gel (approximately 20 g).

  • Evaporate the solvent to dryness under reduced pressure to obtain a solid residue adsorbed onto the silica gel.

  • Wash the resulting solid with dichloromethane and then ethyl acetate to remove non-polar impurities.

  • Extract the shikimic acid from the silica gel using a 10% acetic acid in ethyl acetate solution.

  • Evaporate the solvent from the acetic acid/ethyl acetate extract to yield crude shikimic acid.

  • The crude product can be further purified by washing with dichloromethane.

Protocol 2: Hot Water Extraction of Shikimic Acid from Pine Needles

This protocol provides a general method for extracting shikimic acid from pine needles.

Materials:

  • Fresh or dried pine needles

  • Blender or grinder

  • Deionized water

  • Filter paper or centrifuge

  • Ion-exchange resin (e.g., Dowex 1-X8)

  • Acetic acid

Procedure:

  • Pulverize the pine needles into a fine powder.[13][14]

  • Add the powdered needles to deionized water (a common starting ratio is 1:10 to 1:20 w/v).

  • Heat the mixture. A temperature range of 45-75°C has been reported to be effective.[3]

  • Maintain the temperature for a set period (e.g., 1-2 hours) with occasional stirring.

  • Separate the solid material from the aqueous extract by filtration or centrifugation.[13]

  • The crude aqueous extract can be concentrated by evaporation under reduced pressure.

  • For purification, the concentrated extract can be passed through an anion-exchange column (e.g., acetate form).

  • Wash the column with deionized water to remove neutral and cationic impurities.

  • Elute the shikimic acid from the resin using an aqueous solution of acetic acid (e.g., 25%).

  • The collected fractions containing shikimic acid can be evaporated to yield a more purified product.

Data Presentation

Table 1: Comparison of Shikimic Acid Yields from Various Plant Sources and Extraction Methods

Plant SourceExtraction MethodSolventYield (% w/w)Reference
Illicium verum (Star Anise)Pressurized Hot Water Extraction30% Ethanol/Water5.5[7]
Illicium verum (Star Anise)Soxhlet Extraction95% Ethanol2-7[6]
Illicium griffithiiSoxhlet ExtractionMethanol12-18[4]
Pinus elliottii (Pine Needles)Decompressing Inner Ebullition30% Ethanol1.51[15]
Pinus sylvestris (Pine Needles)Hot Water ExtractionWater~1.6[3]
Liquidambar styraciflua (Sweetgum)Not specifiedNot specified~1.5[4]

Visualizations

Shikimic_Acid_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_analysis Analysis raw_material Plant Material (e.g., Star Anise, Pine Needles) grinding Grinding/Pulverizing raw_material->grinding extraction Solid-Liquid Extraction (e.g., PHWE, Soxhlet, UAE, MAE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration solvent Solvent (Water, Ethanol, etc.) solvent->extraction crude_extract Crude Extract filtration->crude_extract solid_waste Solid Waste filtration->solid_waste purification Purification (e.g., Chromatography, Recrystallization) crude_extract->purification pure_shikimic_acid Pure Shikimic Acid purification->pure_shikimic_acid impurities Impurities purification->impurities analysis Analysis (e.g., HPLC, NMR) pure_shikimic_acid->analysis

Caption: General workflow for the extraction and purification of shikimic acid from plant matrices.

Troubleshooting_Low_Yield start Low Shikimic Acid Yield check_grinding Is the plant material finely ground? start->check_grinding grind_finer Action: Grind material to a fine powder check_grinding->grind_finer No check_solvent Is the extraction solvent optimal? check_grinding->check_solvent Yes grind_finer->check_solvent test_solvents Action: Test different polar solvents or solvent/water ratios check_solvent->test_solvents No check_temp Is the extraction temperature correct? check_solvent->check_temp Yes test_solvents->check_temp optimize_temp Action: Optimize temperature for the specific plant matrix check_temp->optimize_temp No check_time Is the extraction time sufficient? check_temp->check_time Yes optimize_temp->check_time increase_time Action: Increase extraction time check_time->increase_time No yield_improved Yield Improved check_time->yield_improved Yes increase_time->yield_improved

Caption: A decision tree for troubleshooting low shikimic acid yield during extraction.

References

Technical Support Center: Optimizing Shikimic Acid Purity in Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the purity of shikimic acid during crystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of shikimic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity of Crystals - Inefficient removal of structurally similar impurities (e.g., quinic acid, dehydroshikimic acid).[1] - Co-precipitation of impurities. - Inadequate washing of crystals.- Perform a pre-crystallization purification step such as activated charcoal treatment to remove colored impurities or ion exchange chromatography to separate acidic impurities.[1] - Optimize the solvent system; a mixture of solvents can sometimes enhance impurity rejection. - Ensure thorough washing of the crystal cake with a cold, appropriate solvent in which shikimic acid has low solubility.
"Oiling Out" or Formation of a Liquid Phase - The melting point of the impure shikimic acid is lower than the temperature of the solution.[2] - High concentration of impurities.[2][3] - Supersaturation is too high, or the cooling rate is too fast.[4]- Add more of the primary solvent to reduce the saturation level and then cool slowly.[2] - Attempt to crystallize from a more dilute solution. - Employ a seeding strategy to induce crystallization at a lower supersaturation level.[4] - If impurities are suspected, perform a purification step (e.g., charcoal treatment) before crystallization.[2]
Poor Crystal Yield - Too much solvent was used, leaving a significant amount of shikimic acid in the mother liquor.[2] - The final cooling temperature is not low enough. - Incomplete precipitation.- Reduce the amount of solvent used to dissolve the crude shikimic acid. The solution should be saturated at the boiling point of the solvent.[2] - Cool the crystallization mixture in an ice bath to minimize the solubility of shikimic acid in the mother liquor. - After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected.
Formation of Very Fine Crystals - The cooling rate is too rapid, leading to rapid nucleation.[5] - High level of supersaturation.- Decrease the cooling rate. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. - Use a seeding protocol to control the nucleation process and encourage the growth of larger crystals.[6]
Colored Crystals - Presence of colored impurities from the source material.- Treat the hot, dissolved solution with activated charcoal before the filtration and crystallization steps. - Perform a recrystallization of the colored crystals.

Crystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during shikimic acid crystallization.

G cluster_solutions Troubleshooting Steps start Start Crystallization observe Observe Outcome start->observe low_purity Low Purity observe->low_purity Impure? oiling_out Oiling Out observe->oiling_out Liquid phase? poor_yield Poor Yield observe->poor_yield Low amount? fine_crystals Fine Crystals observe->fine_crystals Powdery? success High Purity Crystals observe->success Pure & well-formed? solution_purity Recrystallize or Add Purification Step low_purity->solution_purity solution_oiling Adjust Solvent/Cooling or Use Seeding oiling_out->solution_oiling solution_yield Optimize Solvent Volume & Lower Final Temperature poor_yield->solution_yield solution_fine Decrease Cooling Rate or Use Seeding fine_crystals->solution_fine solution_purity->start Retry solution_oiling->start Retry solution_yield->start Retry solution_fine->start Retry

Caption: Troubleshooting workflow for shikimic acid crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing shikimic acid?

A1: The choice of solvent depends on the impurities present. Water is a common solvent due to the high solubility of shikimic acid at elevated temperatures and lower solubility at cooler temperatures.[5][7] Alcohols such as ethanol (B145695) and methanol, or mixtures with water, are also frequently used.[1][8] For recrystallization, a methanol/ethyl acetate (B1210297) mixture can yield needle-like crystals.[9]

Q2: How does the cooling rate affect the purity of shikimic acid crystals?

Cooling Rate Expected Crystal Size Expected Purity
Fast (e.g., placing directly in an ice bath)Small, fine powderLower
Moderate (e.g., air cooling to room temperature)MediumModerate
Slow (e.g., insulated cooling or programmed cooling)Large, well-definedHigher

Q3: When should I use seeding, and what is a general protocol?

A3: Seeding is beneficial when spontaneous crystallization is difficult, when "oiling out" occurs, or to control crystal size.[6] A general protocol involves adding a small amount of pure shikimic acid crystals to a slightly supersaturated solution.

Seeding Protocol Outline:

  • Prepare a saturated solution of shikimic acid at an elevated temperature.

  • Cool the solution to a temperature where it is slightly supersaturated.

  • Add a small quantity (typically 1-5% by weight of the expected yield) of finely ground, pure shikimic acid seed crystals.

  • Maintain the temperature for a period to allow the seeds to grow before continuing with slow cooling.

Q4: How does pH influence the crystallization of shikimic acid?

A4: The pH of the solution can affect the solubility of shikimic acid and the ionization state of both shikimic acid and impurities. While detailed studies on the direct effect of pH on crystallization purity are limited, adjusting the pH can be a tool in purification. For instance, during extraction prior to crystallization, pH adjustments can be used to separate shikimic acid from other compounds.[10] It is generally recommended to perform crystallization near the pKa of shikimic acid, where its solubility is lower, but this must be balanced with the solubility of impurities.

Q5: What are the most common impurities I should be aware of?

A5: The most common impurities are quinic acid and dehydroshikimic acid, which are structurally similar to shikimic acid and can be difficult to separate.[1] Other potential impurities depend on the source and extraction method and can include other organic acids and colored plant pigments.

Experimental Protocols

Protocol 1: Recrystallization of Shikimic Acid from Water

Objective: To purify crude shikimic acid using water as the solvent.

Methodology:

  • Weigh the crude shikimic acid and place it in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Heat the suspension on a hot plate with stirring until the shikimic acid is completely dissolved. If it does not fully dissolve, add small aliquots of hot water until a clear, saturated solution is obtained at the boiling point.

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent contamination.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the crystal cake with a small amount of ice-cold water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Seeded Crystallization of Shikimic Acid

Objective: To control crystal size and potentially improve purity through a seeded crystallization process.

Methodology:

  • Prepare a saturated solution of crude shikimic acid in a suitable solvent (e.g., 50:50 ethanol:water) at an elevated temperature.

  • Calculate the saturation temperature and the temperature at which the solution will be slightly supersaturated.

  • Cool the solution to the predetermined seeding temperature.

  • Prepare seed crystals by finely grinding a small amount of pure shikimic acid.

  • Add the seed crystals (1-5% of the expected final yield) to the solution while stirring gently.

  • Hold the solution at the seeding temperature for 1-2 hours to allow for controlled crystal growth on the seeds.

  • Proceed with a slow cooling profile to the final temperature.

  • Isolate and dry the crystals as described in Protocol 1.

Quantitative Data

Table 1: Solubility of Shikimic Acid in Various Solvents
Solvent Solubility Temperature (°C)
Water~18 g / 100 mLNot specified
Water150 mg/mL21
Water204 g / 1000 g25
Ethanol (absolute)2.25 g / 100 mL23
Ethanol~2.5 mg/mLNot specified
DMSO~25 mg/mLNot specified
Dimethylformamide (DMF)~25 mg/mLNot specified
PBS (pH 7.2)~10 mg/mLNot specified
ChloroformPractically insolubleNot specified
BenzenePractically insolubleNot specified
Petroleum EtherPractically insolubleNot specified

Data compiled from references[7][9][11][12]

Signaling Pathway Diagram

The shikimate pathway is the biosynthetic route for aromatic amino acids in plants and microorganisms and is the source of shikimic acid. Understanding this pathway can provide context for the types of impurities that may be present in crude extracts.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS SA Shikimate DHS->SA S3P Shikimate-3-phosphate SA->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids Chorismate->Aromatic_Amino_Acids

References

troubleshooting shikimic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of shikimic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is shikimic acid and why is its stability in solution crucial?

A1: Shikimic acid is a vital biochemical intermediate in the shikimate pathway, which is found in plants, bacteria, and fungi but not in animals.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][3] In the pharmaceutical industry, shikimic acid is a key starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu).[1][4] The stability of shikimic acid in solution is critical because its degradation can lead to a loss of purity, inaccurate quantification, inconsistent experimental results, and reduced efficacy in downstream applications.[5]

Q2: What are the primary factors that contribute to the degradation of shikimic acid in solution?

A2: While shikimic acid is relatively stable, especially for extraction purposes, its stability in solution can be influenced by several factors.[6] These include:

  • pH: The pH of the solution can affect the stability of the carboxyl and hydroxyl groups.[7]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][8]

  • Light Exposure: Prolonged exposure to light, particularly UV light, may lead to degradation.[9] The molecule has a UV absorption maximum around 213-235 nm.[7][10]

  • Oxidizing Agents: Shikimic acid can be susceptible to oxidation due to its multiple hydroxyl groups and a double bond.[7][8] Contact with strong oxidants should be avoided.[8]

  • Storage Duration: Aqueous solutions of shikimic acid are not recommended for long-term storage; it is best to prepare them fresh.[10]

Q3: How should I prepare and store shikimic acid solutions to ensure maximum stability?

A3: Proper preparation and storage are key to minimizing degradation.

  • Solid Storage: Store solid shikimic acid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[8][9] For long-term stability (≥4 years), storage at -20°C is recommended.[10]

  • Solvent Selection: Shikimic acid is highly soluble in water (18 g/100 mL) and also soluble in ethanol, DMSO, and DMF.[10][11]

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. Storing aqueous solutions for more than one day is not recommended.[10] Use high-purity water and consider using buffers if a specific pH is required for your experiment.

  • Organic Stock Solutions: Stock solutions in organic solvents like DMSO or DMF should be purged with an inert gas (e.g., nitrogen or argon) to remove oxygen before being sealed and stored at -20°C.[10]

Q4: How can I determine if my shikimic acid solution has degraded?

A4: Degradation can be assessed through several methods:

  • Visual Inspection: Look for any change in color or the appearance of precipitates in the solution.[5]

  • pH Measurement: A significant change in the pH of an unbuffered solution could indicate chemical changes.

  • Analytical Quantification: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210 nm or 213 nm).[12][13] A decrease in the area of the shikimic acid peak or the appearance of new peaks over time is a clear indicator of degradation.

  • Functional Assays: Inconsistent results or a loss of expected activity in biological or chemical assays can also suggest that the compound has degraded.[5]

Troubleshooting Guide

Issue 1: I am observing inconsistent results or a loss of activity in my cell-based or enzymatic assays.

  • Possible Cause: The shikimic acid in your solution may be degrading under the experimental conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare a fresh solution of shikimic acid immediately before starting your experiment. Avoid using solutions that have been stored, especially at room temperature.[10]

    • Conduct a Stability Check: Incubate the shikimic acid solution under the exact conditions of your assay (e.g., in cell culture media at 37°C) for the full duration of the experiment. Analyze samples by HPLC at the beginning and end of the incubation period to quantify any degradation.[5]

    • Verify pH and Buffer Compatibility: Ensure the pH of your assay buffer is compatible with shikimic acid stability. Extreme pH values can accelerate hydrolysis or other degradation reactions.

    • Check for Media Interactions: Components in complex solutions like cell culture media (e.g., certain amino acids, reactive oxygen species) could potentially contribute to degradation.[5] If suspected, run a control with shikimic acid in a simpler buffer (e.g., PBS) to compare stability.

Issue 2: My shikimic acid solution has become cloudy or a precipitate has formed.

  • Possible Cause 1: The solubility limit of shikimic acid has been exceeded in the chosen solvent.

  • Troubleshooting Steps:

    • Consult Solubility Data: Verify that the concentration you are trying to achieve is below the known solubility limit for that solvent and temperature.

    • Gentle Warming/Sonication: Try gently warming the solution or using a sonicator to aid dissolution. Be cautious with heat as it can accelerate degradation.

  • Possible Cause 2: The compound is degrading into less soluble byproducts.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, separate the precipitate and analyze it and the supernatant by HPLC or LC-MS to identify the components.

    • Adjust Solution pH: The solubility of shikimic acid, which is a carboxylic acid, can be pH-dependent. Adjusting the pH might improve solubility and stability.[5]

    • Prepare Fresh: Discard the solution and prepare a new one, ensuring all glassware is clean and using high-purity solvents.

Issue 3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my shikimic acid sample.

  • Possible Cause 1: The shikimic acid has degraded.

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Prepare a solution from solid, properly stored shikimic acid and run it as a reference standard to confirm the retention time of the intact compound.

    • Time-Course Analysis: Analyze your experimental solution at several time points (e.g., 0, 2, 8, 24 hours) to monitor the decrease of the main peak and the increase of impurity peaks.

  • Possible Cause 2: Contamination of the solvent, buffer, or sample vial.

  • Troubleshooting Steps:

    • Run a Blank: Inject just the solvent/buffer into the HPLC system to ensure it is free of contaminants.

    • Use High-Purity Reagents: Prepare fresh mobile phases and sample diluents using HPLC-grade solvents and high-purity water.

Data Summary Tables

Table 1: Solubility of Shikimic Acid in Various Solvents

SolventSolubilityReference(s)
Water~18 g / 100 mL (180 mg/mL)[11][14]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[10]
Dimethyl Sulfoxide (DMSO)≥17.4 mg/mL, ~25 mg/mL[10][15]
Dimethylformamide (DMF)~25 mg/mL[10]
Ethanol~2.5 mg/mL[10]
Chloroform, Benzene, Petroleum EtherInsoluble[11]

Table 2: Recommended Storage and Handling Conditions

FormConditionTemperatureDurationRecommendationsReference(s)
Solid Dry, protected from light, away from oxidants-20°C≥ 4 yearsIdeal for long-term storage.[10]
Dry, protected from light, under inert gas10°C - 25°CShorter-termFollow supplier-specific recommendations.[8][9]
Aqueous Solution In buffer or water2°C - 8°C or Room Temp≤ 1 dayPrepare fresh before use.[10]
Organic Stock Solution In DMSO or DMF-20°CVaries (days to weeks)Purge with inert gas (N₂ or Ar) before sealing.[10]

Key Experimental Protocol

Protocol: Quantification of Shikimic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for determining the concentration and purity of shikimic acid in solution, which is essential for stability testing.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Shikimic acid reference standard

  • HPLC-grade water

  • HPLC-grade sulfuric acid or phosphoric acid

  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Prepare a 0.01 M sulfuric acid solution in HPLC-grade water.[13] For example, add the appropriate amount of concentrated sulfuric acid to 1 liter of water.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas it thoroughly (e.g., by sonication) before use.[13][16]

3. Standard Solution Preparation:

  • Accurately weigh a known amount of shikimic acid reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 500 mg/L).[13][16]

  • Perform serial dilutions of the stock solution to prepare a series of working standards with known concentrations (e.g., 5, 25, 50, 100, 150 mg/L).[13] These will be used to generate a calibration curve.

4. Sample Preparation:

  • Dilute your experimental sample containing shikimic acid with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Operating Conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: 0.01 M Sulfuric Acid

  • Flow Rate: 0.6 - 1.0 mL/min[16][17]

  • Injection Volume: 5 - 10 µL[13][17]

  • Column Temperature: Ambient or controlled (e.g., 30°C)[17]

  • UV Detection Wavelength: 210 nm or 213 nm[10][13][17]

  • Run Time: ~10-20 minutes (adjust as needed to ensure elution of all components)

6. Data Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the experimental sample(s).

  • Determine the concentration of shikimic acid in your sample by comparing its peak area to the calibration curve.

  • Purity can be assessed by observing the presence of any additional peaks in the chromatogram.

Visualizations

Shikimate_Pathway cluster_inputs PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (from Pentose Phosphate Pathway) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase SA Shikimate (Shikimic Acid) DHS->SA Shikimate dehydrogenase S3P Shikimate 3-phosphate SA->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase (Inhibited by Glyphosate) Chorismate Chorismate (Branch Point) EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The Shikimate Pathway, highlighting Shikimic Acid as a key intermediate.

Stability_Workflow start Start: Assess Stability prep 1. Prepare fresh Shikimic Acid solution in desired buffer/medium start->prep t0 2. Take initial sample (T=0) Analyze by HPLC for purity and concentration prep->t0 incubate 3. Incubate solution under experimental conditions (e.g., 37°C, light/dark) t0->incubate sampling 4. Collect samples at multiple time points (e.g., 2, 8, 24 hours) incubate->sampling hplc 5. Analyze all samples by HPLC sampling->hplc analyze 6. Analyze Data: Compare peak areas and check for new peaks hplc->analyze end Conclusion: Determine degradation rate analyze->end

Caption: Experimental workflow for testing the stability of a shikimic acid solution.

Troubleshooting_Tree q1 Problem: Inconsistent experimental results? q2 Is the solution clear and colorless? q1->q2 Yes a5 Action: Check solubility limits. Consider pH adjustment. q1->a5 No, problem is precipitation q3 Are you preparing the solution fresh before each use? q2->q3 Yes a1 Action: Prepare fresh solution. Use high-purity solvents. Check for precipitation. q2->a1 No q4 Have you checked for degradation via HPLC? q3->q4 Yes a2 Action: Adopt a 'prepare fresh' policy. Do not use stored aqueous solutions. q3->a2 No a3 Action: Run a stability study. Incubate under assay conditions and analyze by HPLC over time. q4->a3 No a4 Action: Re-evaluate other experimental variables (pipetting, reagents, etc.). q4->a4 Yes, stable a1->q3 After resolving

Caption: A decision tree for troubleshooting shikimic acid instability issues.

References

Technical Support Center: Metabolic Engineering for Enhanced Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the metabolic engineering of microorganisms for increased shikimic acid production.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experimental work, offering potential causes and solutions in a question-and-answer format.

Problem ID Question Potential Causes Suggested Solutions
SA-T01 Low or no shikimic acid production after genetic modifications. 1. Incomplete blockage of the downstream pathway. 2. Insufficient precursor supply (PEP and E4P). 3. Feedback inhibition of DAHP synthase. 4. Poor expression of heterologous or overexpressed genes. 5. Toxicity of intermediate accumulation or metabolic burden.1. Confirm knockout of both aroK and aroL genes, which encode for shikimate kinases I and II.[1][2] 2. Increase PEP pool by inactivating the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) and/or pyruvate (B1213749) kinases (pykF, pykA).[3][4] Increase E4P pool by overexpressing transketolase (tktA).[4] 3. Introduce a feedback-resistant variant of DAHP synthase (e.g., aroGfbr).[4][5] 4. Verify gene expression using RT-qPCR or SDS-PAGE. Optimize codon usage for the host organism. 5. Modulate gene expression levels using promoters of varying strengths. Optimize culture conditions (temperature, pH, aeration).
SA-T02 Significant accumulation of quinic acid (QA) as a byproduct. 1. Activity of quinate/shikimate dehydrogenase, encoded by the ydiB gene, which can convert 3-dehydroquinate (B1236863) (DHQ) to quinic acid.[6][7]1. Inactivate the ydiB gene through targeted knockout. This has been shown to decrease QA yield by up to 75%.[6][8] 2. Overexpression of aroE (shikimate dehydrogenase) can also help to more efficiently pull the flux from DHQ towards shikimic acid, reducing the available substrate for YdiB.[4]
SA-T03 High levels of 3-dehydroshikimate (DHS) are detected. 1. Feedback inhibition of shikimate dehydrogenase (aroE) by high concentrations of shikimic acid. 2. Insufficient activity or expression of shikimate dehydrogenase.1. Overexpress the aroE gene to overcome feedback inhibition.[8] 2. Consider using an aroE variant that is less sensitive to feedback inhibition. 3. Optimize NADPH availability, as AroE is an NADPH-dependent enzyme.[1]
SA-T04 Engineered strain shows poor growth. 1. Complete blockage of the aromatic amino acid pathway (aroK and aroL knockout) leads to auxotrophy.[4] 2. Metabolic burden from high-level expression of multiple genes. 3. Inactivation of the PTS system can severely impair glucose uptake.[3][9]1. Supplement the culture medium with aromatic amino acids (L-phenylalanine, L-tyrosine, L-tryptophan) or complex nutrients like yeast extract.[4][8] 2. Use dynamic regulation strategies to separate the growth phase from the production phase.[10] Balance plasmid copy number and promoter strength. 3. After PTS inactivation, introduce an alternative glucose uptake system, such as expressing the galP (galactose permease) and glk (glucokinase) genes.[9]
SA-T05 Shikimic acid yield decreases in the later stages of fed-batch fermentation. 1. Re-uptake and metabolism of secreted shikimic acid by the cell.1. Inactivate the shikimate transporter gene, shiA, to prevent the re-internalization of shikimic acid from the medium.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for accumulating shikimic acid in E. coli?

A1: The foundational strategy is to block the metabolic pathway immediately downstream of shikimic acid. This is achieved by inactivating the genes encoding shikimate kinase I (aroK) and shikimate kinase II (aroL), which prevents the conversion of shikimic acid to shikimate-3-phosphate.[1][2] This modification is a prerequisite for high-yield production strains.

Q2: How can I increase the supply of precursors for the shikimate pathway?

A2: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). To increase their availability:

  • For PEP: Inactivate the primary glucose transport mechanism, the phosphotransferase system (PTS), which consumes one molecule of PEP for each molecule of glucose imported.[3][9] Additionally, knocking out pyruvate kinase genes (pykF, pykA) prevents the conversion of PEP to pyruvate.[4] The PEP synthase gene (ppsA) can be overexpressed to promote the conversion of pyruvate back to PEP.[1]

  • For E4P: Overexpress the transketolase I gene (tktA) from the pentose (B10789219) phosphate (B84403) pathway to channel more carbon flux towards E4P.[4]

Q3: My strain has both aroK and aroL knocked out, but it won't grow. Why?

A3: A double knockout of aroK and aroL completely blocks the biosynthesis of chorismate, the precursor for all aromatic amino acids (phenylalanine, tyrosine, tryptophan) and other essential aromatic compounds.[2][4] This makes the strain an auxotroph for these amino acids. You must supplement the growth medium with these aromatic amino acids or with a complex nutrient source like yeast extract to restore growth.[4][8]

Q4: What is feedback inhibition and how does it affect shikimic acid production?

A4: Feedback inhibition is a regulatory mechanism where the end-product of a metabolic pathway inhibits an early enzyme in that same pathway. In E. coli, the first committed step of the shikimate pathway is catalyzed by three DAHP synthase isoenzymes: AroG, AroF, and AroH. These are inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively.[4][5][13] Even if the pathway to these amino acids is blocked, trace amounts can still cause inhibition. To overcome this, a feedback-resistant (fbr) version of a DAHP synthase, typically aroGfbr, is overexpressed to ensure a continuous high flux into the pathway.[4][5]

Q5: Is it better to use plasmids or chromosomal integration for expressing the pathway genes?

A5: Plasmids offer flexibility and high copy numbers for strong gene expression but can be unstable and require antibiotics for maintenance, which is costly and undesirable in industrial processes.[1] Chromosomal integration is more stable and does not require selective pressure, making it ideal for large-scale production. Techniques like chemically inducible chromosomal evolution (CIChE) can even be used to increase the copy number of integrated genes without plasmids.[1]

Quantitative Data Summary

The following tables summarize reported shikimic acid (SA) titers and yields from various engineered E. coli strains.

Table 1: Shikimic Acid Production in Engineered E. coli Strains

StrainRelevant Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose or mol/mol)Reference
SP1.1pts-/pSC6.090BPTS-, ΔaroK, ΔaroL; Overexpression of glf, glk, aroFfbr, tktA, aroE, serA10 L Fed-batch870.36 (mol/mol)[8]
Inha 224ΔaroK, ΔaroL, ΔtyrR, ΔptsG, ΔpykA, ΔshiA; Overexpression of aroB, aroD, aroF, aroG, aroE, tktA7 L Fed-batch1010.47 (g/g)[11]
AR36PTS-, pykF-, ΔaroK, ΔaroL; Overexpression of aroGfbr, tktA, aroB, aroDBatch400.42 (mol/mol)[4]
SK4/rpsMΔaroK, ΔaroL; Overexpression of aroB, aroGfbr, ppsA, tktA; Growth-phase dependent expression of aroKShake Flask5.33Not Reported[8]
SA116ΔaroK, ΔaroL; Chromosomal integration and overexpression of pps, csrB, aroGfbr, aroB, aroE, tktA, pntABShake Flask3.120.33 (mol/mol)[1]

Key Experimental Protocols

This section provides an overview of methodologies for key experiments. These are intended as guides; researchers should consult the cited literature for detailed, step-by-step instructions.

Gene Inactivation via One-Step Recombination

This method, based on the work of Datsenko and Wanner, is commonly used for chromosomal gene knockouts in E. coli.

  • Objective: To inactivate a target gene (e.g., aroK, aroL, ydiB).

  • Methodology Overview:

    • Primer Design: Design PCR primers with 5' ends homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance cassette (e.g., chloramphenicol (B1208) or kanamycin (B1662678) resistance).

    • PCR Amplification: Amplify the resistance cassette using the designed primers and a template plasmid (e.g., pKD3 or pKD4).

    • Electroporation: Prepare electrocompetent E. coli cells expressing the λ Red recombinase system (from a helper plasmid like pKD46). Transform the purified PCR product into these cells.

    • Selection: Plate the transformed cells on media containing the appropriate antibiotic to select for successful recombinants.

    • Verification: Confirm the gene knockout by PCR using primers flanking the target gene locus and by sequencing.

    • Cassette Removal (Optional): The resistance cassette, often flanked by FRT sites, can be removed using a FLP recombinase (from a plasmid like pCP20) to generate a markerless deletion.

  • Reference: Datsenko, K. A., & Wanner, B. L. (2000). One-step inactivation of chromosomal genes in Escherichia coli K-12 using PCR products. Proceedings of the National Academy of Sciences, 97(12), 6640-6645.[6]

Overexpression of Feedback-Resistant DAHP Synthase (aroGfbr)
  • Objective: To create and express a variant of AroG that is not inhibited by phenylalanine, thereby increasing carbon flux into the shikimate pathway.

  • Methodology Overview:

    • Site-Directed Mutagenesis: Use a technique like splicing by overlap extension PCR (SOE-PCR) to introduce a specific point mutation into the aroG gene. A common mutation is replacing Leucine at position 175 with Aspartic acid (L175D).[13]

    • Cloning: Clone the mutated aroGfbr gene into an expression vector (e.g., pET-28b(+) or a broad-host-range plasmid) under the control of a strong, inducible promoter (e.g., T7 or Ptrc).

    • Transformation: Transform the expression plasmid into the desired E. coli production strain.

    • Expression and Verification: Induce gene expression (e.g., with IPTG) and confirm the overexpression of the AroGfbr protein using SDS-PAGE.[13] Enzyme assays can be performed in the presence of L-phenylalanine to confirm feedback resistance.

Fed-Batch Fermentation for High-Titer Shikimic Acid Production
  • Objective: To achieve high cell density and high product titers in a controlled bioreactor environment.

  • Methodology Overview:

    • Seed Culture: Inoculate a single colony into a rich medium (e.g., LB) and grow overnight. Use this to inoculate a larger volume of seed medium in a shake flask and grow to mid-log phase.

    • Bioreactor Setup: Prepare a bioreactor with a defined fermentation medium. A typical medium contains a carbon source (e.g., glucose), nitrogen source ((NH4)2SO4), phosphate source (KH2PO4), salts, and trace metals.[10][11] Calibrate probes for pH, dissolved oxygen (DO), and temperature.

    • Batch Phase: Inoculate the fermenter with the seed culture. Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often monitored by a sharp increase in the DO signal.

    • Fed-Batch Phase: Begin a predefined feeding strategy to supply a concentrated solution of nutrients (primarily glucose and nitrogen) to the fermenter. An exponential feeding strategy is often used to maintain a constant growth rate.[14]

    • Process Control: Maintain pH at a setpoint (e.g., 7.0) by automated addition of acid/base. Control DO levels (e.g., >40%) by adjusting agitation speed and airflow rate.

    • Sampling: Periodically take samples to measure optical density (OD600), substrate concentration, and product/byproduct concentrations.

  • Reference Media (EPM Medium): Glucose (5 g/L), glycerol (B35011) (10 g/L), yeast extract (2.5 g/L), tryptone (2.5 g/L), KH2PO4 (7.5 g/L), MgSO4 (0.5 g/L), (NH4)2SO4 (3.5 g/L), NH4Cl (2.7 g/L), Na2SO4 (0.7 g/L), Na2HPO4•12H2O (9 g/L), and trace metal solution (1 ml/L).[11][12]

Analytical Quantification of Shikimic Acid and Byproducts
  • Objective: To accurately measure the concentration of shikimic acid, quinic acid, and DHS in the fermentation broth.

  • Methodology Overview (HPLC):

    • Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 or 0.45 µm syringe filter.

    • Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: An Aminex HPX-87H column is commonly used for separating organic acids.[15]

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 2.5-10 mM H2SO4) is typically used.[15][16]

    • Detection: Monitor the absorbance at a wavelength of ~210-236 nm.[15][16]

    • Quantification: Prepare standard curves using pure shikimic acid, quinic acid, and DHS. Calculate concentrations in the samples by comparing their peak areas to the standard curves.[16]

Visualizations

Shikimate Biosynthesis Pathway and Key Engineering Targets

Shikimate_Pathway cluster_CCM Central Carbon Metabolism cluster_Shikimate Shikimate Pathway PEP PEP PYR Pyruvate PEP->PYR pykF, pykA DAHP DAHP PEP->DAHP aroG, aroF, aroH E4P E4P E4P->DAHP aroG, aroF, aroH GLC Glucose GLC->PEP Glycolysis GLC->E4P PPP DHQ DHQ DAHP->DHQ aroB DHS DHS DHQ->DHS aroD QA Quinic Acid (Byproduct) DHQ->QA ydiB SA Shikimic Acid DHS->SA aroE S3P Shikimate-3-P SA->S3P aroK, aroL Chorismate Chorismate S3P->Chorismate aroA, aroC AAs Aromatic Amino Acids Chorismate->AAs AAs->DAHP Feedback Inhibition aroG_fbr Overexpress aroG_fbr aroG_fbr->DAHP tktA_up Overexpress tktA tktA_up->E4P PTS_down Inactivate PTS PTS_down->GLC aroB_up Overexpress aroB aroB_up->DHQ aroD_up Overexpress aroD aroD_up->DHS aroE_up Overexpress aroE aroE_up->SA ydiB_down Inactivate ydiB ydiB_down->QA aroKL_down Inactivate aroK, aroL aroKL_down->S3P

Caption: Core shikimate pathway with key metabolic engineering targets.

Logical Workflow for Strain Development

Strain_Development_Workflow Start Start: Wild-Type Strain (e.g., E. coli) Block_Downstream 1. Block Downstream Pathway (Knockout aroK, aroL) Start->Block_Downstream Increase_Precursors 2. Increase Precursor Supply (Inactivate PTS, pykF; Overexpress tktA) Block_Downstream->Increase_Precursors Remove_Feedback 3. Remove Feedback Inhibition (Overexpress aroG_fbr) Increase_Precursors->Remove_Feedback Enhance_Pathway 4. Enhance Pathway Flux (Overexpress aroB, aroD, aroE) Remove_Feedback->Enhance_Pathway Reduce_Byproducts 5. Reduce Byproducts (Knockout ydiB, shiA) Enhance_Pathway->Reduce_Byproducts Optimize 6. Fermentation Optimization (Medium, Fed-batch strategy) Reduce_Byproducts->Optimize End End: High-Yield SA Production Strain Optimize->End

References

Technical Support Center: Purification of Shikimic Acid from Microbial Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of shikimic acid from microbial fermentation broths. This resource offers detailed experimental protocols, answers to frequently asked questions, and quantitative data to support your purification endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the purification of shikimic acid.

ProblemPossible Cause(s)Suggested Solution(s)
Low Shikimic Acid Yield Incomplete cell lysis: Not all shikimic acid is released from the microbial cells.Optimize cell disruption method (e.g., high-pressure homogenization, sonication, or enzymatic lysis).
Suboptimal extraction parameters: pH, solvent choice, or temperature may not be ideal for shikimic acid solubility.Adjust the pH of the broth to below the pKa of shikimic acid (~4.0) to protonate it, increasing its solubility in organic solvents.[1] Consider using n-butanol for liquid-liquid extraction.[2]
Product loss during purification steps: Shikimic acid may be lost during chromatography, crystallization, or filtration.Carefully optimize each purification step. For ion-exchange chromatography, ensure the resin has an appropriate binding capacity and that elution conditions are optimal. During crystallization, avoid using excessive solvent.[3]
Degradation of shikimic acid: Unstable pH or high temperatures can lead to product degradation.Maintain a stable pH and avoid prolonged exposure to high temperatures throughout the purification process.
Low Purity of Final Product Presence of co-purifying impurities: Structurally similar compounds like quinic acid and 3-dehydroshikimic acid are common contaminants.[4][5]Employ high-resolution purification techniques like ion-exchange chromatography with a suitable gradient elution to separate these impurities.[4][6] Consider a recrystallization step to further enhance purity.
Insufficient removal of media components: Residual sugars, proteins, and salts from the fermentation broth can contaminate the final product.Include a pretreatment step, such as activated carbon treatment, to remove colored impurities and other organic molecules.[1][7] A diafiltration or desalting step can remove residual salts.
Carryover of solvents: Residual organic solvents from extraction or crystallization steps.Ensure complete removal of solvents by drying the final product under vacuum.
Difficulty with Crystallization Solution is too dilute: The concentration of shikimic acid is not high enough for crystals to form.Concentrate the solution by evaporating the solvent.[3]
Presence of impurities inhibiting crystallization: Certain contaminants can interfere with crystal lattice formation.Further purify the solution using techniques like activated carbon treatment or chromatography before attempting crystallization.
Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for shikimic acid crystallization.Experiment with different solvent systems. A mixture of methanol (B129727) and toluene (B28343) or ethyl acetate (B1210297) has been shown to be effective.[4]
Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.[3]Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
Ion-Exchange Column Clogging Particulate matter in the sample: Cell debris or other solids in the fermentation broth can clog the column frit.Clarify the fermentation broth by centrifugation and/or microfiltration before loading it onto the column.[2]
Precipitation of proteins or other components: Changes in pH or solvent concentration can cause precipitation on the column.Ensure the sample is fully solubilized in the loading buffer and that the buffer is compatible with the sample.
Poor Separation in HPLC Analysis Inappropriate column or mobile phase: The chosen HPLC conditions may not be optimal for separating shikimic acid from its impurities.For analyzing shikimic acid and related compounds, a reversed-phase C18 column with an acidic mobile phase (e.g., dilute sulfuric or phosphoric acid) is commonly used.[8][9][10]
Column contamination or degradation: The HPLC column may be contaminated or have lost its resolving power.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying shikimic acid from microbial broth?

A1: The most prevalent impurities are quinic acid and 3-dehydroshikimic acid, which are structurally very similar to shikimic acid and often co-purify.[4][5] Other potential impurities include residual components from the fermentation medium such as sugars, amino acids, organic acids, and salts.

Q2: Which purification technique is most effective for removing quinic acid and 3-dehydroshikimic acid?

A2: Ion-exchange chromatography is a highly effective method for separating shikimic acid from quinic acid and 3-dehydroshikimic acid due to differences in their charge properties at a given pH.[4][6]

Q3: What is the purpose of using activated carbon in the purification process?

A3: Activated carbon is primarily used for decolorization and the removal of organic impurities from the microbial broth or partially purified shikimic acid solutions.[1][7][11] It can significantly improve the purity and appearance of the final product.

Q4: Can I use liquid-liquid extraction for the initial recovery of shikimic acid?

A4: Yes, liquid-liquid extraction is a viable initial recovery step. Acidifying the fermentation broth to a pH below 4.0 will protonate the shikimic acid, making it more soluble in organic solvents like n-butanol.[1][2] This method helps to separate shikimic acid from more polar impurities.

Q5: What is a suitable method for quantifying the purity of my final shikimic acid product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method for determining the purity of shikimic acid.[8][9][10][12] A reversed-phase C18 column with an acidic mobile phase is typically used for this analysis.

Quantitative Data

Table 1: Shikimic Acid Production and Purity from Engineered E. coli

E. coli StrainTiter (g/L)Yield (g/g glucose)Purity (%)Reference
SP1.1/pKD12.11220.2--[4]
Defective in shikimate dehydrogenase>500.104-[4]
SA1163.120.33 (mol/mol)-
Engineered Strainup to 710.42 (mol/mol)-[5][13][14]

Table 2: Recovery and Purity from a Purification Process

Purification StepRecovery of Shikimic Acid (%)Purity (%)Reference
717 Anion Exchange Resin Elution91.7-[6]
HZ-816 Microporous Adsorption Resin98.3-[6]
732 Cation Exchange Resin98.3-[6]
Final Crystallized Product-98.6[6]
Overall Process ~90-[4]

Experimental Protocols

Protocol 1: General Purification Workflow

This protocol outlines a general workflow for the purification of shikimic acid from a microbial fermentation broth.

G cluster_0 Upstream & Harvest cluster_1 Initial Recovery & Clarification cluster_2 Purification cluster_3 Final Product Formulation Fermentation Microbial Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation/ Microfiltration Harvest->Centrifugation Acidification Acidification (pH < 4) Centrifugation->Acidification LLE Liquid-Liquid Extraction (e.g., n-butanol) Acidification->LLE ActivatedCarbon Activated Carbon Treatment LLE->ActivatedCarbon IonExchange Anion-Exchange Chromatography ActivatedCarbon->IonExchange Concentration Concentration IonExchange->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying FinalProduct Pure Shikimic Acid Drying->FinalProduct G Start Start Prep Prepare & Pack Anion-Exchange Resin Start->Prep Equilibrate Equilibrate Column Prep->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Equilibration Buffer Load->Wash Elute Elute with Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt (if necessary) Pool->Desalt End Purified Shikimic Acid Desalt->End G Start Start Equilibrate Equilibrate HPLC System Start->Equilibrate Prepare_Standards Prepare Shikimic Acid Standards Equilibrate->Prepare_Standards Prepare_Sample Prepare & Filter Sample Equilibrate->Prepare_Sample Generate_Curve Generate Calibration Curve Prepare_Standards->Generate_Curve Quantify Quantify Purity Generate_Curve->Quantify Inject Inject Sample Prepare_Sample->Inject Run Run HPLC Analysis Inject->Run Analyze Analyze Chromatogram Run->Analyze Analyze->Quantify End Purity Result Quantify->End

References

Technical Support Center: Enhancing Shikimic Acid Extraction from Illicium verum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of shikimic acid from Illicium verum (Star Anise). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting shikimic acid from Illicium verum?

A1: The primary methods for shikimic acid extraction include conventional techniques like Soxhlet extraction and hot water extraction, as well as modern methods such as Microwave-Assisted Extraction (MWE), Ultrasound-Assisted Extraction (USE), and Pressurized Hot Water Extraction (PHWE).[1] Each method offers different advantages in terms of efficiency, time, and solvent consumption.

Q2: What is a typical yield of shikimic acid from Illicium verum?

A2: The yield of shikimic acid from Illicium verum can vary significantly depending on the extraction method and the quality of the plant material. Reported yields typically range from 2% to 7% (w/w) for conventional methods.[1][2] However, optimized and advanced techniques can achieve higher yields, with some studies reporting yields up to 18% from specific Illicium species under optimized conditions.[3]

Q3: Which solvent is best for shikimic acid extraction?

A3: Shikimic acid is highly soluble in water.[1] Therefore, water is a very effective and environmentally friendly solvent, especially when used at elevated temperatures (hot water extraction).[1] Ethanol (B145695) (95%) is also commonly used, particularly in Soxhlet extraction.[1] For Pressurized Hot Water Extraction (PHWE), a mixture of 30% ethanol in water has been shown to provide optimal results.[4] The choice of solvent will depend on the specific extraction technique being employed.

Q4: How does particle size affect extraction efficiency?

A4: Grinding the star anise to a smaller particle size generally increases the extraction efficiency. Studies have shown that a particle size between 355 to 600 μm is effective for hot water extraction.[1] A smaller particle size increases the surface area available for solvent interaction, leading to better extraction yields.

Q5: Can I purify the crude shikimic acid extract?

A5: Yes, purification is often a necessary step. Common purification methods include recrystallization, ion-exchange chromatography, and treatment with activated carbon to remove colored impurities.[1][2] A simple purification can be achieved by washing the dried crude extract with dichloromethane (B109758) and ethyl acetate (B1210297), followed by extraction with a 10% acetic acid/ethyl acetate solution.[5]

Troubleshooting Guide

Problem 1: Low Shikimic Acid Yield

  • Possible Cause: Inefficient extraction method or suboptimal parameters.

    • Solution:

      • Review and optimize your extraction parameters, including solvent-to-solid ratio, temperature, and extraction time. For instance, in Microwave-Assisted Extraction (MWE), a solvent volume to material ratio of 15 mL/g has been found to be a key factor.[1]

      • Consider switching to a more efficient extraction technique. For example, MWE has been shown to produce higher yields (around 2.63%) compared to Ultrasound-Assisted Extraction (USE) (around 1.367%) under optimized conditions.[1]

      • Ensure the star anise is ground to an appropriate particle size (e.g., 355-600 μm) to maximize surface area for extraction.[1]

  • Possible Cause: Poor quality of the plant material.

    • Solution:

      • Source high-quality, dried Illicium verum fruits, as the concentration of shikimic acid can vary. The reported average is around 3.3% by dry mass.[4]

Problem 2: Time-Consuming Extraction Process

  • Possible Cause: Use of traditional, slow extraction methods like Soxhlet.

    • Solution:

      • Employ rapid extraction techniques. Pressurized Hot Water Extraction (PHWE) using an espresso machine can extract a 20g sample in approximately 2 minutes.[4][5]

      • Microwave-Assisted Extraction (MWE) and Ultrasound-Assisted Extraction (USE) are also significantly faster than conventional methods, with optimal extraction times around 16-20 minutes.[1]

Problem 3: Impure Final Product (e.g., discoloration)

  • Possible Cause: Co-extraction of unwanted plant materials and colored impurities.

    • Solution:

      • Incorporate a purification step after extraction. A common procedure involves dissolving the crude extract in hot water to remove ethereal oils.[1]

      • For further purification, after evaporating the initial solvent, the residue can be washed with non-polar solvents like dichloromethane and ethyl acetate to remove impurities before re-extracting the shikimic acid with a more polar solvent mixture.[5]

      • Using activated carbon during the purification process can help to decolorize the extract.[1]

Problem 4: Difficulty in Isolating Pure Shikimic Acid Crystals

  • Possible Cause: Presence of interfering compounds hindering crystallization.

    • Solution:

      • Utilize ion-exchange chromatography to separate shikimic acid from other ionic compounds in the extract.[1][2]

      • Recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and toluene (B28343) or ethyl acetate, can yield pure crystals.[1]

Quantitative Data Summary

Table 1: Comparison of Different Shikimic Acid Extraction Methods from Illicium verum

Extraction MethodSolventKey ParametersYield (% w/w)Reference
Soxhlet Extraction95% Ethanol2 hours extraction2.4 - 7.0[1][4]
Hot Water ExtractionWater150°C, 15 MPa~8.0[6]
Microwave-Assisted (MWE)Water500 W, 15 mL/g, 16 min~2.63[1]
Ultrasound-Assisted (USE)Water480 W, 15 mL/g, 20 min~1.37[1]
Pressurized Hot Water (PHWE)30% Ethanol/Water~96°C, ~9 bar, 2 min~5.5[1][5]
Aqueous Hydroxide DissolutionTetrabutylammonium HydroxideRoom Temperature~14.0[7]

Experimental Protocols

1. Pressurized Hot Water Extraction (PHWE) using an Espresso Machine

  • Materials: Ground star anise (finely divided), sand, 30% ethanol/water solution, household espresso machine, silica (B1680970) gel, dichloromethane, ethyl acetate, 10% acetic acid/ethyl acetate solution.

  • Methodology:

    • Mix 20 g of ground star anise with 2 g of sand (as a dispersant) and load it into the sample compartment of the espresso machine.[4]

    • Extract the sample using the 30% ethanol/water solution, which is pushed through the sample at approximately 96°C and 9 bar pressure. The extraction takes about 2 minutes.[1][5]

    • Combine the extracts if performing multiple runs.

    • Add silica gel to the combined extract and evaporate to dryness.

    • Wash the resulting solid with dichloromethane and then ethyl acetate.

    • Extract the shikimic acid from the solid using a 10% acetic acid/ethyl acetate solution.

    • Evaporate the solvent and wash the residue with dichloromethane.

    • Dry the final product to obtain off-white shikimic acid.[5]

2. Microwave-Assisted Extraction (MWE)

  • Materials: Powdered star anise, water, microwave extraction system.

  • Methodology:

    • Place the powdered star anise in the extraction vessel.

    • Add water as the solvent, maintaining a solvent volume to material ratio of 15 mL/g.[1]

    • Set the microwave power to 500 W.[1]

    • Irradiate for 16 minutes.[1]

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The resulting aqueous extract can then be further purified.

Visualizations

Experimental_Workflow_PHWE cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Grind Grind Star Anise Mix Mix with Sand Grind->Mix Load Load into Espresso Machine Mix->Load Extract Extract with 30% EtOH/Water (~96°C, ~9 bar, 2 min) Load->Extract Evaporate Evaporate with Silica Extract->Evaporate Wash1 Wash with CH2Cl2 & Ethyl Acetate Evaporate->Wash1 Extract_SA Extract with 10% Acetic Acid in Ethyl Acetate Wash1->Extract_SA Evaporate2 Evaporate Solvent Extract_SA->Evaporate2 Wash2 Wash with CH2Cl2 Evaporate2->Wash2 Dry Dry Product Wash2->Dry Final_Product Final_Product Dry->Final_Product Pure Shikimic Acid

Caption: Pressurized Hot Water Extraction (PHWE) Workflow.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions Problem Low Shikimic Acid Yield Cause1 Inefficient Extraction Method/Parameters Problem->Cause1 Cause2 Poor Plant Material Quality Problem->Cause2 Sol1a Optimize Parameters (Solvent ratio, Temp, Time) Cause1->Sol1a Sol1b Switch to a More Efficient Method (e.g., MWE, PHWE) Cause1->Sol1b Sol1c Ensure Appropriate Particle Size Cause1->Sol1c Sol2 Source High-Quality Illicium verum Cause2->Sol2

Caption: Troubleshooting Logic for Low Shikimic Acid Yield.

References

stability issues of shikimic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for shikimic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of shikimic acid under various experimental and storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid shikimic acid?

A1: Solid shikimic acid is generally stable under normal temperatures and pressures.[1] For optimal shelf life, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures can range from 10°C to 25°C.[2][3] For long-term storage, especially for lyophilized forms, -20°C is recommended to maintain stability for up to 36 months.[4] It is also advised to protect it from light and incompatible substances such as strong oxidizing agents.[1][2]

Q2: How should I store shikimic acid in solution?

A2: Shikimic acid solutions are best stored at -20°C and should ideally be used within one month to prevent loss of potency.[4] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles, which can potentially degrade the compound.[4]

Q3: Is shikimic acid sensitive to light?

A3: Yes, exposure to light should be minimized during storage. It is recommended to store shikimic acid, both in solid form and in solution, protected from light.[2]

Q4: What are the known incompatibilities for shikimic acid?

A4: The primary incompatibility for shikimic acid is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q5: What are the hazardous decomposition products of shikimic acid?

A5: Under fire conditions, thermal decomposition of shikimic acid may produce carbon monoxide and carbon dioxide.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low assay results for shikimic acid. Degradation due to improper storage.- Solid Form: Verify that the solid shikimic acid has been stored in a tightly sealed container at the recommended temperature (cool, dry place or -20°C for long-term) and protected from light. - Solution Form: Confirm that solutions were stored at -20°C, used within one month, and that repeated freeze-thaw cycles were avoided.[4] Prepare fresh solutions for critical experiments.
Inconsistent results between experiments. Instability of shikimic acid in the experimental buffer or solvent.- pH: Evaluate the pH of your experimental solution. While specific data on pH-dependent degradation is limited, significant deviations from neutral pH could affect stability. Consider performing a pilot study to assess stability in your specific buffer system over the time course of your experiment. - Temperature: Assess the temperature at which your experiments are conducted. Elevated temperatures can accelerate degradation. If possible, perform experiments at a controlled, lower temperature.
Evidence of degradation products in analytical runs (e.g., HPLC). Exposure to harsh conditions during sample preparation or analysis.- Oxidizing Agents: Ensure that no strong oxidizing agents are present in your reagents or solvents.[1] - Heat: Minimize exposure of shikimic acid solutions to high temperatures during sample preparation. - Light: Protect solutions from direct light exposure during preparation and while in the autosampler.

Stability Data Summary

While comprehensive quantitative data on the degradation kinetics of shikimic acid under various stress conditions is not extensively available in the public domain, the following table summarizes the available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Storage Condition Form Recommended Temperature Duration Observed Stability Reference
General StorageSolidCool, dry placeNot specifiedStable under normal temperatures and pressures.[1]
General StorageSolid10°C - 25°CNot specifiedRecommended for safe storage.[2][3]
Long-term StorageLyophilized Solid-20°C36 monthsStable.[4]
Solution StorageIn solution-20°CWithin 1 monthRecommended to prevent loss of potency.[4]

Experimental Protocols

Protocol 1: General Stability Assessment of a Shikimic Acid Solution

This protocol provides a basic framework for assessing the stability of a shikimic acid solution under specific experimental conditions.

  • Preparation of Stock Solution: Accurately weigh a known amount of shikimic acid and dissolve it in the desired solvent (e.g., water, buffer) to a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration.

  • Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the stored solution and analyze them using the same analytical method.

  • Data Analysis: Compare the concentration of shikimic acid at each time point to the initial concentration to determine the percentage of degradation over time.

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of shikimic acid.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Shikimic Acid Solution initial_analysis T=0 Analysis (HPLC) prep->initial_analysis storage Store under Test Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis (HPLC) storage->timepoint_analysis data_analysis Calculate Degradation timepoint_analysis->data_analysis

Workflow for assessing shikimic acid stability.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome Temperature Temperature Degradation Shikimic Acid Degradation Temperature->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Key factors influencing shikimic acid degradation.

References

methods for removing impurities from shikimic acid extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Shikimic Acid Purification. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of shikimic acid extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude shikimic acid extracts?

Crude extracts, particularly from plant sources like Chinese star anise (Illicium verum), contain a variety of impurities. These include essential oils, phenylpropanoids, lignans, flavonoids, and other organic acids such as quinic acid.[1][2] From fermentation broths, impurities can include residual nutrients, proteins, other organic acids, and pigments.[3][4]

Q2: What are the primary methods for purifying shikimic acid?

The main strategies for purifying shikimic acid involve a combination of techniques tailored to the source and impurity profile. Key methods include:

  • Solvent Extraction: Used to remove oily, less polar impurities.[5]

  • Ion Exchange Chromatography (IEC): Highly effective for separating shikimic acid from other charged and uncharged molecules due to its carboxylic acid group.[5][6]

  • Activated Carbon Treatment: Widely used for removing colored impurities and some organic contaminants.[1][2][7]

  • Crystallization/Recrystallization: A final step to achieve high purity by precipitating shikimic acid from a supersaturated solution.[2][8]

  • Membrane Filtration: Can be used in initial steps to remove cells and large proteins from fermentation broths.[1][4]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Ion Exchange Chromatography (IEC)

Q3: My shikimic acid recovery is low after IEC. What are the possible causes and solutions?

Low recovery is a common issue that can be traced to several factors:

  • Incorrect pH: Shikimic acid must be in its anionic (deprotonated) form to bind to an anion exchange resin. The pH of the loading solution should be above its pKa of ~3.87.[6] For effective binding, a pH around 6.0 is often optimal.[3]

  • Inappropriate Flow Rate: If the flow rate during sample loading is too high, the shikimic acid may not have sufficient time to bind to the resin. Try reducing the flow rate (e.g., to 3 mL/min).[9]

  • Improper Elution: The eluent may be too weak to displace the bound shikimic acid or too strong, causing co-elution with impurities. Elution can be optimized by adjusting the concentration of the salt (e.g., NH₄Cl, NaCl) or acid (e.g., acetic acid) solution.[2][3][6]

  • Resin Choice: The choice of resin is critical. Strong basic anion exchange resins are commonly used. For example, the 717 anion exchange resin has been shown to be suitable for isolating shikimic acid from fermentation liquids.[3]

Q4: The purity of my shikimic acid is poor after IEC. How can I improve it?

Poor purity is often due to the co-elution of structurally similar compounds, like quinic acid.[1]

  • Optimize Washing Step: Before elution, use a thorough washing step with deionized water to remove unbound impurities.[2]

  • Gradient Elution: Instead of a single-step elution, a gradient elution with increasing salt or acid concentration can provide finer separation between shikimic acid and other organic acids.

  • pH Adjustment: Fine-tuning the pH of the loading buffer can alter the charge of contaminating acids differently than shikimic acid, potentially improving separation.

Solvent Extraction & Crystallization

Q5: How can I effectively remove oily impurities from my initial extract?

Oily impurities, common in extracts from star anise, can be removed with a liquid-liquid extraction step. After dissolving the crude extract in hot water, wash the aqueous layer multiple times with a water-immiscible polar solvent like ethyl acetate.[5] This partitions the less polar oils into the organic phase, leaving the more polar shikimic acid in the aqueous phase.

Q6: My shikimic acid won't crystallize from the solution. What should I do?

Crystallization failure can be frustrating. Consider the following troubleshooting steps:

  • Remove Trace Water: Ensure all water is removed before crystallization with an organic solvent. This can be done by adding a solvent like methanol (B129727) and distilling it off to form an azeotrope with water.[5]

  • Check Solvent System: The choice of solvent is crucial. Methanol is a common solvent for dissolving the residue before adding an anti-solvent like toluene (B28343) to induce crystallization.[2] Aqueous ethanol (B145695) has also been used successfully.[8]

  • Control Cooling: Cool the solution slowly to 0°C or even -10°C and allow sufficient time (e.g., 2-6 hours) for crystals to form.[5][8] Rapid cooling can lead to the formation of an oil or amorphous solid.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure shikimic acid.

Activated Carbon Treatment

Q7: My shikimic acid solution is still colored after treatment with activated carbon. Why?

  • Insufficient Carbon or Contact Time: You may not be using enough activated carbon, or the contact time is too short. Try increasing the amount of carbon (e.g., a common starting point is 1-2% w/v) and stirring the mixture at an elevated temperature (e.g., 50-80°C) for a longer period (e.g., 10-60 minutes).[1][4]

  • pH Influence: The adsorption properties of activated carbon can be pH-dependent. Experiment with slight adjustments to the solution's pH to see if it improves color removal.

  • Carbon Type: Different grades of activated carbon have different pore structures and surface chemistries, making them more or less effective for specific impurities.[7] Consider trying a different type of activated carbon if one is not effective.

Q8: I am losing a significant amount of product during the activated carbon step. How can I prevent this?

Activated carbon is a non-specific adsorbent and can bind shikimic acid along with impurities, reducing your yield. To mitigate this:

  • Use the minimum amount of activated carbon necessary to achieve the desired color removal.

  • After filtering off the carbon, wash it with a small amount of fresh, hot solvent (the same one your shikimic acid is dissolved in) to recover any adsorbed product.

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols.

Table 1: Comparison of Shikimic Acid Purification Methods

Method Source Material Purity Achieved Recovery / Yield Key Conditions
Ion Exchange (EBAC) Illicium verum 59.6% 96.7% Elution with 2% NaCl solution.[6]
Ion Exchange (717 Resin) E. coli Fermentation Broth 98.6% (after crystallization) 91.7% (IEC step) Elution with 1.0 mol/L NH₄Cl.[3]
Solvent Extraction & Crystallization Illicium griffithii 99% 18% (w/w) Defatting, extraction with methanol, crystallization from aqueous ethanol.[8]
Pressurized Hot Water Extraction Illicium verum >95% (by NMR) 5.5% (w/w) Extraction with 30% ethanol/water using an espresso machine.[10]

| Ion Exchange (D290 Resin) | Picea meyeri | 46.74% (from 2.97%) | 92.53% | Elution with 2.5% NaOH solution.[9] |

Experimental Protocols & Workflows

Below are detailed methodologies for key purification steps and diagrams illustrating the workflows.

Diagram: General Purification Workflow

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Chromatographic Purification cluster_3 Final Processing A Crude Source (e.g., Star Anise, Fermentation Broth) B Extraction (e.g., Hot Water, Ethanol) A->B C Initial Filtration (Remove solid debris/cells) B->C D Solvent Wash (Remove oily impurities) C->D E Activated Carbon (Decolorization) D->E F Ion Exchange Chromatography (Separation from other acids) E->F G Concentration (Solvent removal) F->G H Crystallization G->H I Drying H->I J Pure Shikimic Acid I->J

Caption: General workflow for shikimic acid purification.

Protocol 1: Purification using Anion Exchange Chromatography

This protocol is based on methods for purifying shikimic acid from pre-treated extracts.[2][3][9]

  • Resin Preparation: Swell a strong basic anion exchange resin (e.g., 717 or D290 type) in deionized water. Pack it into a column and wash thoroughly with deionized water. Equilibrate the column by passing several column volumes of the starting buffer (e.g., deionized water, pH adjusted to ~6.0) until the pH of the eluate matches the buffer.

  • Sample Loading: Adjust the pH of your crude shikimic acid solution to ~6.0 to ensure the carboxyl group is deprotonated. Filter the sample to remove any particulates. Load the solution onto the column at a controlled flow rate (e.g., 3 mL/min).

  • Washing: Wash the column with several volumes of deionized water to remove unbound, neutral, and cationic impurities. Monitor the UV absorbance of the eluate at 213 nm until it returns to baseline.[11]

  • Elution: Elute the bound shikimic acid using an appropriate eluent. Common eluents include 2% NaCl, 1.0 M NH₄Cl, 2.5% NaOH, or 25% aqueous acetic acid.[2][3][6][9] Collect fractions and monitor for the presence of shikimic acid using HPLC or UV spectroscopy.

  • Resin Regeneration: After elution, regenerate the resin by washing with a strong base (e.g., 1 M NaOH) followed by a strong acid (e.g., 1 M HCl), and finally with an excess of deionized water until the pH is neutral.

Diagram: Ion Exchange Chromatography Cycle

IEC_Cycle Equilibration Equilibration Prepare resin for binding by setting pH and ionic strength Loading Sample Loading Crude extract is passed through the column. Shikimic acid binds to resin. Equilibration->Loading Washing Washing Unbound impurities are washed away with buffer Loading->Washing Impurity Removal Elution Elution Bound shikimic acid is displaced with a high salt or different pH solution Washing->Elution Regeneration Regeneration Resin is stripped of all molecules and prepared for reuse Elution->Regeneration Product Collection Regeneration->Equilibration Cycle Restart

Caption: The five key stages of an ion exchange chromatography cycle.

Protocol 2: Decolorization with Activated Carbon

This protocol is a common step to remove pigments before or after other purification stages.[1][5]

  • Preparation: Dissolve the partially purified shikimic acid extract in a suitable solvent (e.g., water or methanol).

  • Treatment: Add powdered activated carbon to the solution (typically 1-2% w/v, but may need optimization).

  • Heating & Stirring: Heat the mixture to between 50-80°C while stirring continuously for a set period, usually 15-60 minutes.[1][4]

  • Filtration: While the solution is still hot, filter it through a bed of celite or diatomaceous earth to completely remove the fine carbon particles.[5][12]

  • Washing: Wash the filter cake with a small amount of hot solvent to recover any adsorbed shikimic acid.

  • Further Processing: Combine the filtrate and the washings for the next step in the purification process (e.g., crystallization).

Diagram: Troubleshooting Purification Issues

Troubleshooting Start Problem Detected LowPurity Low Purity? Start->LowPurity LowYield Low Yield? Start->LowYield PurityCause1 Co-elution of similar acids (e.g., quinic acid) LowPurity->PurityCause1 Yes PurityCause2 Incomplete removal of colored impurities LowPurity->PurityCause2 Yes YieldCause1 Product loss during activated carbon step LowYield->YieldCause1 Yes YieldCause2 Poor binding/recovery from IEC resin LowYield->YieldCause2 Yes YieldCause3 Incomplete crystallization LowYield->YieldCause3 Yes PuritySol1 Solution: - Optimize IEC gradient - Adjust loading pH PurityCause1->PuritySol1 PuritySol2 Solution: - Increase activated carbon amount/time - Add pre-purification step PurityCause2->PuritySol2 YieldSol1 Solution: - Use minimum effective carbon amount - Wash carbon post-filtration YieldCause1->YieldSol1 YieldSol2 Solution: - Check loading pH (> pKa) - Optimize eluent strength YieldCause2->YieldSol2 YieldSol3 Solution: - Ensure solution is concentrated enough - Cool slower and to a lower temp YieldCause3->YieldSol3

Caption: A decision tree for troubleshooting common purification problems.

References

Validation & Comparative

A Researcher's Guide to the Validation of HPLC Methods for Shikimic Acid Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of shikimic acid in plant extracts is crucial for various applications, from quality control of herbal medicines to the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comprehensive comparison of validated HPLC methods, alongside alternative techniques, supported by experimental data to aid in method selection and implementation.

Shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms, has gained significant attention as the starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). Its quantification in plant sources like Star Anise (Illicium verum) is therefore of great interest. This guide will delve into the critical aspects of HPLC method validation for shikimic acid, presenting data in a clear, comparative format and providing detailed experimental protocols.

Comparison of Validated HPLC Methods for Shikimic Acid Analysis

The choice of an HPLC method depends on various factors, including the plant matrix, required sensitivity, and available instrumentation. Reversed-phase HPLC (RP-HPLC) is the most common approach for shikimic acid analysis. Below is a comparison of different validated RP-HPLC methods from the literature.

ParameterMethod 1 (Illicium verum)[1]Method 2 (Alnus species)[2]Method 3 (General Plant Extracts)
Column SiO2-NH2C18C18
Mobile Phase Acetonitrile (B52724): 2% H3PO4 (95:5)Acetonitrile: 0.2% o-phosphoric acid in waterMethanol (B129727): 0.1% Formic acid in water
Detection (UV) 213 nm[1]210 nm[2]213 nm
Linearity Range 0.1 - 1.0 mg/mL0.05 - 1.0 mg/mL[2]0.5 – 100 mg/l[3]
Correlation (R²) > 0.999> 0.999[2]> 0.999[3]
LOD Not ReportedSignal to Noise Ratio of 3[2]0.097–0.467 mg/l[3]
LOQ Not ReportedSignal to Noise Ratio of 10[2]0.097–0.496 mg/l[3]
Accuracy (% Recovery) 98.5%[1]Not Reported88.07–109.17%[3]
Precision (% RSD) 1.67%[1]Not Reported< 5%[3]

Alternative Method: UV-Vis Spectrophotometry

While HPLC is highly specific and sensitive, UV-Vis spectrophotometry offers a simpler and more cost-effective alternative for the quantification of shikimic acid. However, it is generally less specific and more susceptible to interference from other compounds in the plant extract.

A comparative study on cholesterol determination showed that while both HPLC and spectrophotometric methods were suitable, the HPLC method exhibited higher sensitivity with lower limits of detection and quantification.[4] For shikimic acid, spectrophotometric methods often provide a narrower detection limit compared to HPLC, though HPLC detection is generally more effective.[5]

ParameterHPLCUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Measurement of UV absorbance at a specific wavelength.
Specificity HighLow to Moderate
Sensitivity High (lower LOD & LOQ)[4]Moderate
Cost HighLow
Speed Slower (requires chromatographic run time)Fast
Interference MinimalHigh potential for interference from other UV-absorbing compounds.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for reproducible and accurate results. Below is a representative protocol for the analysis of shikimic acid in plant extracts using HPLC.

Detailed HPLC Method Protocol

1. Sample Preparation (from Illicium verum fruits): a. Grind the dried fruits into a fine powder. b. Accurately weigh 1.0 g of the powdered sample into a flask. c. Add 50 mL of methanol and sonicate for 30 minutes. d. Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX SB-Aq C18 column (4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 97:3 (v/v).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: Diode Array Detector (DAD) at 213 nm.

3. Method Validation Procedures:

  • Linearity: Prepare a series of standard solutions of shikimic acid in the mobile phase at concentrations ranging from 0.1 to 1.0 mg/mL. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of shikimic acid standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Logic

To better understand the experimental and logical flow of HPLC method validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection standard_prep Standard Preparation standard_prep->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection chromatography->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD/LOQ detection->lod_loq

Caption: Experimental workflow for HPLC analysis and validation of shikimic acid.

validation_parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of key HPLC method validation parameters.

This guide provides a foundational understanding and practical data for the validation of HPLC methods for shikimic acid in plant extracts. By carefully considering the comparative data and adhering to detailed protocols, researchers can ensure the development of accurate, reliable, and robust analytical methods for this important phytochemical.

References

A Comparative Analysis of Shikimic Acid Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to conventional and modern methods for isolating shikimic acid, a key precursor for the antiviral drug Oseltamivir (Tamiflu®), this report provides a comparative analysis of various extraction techniques. It aims to equip researchers, scientists, and drug development professionals with the necessary data to select the most efficient, cost-effective, and environmentally benign method for their specific needs.

Shikimic acid, a crucial chiral intermediate in the synthesis of the influenza antiviral drug Oseltamivir, is predominantly sourced from the seeds of the Chinese star anise (Illicium verum).[1] The increasing demand for this valuable compound has spurred research into optimizing its extraction from natural sources.[2] This guide compares traditional extraction methods with modern, green technologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Comparative Performance of Extraction Techniques

The efficiency of shikimic acid extraction is contingent on several factors, including the chosen method, solvent, temperature, and extraction time. The following table summarizes the performance of key extraction techniques based on experimental data from various studies.

Extraction TechniquePlant SourceSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Conventional Methods
Soxhlet ExtractionStar Anise (Illicium verum)95% Ethanol (B145695)Boiling point of solvent~2-8 h2.4 - 7.0-[3][4]
MacerationStar Anise (Illicium verum)Various (e.g., ethanol, water)Room TemperatureExtended periods--[5]
Heat Reflux Extraction (HRE)Picea meyeri Needles80% Ethanol85180 minLower than ILUAE-[5]
Modern Methods
Microwave-Assisted Extraction (MAE)Star Anise (Illicium verum)Water-16 min~2.75-[3][6]
Plant TissuesWater49.8 ± 2.810 sec>90% recovery-[7][8]
Ultrasound-Assisted Extraction (UAE)Star Anise (Illicium verum)Water-20 min~1.37-[3][6]
Pinus yunnanensis NeedlesWater253 x 40 min3.47-[9]
Pressurized Hot Water Extraction (PHWE)Star Anise (Illicium verum)Water120 - 200~5 minHigh recoveries>95%[3][10]
Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE)Picea meyeri Needles0.5 mol/L [Bzmim]BrRoom Temperature39 min1.885-[5]
Supercritical Fluid Extraction (SFE)General Plant MaterialSupercritical CO₂ (often with co-solvent)>31.110 - 60 minHigh, SelectiveHigh[11][12][13]

Note: '-' indicates data not specified in the provided search results.

The Shikimate Pathway and Extraction Logic

Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[14] Understanding this pathway is fundamental to appreciating the compound's significance.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS SA Shikimate DHS->SA S3P Shikimate 3-phosphate SA->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: Simplified Shikimate Pathway.

The extraction of shikimic acid from plant matrices involves separating it from a complex mixture of other compounds. The choice of extraction technique is a critical determinant of efficiency, yield, and purity.

Extraction_Logic cluster_conventional Conventional Methods cluster_modern Modern Methods Soxhlet Soxhlet Extraction Extraction Extraction Process Soxhlet->Extraction Maceration Maceration Maceration->Extraction HRE Heat Reflux Extraction HRE->Extraction MAE Microwave-Assisted MAE->Extraction UAE Ultrasound-Assisted UAE->Extraction PHWE Pressurized Hot Water PHWE->Extraction SFE Supercritical Fluid SFE->Extraction ILUAE Ionic Liquid-Based ILUAE->Extraction Plant_Material Plant Material (e.g., Star Anise) Plant_Material->Extraction Crude_Extract Crude Shikimic Acid Extract Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Pure_SA Pure Shikimic Acid Purification->Pure_SA

Caption: General Shikimic Acid Extraction Workflow.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Conventional Method: Soxhlet Extraction

This traditional method relies on the continuous washing of a solid matrix with a heated solvent.

Protocol:

  • Grind the dried plant material (e.g., star anise) to a fine powder.

  • Place the powdered material in a thimble made of porous paper.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., 95% ethanol) is placed in a distillation flask and heated.[3]

  • The solvent vapor travels up a distillation arm and condenses in a condenser.

  • The condensed solvent drips into the thimble, gradually filling it.

  • Once the solvent reaches the top of a siphon tube, it is siphoned back into the distillation flask, carrying the extracted compounds with it.

  • This cycle is repeated for a specified duration (e.g., 2-8 hours).[3]

  • After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.

Modern Method: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction.

Protocol:

  • Place a weighed amount of powdered plant material into a microwave-transparent extraction vessel.

  • Add the extraction solvent (e.g., water).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, such as power (e.g., 500 W), temperature (e.g., 49.8 °C), and time (e.g., 10 seconds to 16 minutes).[3][6][8]

  • After extraction, cool the vessel and filter the contents to separate the extract from the solid residue.

  • The filtrate, containing the shikimic acid, can then be further processed.

Modern Method: Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material enhances solvent penetration and mass transfer.

Protocol:

  • Mix the powdered plant material with the chosen solvent (e.g., water) in an extraction vessel.

  • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Apply ultrasonic waves at a specified power (e.g., 480 W) and duration (e.g., 20 minutes).[3][6]

  • Maintain the temperature if required.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

Modern Method: Pressurized Hot Water Extraction (PHWE)

Also known as subcritical water extraction, PHWE uses water at elevated temperatures (100-374 °C) and pressures to maintain its liquid state. Under these conditions, water's polarity decreases, making it a suitable solvent for less polar organic compounds.

Protocol:

  • Pack the powdered plant material into an extraction cell.

  • Pump pre-heated, deionized water through the cell at a controlled flow rate.

  • Maintain the desired temperature (e.g., 120-200 °C) and pressure to keep the water in a liquid state.[3]

  • The extraction is typically rapid (e.g., around 5 minutes).[3]

  • Collect the extract after it passes through a cooling coil.

  • This method has been shown to yield high-purity shikimic acid (>95%) directly.[3]

Modern Method: Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[13] Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.[11]

Protocol:

  • The system consists of a pump for the CO₂, a pressure vessel for the sample, a means to maintain pressure, and a collection vessel.[13]

  • CO₂ is pumped and heated to supercritical conditions (above 31.1 °C and 73.8 bar).[12]

  • The supercritical CO₂ passes through the extraction vessel containing the plant material, dissolving the shikimic acid.

  • The dissolved material is then passed to a separator at a lower pressure, causing the shikimic acid to precipitate out as the CO₂ loses its solvating power.[13]

  • Co-solvents like ethanol can be added to the CO₂ to enhance the extraction of more polar compounds.[15]

Factors Influencing Extraction Efficiency

The selection of an optimal extraction technique involves considering various parameters that can significantly impact the yield and purity of the final product.

Factors_Affecting_Extraction cluster_params Key Extraction Parameters SA_Yield Shikimic Acid Yield & Purity Method Extraction Method Method->SA_Yield Solvent Solvent Type & Ratio Solvent->SA_Yield Temp Temperature Temp->SA_Yield Time Extraction Time Time->SA_Yield Pressure Pressure (for PHWE & SFE) Pressure->SA_Yield Particle_Size Particle Size Particle_Size->SA_Yield

Caption: Key Factors Influencing Extraction Efficiency.

Conclusion

Modern extraction techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Pressurized Hot Water Extraction (PHWE) generally offer significant advantages over conventional methods like Soxhlet extraction.[5][7] These advantages include shorter extraction times, reduced solvent consumption (often using water as a green solvent), and in some cases, higher yields.[7][16] PHWE, in particular, stands out for its rapidity and ability to produce high-purity shikimic acid.[3][10] Supercritical Fluid Extraction (SFE) provides a highly selective and environmentally friendly option, yielding pure extracts without solvent residue.[12][13]

The choice of the most appropriate technique will depend on the specific requirements of the research or production goals, including desired yield and purity, available equipment, scalability, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision in the extraction of this vital pharmaceutical precursor.

References

A Comparative Analysis of the Antibacterial Activities of Shikimic Acid and Quinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Shikimic acid and quinic acid, both naturally occurring organic acids found in various plants, have garnered attention for their potential as antibacterial agents.[1][2] While structurally similar, research indicates they possess distinct mechanisms and varying degrees of efficacy against pathogenic bacteria. This guide provides an objective comparison of their antibacterial performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antibacterial Potency

The antibacterial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.[3] Studies have determined the MIC values for both shikimic acid and quinic acid against a range of foodborne pathogens and clinically relevant bacteria.

While both compounds exhibit activity, their effectiveness varies depending on the bacterial species. For instance, one study found the MIC of quinic acid against Staphylococcus aureus ATCC 6538 to be 2.5 mg/mL.[4] Another investigation reported MIC values for shikimic acid against several bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus at 3.906 mg/mL, and Escherichia coli and Klebsiella pneumoniae at 7.813 mg/mL.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Shikimic Acid and Quinic Acid Against Various Bacteria

BacteriumShikimic Acid MIC (mg/mL)Quinic Acid MIC (mg/mL)Reference
Staphylococcus aureus3.9062.5[4][5]
Pseudomonas aeruginosa3.906-[5]
Escherichia coli7.8130.5[5][7]
Klebsiella pneumoniae7.813-[5]
Enterobacter aerogenes15.625-[5]
Enterococcus faecalis-0.5[7]

Note: A lower MIC value indicates greater antibacterial potency. "-" indicates data not available in the cited sources.

Mechanisms of Antibacterial Action

Although structurally related, shikimic and quinic acid exhibit different mechanisms of action against bacteria like S. aureus.[1][2] Both compounds are known to damage the bacterial cell membrane, leading to dysfunction and cell death.[8][9]

Shikimic Acid:

  • Cell Membrane Damage: Shikimic acid treatment leads to significant leakage of potassium ions (K+) and nucleotides from S. aureus, indicating compromised cell membrane permeability.[8] It is believed to interact with membrane proteins and lipids, reducing membrane fluidity.[8][10]

  • Metabolic Interference: It can interfere with the pyruvate (B1213749) metabolic pathways and disrupt oxidative phosphorylation.[1]

  • Ion Channel Disruption: A key differentiator is that shikimic acid affects the normal functions of potassium and calcium channels.[1]

  • DNA Interaction: It has been shown to reduce the DNA content of S. aureus and interact directly with the genomic DNA.[2][11]

Quinic Acid:

  • Cell Membrane Damage: Quinic acid also damages the cell membrane, causing hyperpolarization and a decrease in membrane fluidity.[9]

  • Metabolic Interference: It primarily damages the synthesis of L-lysine and peptidoglycan, which inhibits cell wall synthesis and subsequent cell division.[1]

  • Intracellular pH: Quinic acid can significantly decrease the intracellular pH of S. aureus, an effect not observed with shikimic acid.[2][11]

  • DNA Interaction: Similar to shikimic acid, it can remarkably reduce the DNA content of S. aureus and interact with its DNA.[2][11]

  • Biofilm Inhibition: Quinic acid has demonstrated the ability to inhibit biofilm formation by S. aureus at sub-MIC concentrations and can reduce the number of sessile cells adhered to surfaces like stainless steel.[12][13]

Antibacterial_Mechanism_Comparison

Experimental Protocols

The determination of antibacterial activity, particularly the MIC values, is a foundational experiment. The broth microdilution method is a standard procedure used in the cited studies.[3][5]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., S. aureus, E. coli) is grown on an appropriate agar (B569324) medium.

    • Colonies are transferred to a sterile broth (e.g., Tryptone Soy Broth) and incubated until the culture reaches a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This stock is then diluted to achieve the final desired concentration for inoculation (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds:

    • Shikimic acid and quinic acid are dissolved in a suitable solvent (e.g., sterile distilled water) to create high-concentration stock solutions.[13]

    • A series of two-fold dilutions of each acid are prepared in a 96-well microtiter plate using a sterile growth medium.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria in broth without any acid) and a negative control (broth only).

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[3]

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the acid at which no visible growth occurs.[3]

    • Optionally, a growth indicator like resazurin (B115843) sodium salt can be added to aid in visualizing viability.[5]

MIC_Workflow

Conclusion

Both shikimic acid and quinic acid demonstrate notable antibacterial properties, primarily by disrupting bacterial cell membranes and key metabolic processes.[1][8][9] However, they are not interchangeable, as their specific mechanisms and potency differ. Quinic acid appears more effective against certain Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli based on available MIC data, and it uniquely alters intracellular pH.[2][7] Shikimic acid's distinct disruption of ion channels and pyruvate metabolism marks a different mode of action.[1] For drug development professionals, these differences suggest that quinic acid might be a more potent candidate for direct antibacterial applications, while both compounds and their derivatives offer promising avenues for further research, potentially as standalone agents or as part of combination therapies to combat bacterial infections.[14]

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Shikimic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and a precursor for the antiviral drug oseltamivir, is of paramount importance. This guide provides a detailed comparison of two commonly employed analytical techniques: spectrophotometry and high-performance liquid chromatography (HPLC), offering insights into their respective principles, performance characteristics, and experimental protocols.

This comparison is based on published experimental data to assist in selecting the most suitable method for specific research needs, considering factors such as cost, sample throughput, and the required sensitivity and selectivity.

At a Glance: Key Performance Metrics

The choice between spectrophotometric and chromatographic methods often depends on a trade-off between speed and cost versus selectivity and sensitivity. Below is a summary of key performance indicators for each method.

ParameterSpectrophotometric MethodChromatographic Method (HPLC)
Principle Colorimetric reaction based on the oxidation of shikimic acid with periodic acid.Separation of shikimic acid from other sample components on a stationary phase followed by UV detection.
Linearity Range 1.0 to 12.0 µg/mL[1]1 to 900 µmol/mL[2]
Limit of Detection (LOD) ~0.3 µg/mL[1]1 mg/L[2]
Accuracy & Precision Good, but can be affected by interfering compounds.High accuracy and precision due to the separation of analytes.
Recovery Dependent on the extraction method, generally good.High recovery, often exceeding 99%.[3]
Cost More cost-effective.[2][4][5][6]Higher initial instrument cost and ongoing solvent expenses.
Simplicity & Speed Simpler and faster to execute.[2][4][5][6]More complex, with longer run times per sample.
Specificity Prone to interference from other alicyclic hydroxy acids and compounds that react with periodate (B1199274).[2][4][5][6]Highly specific, allowing for the separation and quantification of shikimic acid even in complex matrices.[2][4][5][6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of shikimic acid using spectrophotometric and HPLC methods.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Plant Tissue Sample Grinding Grind in Liquid N2 Sample->Grinding Extraction Extract with 0.25 N HCl Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Oxidation Oxidize with Periodate Reagent Supernatant->Oxidation Quenching Quench with NaOH & Glycine/Sulfite (B76179) Oxidation->Quenching Measurement Measure Absorbance at 380-382 nm Quenching->Measurement Quantification Quantify using Standard Curve Measurement->Quantification

Spectrophotometric analysis workflow for shikimic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant Tissue Sample Grinding Grind in Liquid N2 Sample->Grinding Extraction Extract with 0.25 N HCl Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant (0.45 µm) Centrifugation->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separate on C18 or NH2 Column Injection->Separation Detection Detect at 210-213 nm Separation->Detection Quantification Quantify using Standard Curve Detection->Quantification

HPLC analysis workflow for shikimic acid.

Detailed Experimental Protocols

Spectrophotometric Method

This method is based on the oxidation of the vicinal hydroxyl groups of shikimic acid by periodate, which results in the formation of a chromophore that can be quantified by measuring its absorbance.[4]

1. Sample Extraction: a. Weigh approximately 200 mg of plant tissue and grind it to a fine powder in liquid nitrogen using a mortar and pestle.[4] b. Add 2 mL of 0.25 N HCl to the powdered tissue and sonicate for 30 minutes at 25°C.[4] c. Centrifuge the mixture at 20,000g for 15 minutes.[4] d. Carefully collect the supernatant for analysis.[4]

2. Colorimetric Reaction: a. To a microcentrifuge tube, add an appropriate aliquot of the sample extract (e.g., 5-250 µL, depending on the expected concentration) and dilute to a final volume of 250 µL with deionized water. b. Add 250 µL of a periodate reagent (0.5% periodic acid and 0.5% sodium m-periodate in water).[7] c. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes). d. Quench the reaction by adding 500 µL of 1 M NaOH followed by 300 µL of 0.1 M L-glycine or a sulfite solution to stabilize the chromophore.[7]

3. Measurement and Quantification: a. Measure the absorbance of the resulting yellow solution at a wavelength of 380-382 nm using a spectrophotometer.[4] b. Prepare a standard curve using known concentrations of shikimic acid (e.g., 1-60 µmol/mL) and use it to determine the concentration of shikimic acid in the plant extracts.

Chromatographic Method (HPLC)

High-performance liquid chromatography offers a more selective and sensitive approach for the quantification of shikimic acid. This method separates shikimic acid from other components in the sample matrix before detection.

1. Sample Preparation: a. Follow the same extraction procedure as described for the spectrophotometric method (steps 1a-1d). b. Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector is required. b. Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) or an amino (NH2) column (e.g., 250 x 4 mm, 5 µm) can be used.[8][9] c. Mobile Phase: An isocratic mobile phase is typically used. Common mobile phases include:

  • Acetonitrile (B52724) and 0.2% o-phosphoric acid in water.
  • A mixture of methanol (B129727) and 1% phosphoric acid in water (e.g., 5:95 v/v).[9]
  • 95% acetonitrile and 5% 4:1 water/orthophosphoric acid. d. Flow Rate: A typical flow rate is 0.5-1.0 mL/min. e. Detection: Monitor the elution of shikimic acid at a wavelength of 210-213 nm.[3][8] f. Injection Volume: Inject 10-20 µL of the filtered sample extract.

3. Quantification: a. Prepare a series of standard solutions of shikimic acid at different concentrations (e.g., 0.05 to 1 mg/mL). b. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. c. The concentration of shikimic acid in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

Both spectrophotometric and HPLC methods are viable for the quantification of shikimic acid, with the choice of method being highly dependent on the specific requirements of the study.

  • Spectrophotometry is a cost-effective and rapid method suitable for high-throughput screening or when high precision and specificity are not the primary concerns.[2][4][5][6]

  • HPLC is the preferred method for accurate and precise quantification of shikimic acid in complex matrices, such as plant extracts, where specificity is crucial.[2][4][5][6] It is the gold standard for validation and research purposes where reliable and reproducible data are essential.

References

A Comparative Guide to the Quantification of Shikimic Acid: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of shikimic acid, a key precursor in the synthesis of the antiviral drug oseltamivir, is of paramount importance. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a summary of their performance based on experimental data, detailed methodologies, and a visual representation of the GC-MS workflow.

Performance Comparison at a Glance

The choice between GC-MS and HPLC-UV for shikimic acid quantification depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation. While both methods offer the necessary capabilities, they differ in their performance characteristics.

Validation ParameterGC-MS with Selected Ion Monitoring (SIM)HPLC-UV
Linearity (R²) Good linearity has been reported, but specific R² values from comprehensive validation studies are not consistently published.> 0.998[1]
Limit of Detection (LOD) A sensitive method has been described, though specific LOD values are not readily available in the literature.0.02 - 10 µg/mL[1]
Limit of Quantification (LOQ) A reproducible method has been developed, but specific LOQ values are not consistently reported.0.06 - 30 µg/mL[1]
Accuracy (Recovery) Good recovery has been reported in validated methods.[2]94.8% - 108%[1]
Precision (RSD) A reproducible method with good precision has been established.[2]< 10%[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of shikimic acid necessitates a derivatization step to increase its volatility. The most common approach is silylation, which converts the polar hydroxyl and carboxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters.

1. Sample Preparation and Extraction:

  • Weigh a precise amount of the homogenized sample (e.g., dried plant material).

  • Perform extraction using a suitable solvent, such as methanol (B129727) or ethanol, often assisted by ultrasonication or Soxhlet extraction for improved efficiency.[2]

  • Add an internal standard, such as benzoic acid, to the extraction solvent to correct for variations in sample preparation and injection volume.[2]

  • Centrifuge the extract and collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a solvent like pyridine.

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5).

    • Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal degradation (e.g., 250°C).

    • Oven Temperature Program: Employ a temperature gradient to achieve optimal separation of the derivatized shikimic acid from other components. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a certain time.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized shikimic acid and the internal standard. For the tetra-TMS derivative of shikimic acid, characteristic ions can be monitored.

    • Transfer Line Temperature: Maintain at a temperature to prevent condensation of the analytes (e.g., 280°C).

    • Ion Source Temperature: Typically set around 230°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a direct method for shikimic acid quantification without the need for derivatization.

1. Sample Preparation and Extraction:

  • Follow a similar extraction procedure as for the GC-MS method, using solvents like methanol or water. Acidification of the extraction solvent (e.g., with hydrochloric acid) can improve extraction efficiency.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., dilute phosphoric acid or sulfuric acid) and an organic modifier like acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 30°C) for reproducible retention times.

    • Injection Volume: Inject a fixed volume of the filtered sample extract.

  • UV Detector Conditions:

    • Detection Wavelength: Monitor the absorbance at the UV maximum of shikimic acid, which is typically around 210-215 nm.

GC-MS Workflow for Shikimic Acid Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Homogenization Sample Homogenization Extraction Extraction with Solvent (+ Internal Standard) Sample_Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Derivatization Silylation (e.g., with BSTFA/MSTFA) Evaporation->Derivatization Add Silylating Agent Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Experimental workflow for shikimic acid quantification by GC-MS.

Conclusion

Both GC-MS and HPLC-UV are robust and reliable methods for the quantification of shikimic acid. The HPLC-UV method is often more straightforward as it does not require a derivatization step, and its validation parameters are well-documented in the scientific literature. GC-MS, particularly with SIM mode, offers high sensitivity and specificity, making it an excellent choice for complex matrices or when very low detection limits are required. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and the desired level of sensitivity and sample throughput.

References

A Comparative Guide to Microbial Strains for Enhanced Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikimic acid is a valuable platform chemical, most notably serving as a key precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). Microbial fermentation has emerged as a sustainable and economically viable alternative to traditional extraction from star anise. This guide provides a comparative analysis of prominent microbial strains, primarily engineered Escherichia coli and Bacillus subtilis, for the production of shikimic acid, supported by experimental data and detailed protocols.

Performance Comparison of Engineered Microbial Strains

The following table summarizes the performance of various genetically engineered microbial strains in producing shikimic acid. The data highlights key production metrics such as titer (the final concentration of the product), yield (the amount of product generated per unit of substrate consumed), and productivity (the rate of product formation).

Microbial StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coli SA09Overexpression of 10 key genes, deletion of quinate dehydrogenase, dynamic regulation of tolerance gene.30-L fermenter126.40.502.63[1]
Escherichia coliDisruption of aroK, aroL, tyrR, ptsG, pykA, shiA; Overexpression of aroB, aroD, aroF, aroG, aroE, tktA.7-L fed-batch~101Not ReportedNot Reported[2][3]
Escherichia coliInactivation of PTS, overexpression of Z. mobilis glucokinase and glucose facilitator.Minimum medium with yeast extract87Not Reported~5.3[4][5]
Escherichia coli TRP0 derivativeSystems metabolic engineering approach identifying 10 key target genes.Fed-batch fermentation78.4Not ReportedNot Reported[1]
Escherichia coliNot specified in detailFed-batch culturesup to 710.42 (mol/mol)Not Reported[4][6]
Escherichia coli AR36PTS- derivative with pykF inactivation.Not specifiedup to 400.42 (mol/mol)Not Reported[6]
Bacillus subtilis BSSA/pSAAroA/pDGSAAroDOverexpression of aroA and aroD.Batch cultivation3.2Not ReportedNot Reported[7][8]
Bacillus megaterium (aroK knockout)Disruption of shikimate kinase (aroK).10-L bioreactor6Not ReportedNot Reported[8]

Metabolic Pathway for Shikimic Acid Production

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in microorganisms. The following diagram illustrates the key steps in E. coli leading to the production of shikimic acid.

Shikimic_Acid_Pathway cluster_precursors Precursors PEP Phosphoenolpyruvate (PEP) aroG aroG/F/H PEP->aroG E4P Erythrose-4-phosphate (E4P) E4P->aroG DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) aroB aroB DAHP->aroB DHQ synthase DHQ 3-dehydroquinate (DHQ) aroD aroD DHQ->aroD DHQ dehydratase DHS 3-dehydroshikimate (DHS) aroE aroE DHS->aroE Shikimate dehydrogenase SA Shikimic Acid aroK aroK/L SA->aroK Shikimate kinase S3P Shikimate-3-phosphate (S3P) AAs Aromatic Amino Acids S3P->AAs Multiple steps aroG->DAHP aroB->DHQ aroD->DHS aroE->SA aroK->S3P

Caption: The shikimic acid biosynthesis pathway in E. coli.

Experimental Workflow for Strain Comparison

A systematic approach is crucial for the comparative evaluation of microbial strains for shikimic acid production. The following flowchart outlines a typical experimental workflow.

Experimental_Workflow cluster_analysis Analytical Methods strain_selection Strain Selection and Genetic Modification preculture Pre-culture Preparation strain_selection->preculture fermentation Fermentation (Batch or Fed-batch) preculture->fermentation sampling Time-course Sampling fermentation->sampling analysis Sample Analysis sampling->analysis data_analysis Data Analysis and Comparison analysis->data_analysis biomass Biomass Measurement (OD600) analysis->biomass hplc Shikimic Acid Quantification (HPLC) analysis->hplc substrate Substrate Consumption (e.g., Glucose) analysis->substrate optimization Strain and Process Optimization data_analysis->optimization optimization->strain_selection Iterative Improvement

Caption: A generalized experimental workflow for comparing microbial strains.

Experimental Protocols

General Culture Media and Conditions

a. Pre-culture Medium (LB Broth):

  • 10 g/L Tryptone

  • 5 g/L Yeast Extract

  • 10 g/L NaCl

  • Adjust pH to 7.0. Autoclave for 20 minutes at 121°C.

b. Fermentation Medium (Minimal Salt Medium):

  • Glucose: 20-50 g/L (initial concentration, can be fed during fed-batch)

  • (NH₄)₂SO₄: 2-5 g/L

  • KH₂PO₄: 2-4 g/L

  • MgSO₄·7H₂O: 0.5-1 g/L

  • Trace element solution: 1-2 mL/L

  • Yeast Extract: 5-15 g/L (can be added to supplement growth)

  • Adjust pH to 7.0. Autoclave sugars separately from salts to prevent caramelization.

Fermentation Protocol (Fed-batch)
  • Inoculum Preparation: Inoculate a single colony of the desired strain into 50 mL of LB broth in a 250 mL flask. Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Bioreactor Setup: Prepare a 2-L bioreactor with 1 L of minimal salt fermentation medium. Sterilize the bioreactor and medium.

  • Inoculation: Aseptically transfer the pre-culture to the bioreactor to achieve an initial OD₆₀₀ of approximately 0.1.

  • Fermentation Conditions:

    • Temperature: 37°C

    • pH: Maintain at 7.0 by automatic addition of 2 M NaOH or NH₄OH.

    • Dissolved Oxygen (DO): Maintain at 20-30% saturation by controlling the agitation speed (300-800 rpm) and aeration rate (1-2 vvm).

  • Fed-batch Strategy:

    • After the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the fermenter (e.g., < 2 g/L).

    • A constant or exponential feeding strategy can be employed.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 4-6 hours) for the analysis of biomass, substrate concentration, and shikimic acid concentration.

Shikimic Acid Quantification by HPLC
  • Sample Preparation:

    • Centrifuge the collected fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 0.01 M H₂SO₄ in deionized water.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-65°C.

    • Detection: UV detector at 210-215 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of shikimic acid of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of shikimic acid in the samples by interpolating their peak areas on the standard curve.

This guide provides a foundational framework for the comparative study of microbial strains for shikimic acid production. The provided protocols and data serve as a starting point for further research and process optimization in the pursuit of more efficient and sustainable bioproduction of this critical pharmaceutical precursor.

References

A Comparative Guide to Assessing the Purity of Synthesized Shikimic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized shikimic acid derivatives is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the shikimic acid derivative, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus structural elucidation of an unknown impurity). The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Typical Analytes Non-volatile and thermally labile compounds, including most shikimic acid derivatives and their polar impurities.Volatile and thermally stable compounds. Derivatization is often required for polar derivatives. Ideal for residual solvent analysis.Any soluble compound containing NMR-active nuclei (e.g., ¹H).
Primary Use Purity assessment, quantification of known and unknown impurities, stability testing.Identification and quantification of volatile organic impurities and residual solvents.Absolute purity determination without a specific reference standard for the analyte, structural confirmation.
Typical Precision (%RSD) < 2%[1][2]< 5%[3]< 1%[4][5]
Limit of Detection (LOD) ~0.1 - 1 ng[6]~0.01 - 0.2 µg/mL[3]Microgram range[4]
Limit of Quantification (LOQ) ~0.3 - 3 ng[1][6]~0.1 µg/mL[1]Dependent on analyte and reference standard concentration.
Analysis Time 15 - 45 minutes per sample.20 - 60 minutes per sample.5 - 20 minutes per sample.
Strengths Wide applicability, high resolution, robust and reproducible.High sensitivity and selectivity, excellent for identifying volatile unknowns through mass spectral libraries."Primary ratio" method, highly accurate and precise, provides structural information, non-destructive.
Limitations Requires a chromophore for UV detection, potential for co-elution of impurities.Not suitable for non-volatile or thermally labile compounds, derivatization can add complexity and variability.Lower sensitivity than chromatographic methods, requires a high-purity internal standard, higher instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity of Triacetylshikimic Acid

This protocol describes a reversed-phase HPLC method for the purity determination of a common shikimic acid derivative, triacetylshikimic acid.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Triacetylshikimic acid sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the triacetylshikimic acid reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the synthesized triacetylshikimic acid sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 235 nm[4]

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is designed to identify and quantify residual solvents from the synthesis of shikimic acid derivatives.

Instrumentation and Reagents:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., DB-624)

  • Helium (carrier gas)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable high-boiling solvent

  • Standards for expected residual solvents (e.g., ethanol, ethyl acetate, toluene)

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Accurately weigh a sample of the synthesized shikimic acid derivative (e.g., 100 mg) into a headspace vial and dissolve in a known volume of DMSO (e.g., 1 mL).

  • GC-MS Conditions:

    • Injector temperature: 200 °C

    • Oven temperature program: Initial 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min

    • Mass range: 35-350 amu

  • Analysis: Analyze the standards and the sample. Identify residual solvents by their retention times and mass spectra. Quantify by comparing the peak areas in the sample to the calibration curve.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of a synthesized shikimic acid derivative using an internal standard.

Instrumentation and Reagents:

  • NMR spectrometer (≥400 MHz)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized shikimic acid derivative sample

Procedure:

  • Sample Preparation:

    • Accurately weigh the synthesized shikimic acid derivative (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.6 mL).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.

Visualizing Key Processes

To aid in understanding the context and workflow of purity assessment for shikimic acid derivatives, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_evaluation Evaluation & Reporting synthesis Synthesized Shikimic Acid Derivative hplc HPLC-UV (Non-volatile impurities) synthesis->hplc gcms GC-MS (Residual Solvents) synthesis->gcms qnmr qNMR (Absolute Purity) synthesis->qnmr data_analysis Data Analysis & Impurity Identification hplc->data_analysis gcms->data_analysis qnmr->data_analysis final_purity Final Purity Determination data_analysis->final_purity report Certificate of Analysis final_purity->report

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_Amino_Acids

Caption: The Shikimate Pathway, a key metabolic route for the biosynthesis of aromatic compounds.[7][8][9][10]

References

A Comparative Guide to Analytical Methods for Shikimic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms, has garnered significant attention as the starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). Accurate and reliable quantification of shikimic acid in various matrices, such as plant extracts and fermentation broths, is crucial for research, process optimization, and quality control. This guide provides an objective comparison of common analytical methods for shikimic acid determination, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for shikimic acid quantification depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. High-Performance Liquid Chromatography (HPLC) is a widely used technique, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, often requiring derivatization. Capillary Electrophoresis (CE) and High-Performance Thin-Layer Chromatography (HPTLC) present alternative approaches with their own distinct advantages.

The following table summarizes the key performance parameters of these analytical methods based on published data.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Zone Electrophoresis (CZE)HPTLC-Densitometry
Linearity (Range) 1.0 - 12.0 µg/mL[1]0.1 - 10 µg/mL1.0 - 12.0 mg/L[2]100 - 500 ng/spot[3]
Correlation Coefficient (r²) > 0.999[4]> 0.999[5][6]> 0.999[7]0.990[3]
Accuracy (% Recovery) 90%[8]98 - 102%[5][6]99.55 - 99.84%101.67 - 103.61%[3]
Precision (% RSD) < 5%[1]< 2%[6]< 5%< 2%[3]
Limit of Detection (LOD) 1 mg/L[2]120 ng/mL[7]5 mg/L[9]15.48 ng/spot[3]
Limit of Quantification (LOQ) 1.0 - 12.0 mg/L[2]41 mg/L15 mg/L46.92 ng/spot[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. The following sections outline the fundamental steps for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of shikimic acid in various samples.

Sample Preparation:

  • Homogenize the plant material or fermentation broth.

  • Extract shikimic acid using a suitable solvent, such as water or methanol (B129727), often with the aid of ultrasonication or microwave-assisted extraction.[8]

  • Centrifuge the extract to remove solid debris.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.[10]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic elution with 0.01% sulfuric acid in water or a gradient with methanol and a phosphate (B84403) buffer.[10][11]

  • Flow Rate: 0.8 - 1.0 mL/min.[10][11]

  • Column Temperature: 30 °C.[10][11]

  • Detection: UV detector at 213 nm.[10]

  • Injection Volume: 10 µL.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and is ideal for complex matrices, but requires a derivatization step to increase the volatility of shikimic acid.

Sample Preparation and Derivatization:

  • Extract shikimic acid as described for HPLC.

  • Lyophilize the extract to complete dryness.

  • Perform a two-step derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect aldehyde and keto groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to elute the derivatized shikimic acid.

  • MS Ionization: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.[1]

Capillary Zone Electrophoresis (CZE)

CZE is a high-resolution separation technique that requires minimal sample volume.

Sample Preparation:

  • Extract shikimic acid as described for HPLC.

  • Dilute the filtered extract with the background electrolyte (BGE).

CZE Conditions:

  • Capillary: Uncoated fused-silica capillary (e.g., 32 cm x 50 µm i.d.).[12]

  • Background Electrolyte (BGE): Borate buffer (e.g., 50 mM, pH 9.3) with an organic modifier like acetonitrile.[7]

  • Separation Voltage: 30 kV.[2][12]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 4 s).[12]

  • Detection: UV detector at 213 nm or 250 nm.[2][7]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC allows for the simultaneous analysis of multiple samples and is a cost-effective method for screening and quantification.

Sample and Standard Preparation:

  • Extract shikimic acid as described for HPLC.

  • Prepare a series of standard solutions of shikimic acid in a suitable solvent (e.g., methanol).

HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[13]

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of solvents such as toluene, ethyl acetate, and formic acid. The optimal composition needs to be determined experimentally.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: After drying the plate, scan the chromatogram using a densitometer at a specific wavelength (e.g., 294 nm).[3]

Visualization of the Cross-Validation Workflow

A systematic workflow is crucial for the cross-validation of different analytical methods. The following diagram illustrates a logical sequence for comparing the performance of HPLC, GC-MS, CE, and HPTLC for shikimic acid analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Performance Comparison Sample Homogenized Sample Extraction Extraction Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS (with Derivatization) Filtration->GCMS CE Capillary Electrophoresis Filtration->CE HPTLC HPTLC Filtration->HPTLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Cross-validation workflow for shikimic acid analytical methods.

References

comparing the efficacy of different shikimate pathway inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Shikimate Pathway Inhibitors

For researchers, scientists, and drug development professionals, the shikimate pathway represents a critical target for the development of herbicides and antimicrobial agents. This pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and some protozoa, is absent in mammals, making it an ideal selective target. This guide provides a comparative analysis of the efficacy of various inhibitors targeting key enzymes in the shikimate pathway, supported by experimental data and detailed methodologies.

Comparative Efficacy of Shikimate Pathway Inhibitors

The efficacy of different inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a higher potency of the inhibitor. The following tables summarize the quantitative data for inhibitors of three key enzymes in the shikimate pathway: 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), shikimate kinase (SK), and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).

Table 1: Efficacy of 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS) Inhibitors

InhibitorTarget Organism/EnzymeInhibition Constant (Ki) / IC50Notes
Pyruvate N-formylhydrazonePhenylalanine-regulated DAHPSKi = 11 ± 3 µM-
Pyruvate N-formylhydrazone + Glycerol 3-phosphatePhenylalanine-regulated DAHPSKi = 6 ± 3 µMGlycerol 3-phosphate enhances inhibitor binding.
(R)-4 and (S)-4 (intermediate mimics)Mycobacterium tuberculosis DAH7PS360 ± 50 nM and 620 ± 110 nM, respectivelyPotent inhibitors with nanomolar efficacy[1].
CaffeateArabidopsis thaliana DHS1, DHS2, DHS3IC50 = 49.7 µM, 69.2 µM, 53.4 µM, respectivelyA phenylpropanoid intermediate that inhibits all three DHS isoforms[2].
TyrosineArabidopsis thaliana DHS2IC50 = 230.4 µMAn aromatic amino acid that provides feedback inhibition[2].
TryptophanArabidopsis thaliana DHS2IC50 = 225.1 µMAn aromatic amino acid that provides feedback inhibition[2].

Table 2: Efficacy of Shikimate Kinase (SK) Inhibitors

InhibitorTarget Organism/EnzymeIC50 / KiNotes
Benzimidazole Derivative (C1)Staphylococcus aureus SKEstimated IC50 ≈ 70 µMCompetitive inhibitor with respect to ATP[3].
Benzimidazole Derivative (C2)Staphylococcus aureus SKEstimated IC50 ≈ 100 µMCompetitive inhibitor with respect to ATP[3].
Oxadiazole-amide/2-aminobenzothiazole scaffoldsMycobacterium tuberculosis SKLowest IC50 = 1.94 µMIdentified from a library of antimycobacterial compounds.
Manzamine Alkaloid (Compound 1)Mycobacterium tuberculosis SK-Slow-binding inhibitor[4].
Manzamine Alkaloid (Compound 6)Mycobacterium tuberculosis SK-Slow-binding inhibitor[4].
Shikimic Acid Analog (Compound 660)Mycobacterium tuberculosis SKKi = 46 µMReversible competitive inhibitor[5].

Table 3: Efficacy of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Inhibitors

InhibitorTarget Organism/EnzymeInhibition Constant (Ki) / IC50Notes
Glyphosate (B1671968)Neurospora crassa arom multienzyme complexKi = 1.1 µMCompetitive inhibitor with respect to phosphoenolpyruvate (B93156) (PEP)[6].
GlyphosateEscherichia coli EPSPS-Glyphosate is a potent inhibitor[7].
GlyphosateGlyphosate-resistant Palmer amaranth (B1665344) (Amaranthus palmeri)More sensitive than E. coli EPSPSResistance mechanism is not due to a modified EPSPS in this biotype[8].
GlyphosateNon-GM-soybeansMarkedly decreased enzyme activity-
GlyphosateGM-soybeans (CP4-EPSP synthase)Slightly decreased enzyme activityGenetically modified enzyme confers resistance[9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key enzyme assays cited in this guide.

3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS) Inhibition Assay

This protocol is adapted from studies on M. tuberculosis DAH7PS.

Materials:

  • 50 mM 1,3-bis(tris(hydroxymethyl)methylamino)propane buffer (pH 7.5)

  • 1 mM tris(2-carboxyethyl)phosphine

  • 10 mM Manganese(II) sulfate (B86663) stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • Erythrose 4-phosphate (E4P) stock solution

  • Purified M. tuberculosis DAH7PS enzyme

  • Inhibitor stock solutions

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the assay buffer and equilibrate all solutions to 30 °C.

  • In a cuvette, combine the buffer, manganese (II) sulfate (final concentration 10 µM), varying concentrations of PEP, and the inhibitor.

  • Add the purified DAH7PS enzyme (final concentration 5.2 nM) to the mixture and equilibrate for 2 minutes.

  • Initiate the reaction by adding E4P (final concentration 100 µM).

  • Monitor the decrease in absorbance at 232 nm due to the consumption of PEP.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the inhibition constants by fitting the data to appropriate enzyme inhibition models.

Shikimate Kinase (SK) Inhibition Assay

This protocol is a coupled spectrophotometric assay used for M. tuberculosis SK (MtSK).

Materials:

  • 100 mM Tris-HCl buffer (pH 7.6) containing 100 mM KCl and 5 mM MgCl2

  • 1.5 mM Phosphoenolpyruvate (PEP)

  • 0.2 mM NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • ATP stock solution

  • Shikimate stock solution

  • Purified MtSK enzyme

  • Inhibitor stock solutions

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, PEP, NADH, PK, and LDH.

  • Add the inhibitor at the desired concentration.

  • Add ATP and shikimate to the reaction mixture.

  • Initiate the reaction by adding the purified MtSK enzyme (2 µg/mL).

  • Continuously monitor the decrease in absorbance at 340 nm for 90 seconds, which corresponds to the oxidation of NADH[10].

  • The rate of the reaction is proportional to the activity of MtSK.

  • To determine IC50 values, perform the assay with varying concentrations of the inhibitor.

5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Inhibition Assay

This is a continuous phosphate (B84403) release assay.[8]

Materials:

  • Extraction Buffer (100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, pH 7.0)

  • Assay Buffer (100 mM MOPS, 1 mM MgCl2, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF, pH 7.0)

  • Shikimate-3-phosphate (S3P)

  • Phosphoenolpyruvate (PEP)

  • Glyphosate or other inhibitors

  • EnzCheck Phosphate Assay Kit (containing 2-amino-6-mercapto-7-methylpurine riboside (MESG) and purine (B94841) nucleoside phosphorylase (PNP))

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Grind leaf tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in cold extraction buffer.

    • Centrifuge to remove cell debris.

    • Perform ammonium (B1175870) sulfate precipitation to partially purify the EPSPS enzyme.

    • Resuspend the protein pellet in assay buffer and dialyze overnight.

  • Enzyme Assay:

    • Set up the reaction in a microplate well containing assay buffer, S3P, PEP, MESG, and PNP.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding the extracted EPSPS enzyme.

    • Monitor the increase in absorbance at 360 nm over time, which is proportional to the amount of inorganic phosphate released.

    • Calculate the initial velocity of the reaction.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Shikimate Pathway and Experimental Workflow

Diagrams are provided below to illustrate the shikimate pathway and a typical experimental workflow for assessing inhibitor efficacy.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP DAHPS E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate- 3-Phosphate S3P->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Inhibitor_DAHPS DAHPS Inhibitors Inhibitor_DAHPS->DAHP Inhibitor_SK Shikimate Kinase Inhibitors Inhibitor_SK->S3P Inhibitor_EPSPS EPSPS Inhibitors (e.g., Glyphosate) Inhibitor_EPSPS->EPSP

Caption: The Shikimate Pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Extraction & Purification) Reaction_Setup Reaction Setup (Buffer, Substrates, Inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Inhibitor Solution Preparation Substrate_Prep->Reaction_Setup Reaction_Initiation Reaction Initiation (Add Enzyme) Reaction_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Velocity_Calc Calculate Initial Velocity Data_Acquisition->Velocity_Calc Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Velocity_Calc->Inhibition_Plot IC50_Ki_Calc Determine IC50 / Ki Inhibition_Plot->IC50_Ki_Calc

Caption: A typical experimental workflow for inhibitor efficacy assessment.

References

Safety Operating Guide

Proper Disposal of Shikimic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of shikimic acid, tailored for researchers, scientists, and drug development professionals.

Shikimic acid, a key intermediate in the synthesis of many pharmaceuticals, is a white, solid compound. While not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P-Series or U-Series, it can cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[1] In case of a spill, sweep up the solid material to avoid generating dust and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of shikimic acid should align with general laboratory chemical waste guidelines.[2][3][4][5] The following steps provide a clear protocol for its disposal:

  • Waste Identification and Classification : The waste generator is responsible for determining if the chemical waste is hazardous.[1][6][7][8] Although shikimic acid is not federally listed as a hazardous waste in the United States, it is crucial to consult state and local regulations which may have stricter requirements.[1]

  • Containerization :

    • Place shikimic acid waste in a well-labeled, sealed, and leak-proof container.

    • Ensure the container is compatible with the chemical.

    • The label should clearly identify the contents as "Shikimic Acid Waste" and include the date of accumulation.

  • Storage :

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Secondary containment is recommended to prevent environmental contamination in case of a leak.

  • Disposal :

    • Do not dispose of shikimic acid in the regular trash or pour it down the drain.[9]

    • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Quantitative Data Summary

While specific quantitative disposal limits for shikimic acid are not widely established due to its non-hazardous classification, the following table summarizes its key identifiers and properties relevant to safety and disposal.

PropertyValueReference
CAS Number 138-59-0[10]
Appearance White solid[1]
Hazard Class (RCRA) Not listed (P-Series or U-Series)[1]
Biodegradability Readily biodegradable[10]
Incompatibilities Strong oxidizing agents[1]
Primary Hazards May cause eye, skin, and respiratory tract irritation[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information from safety data sheets. No specific experimental protocols for shikimic acid disposal were cited in the provided search results. The primary "experiment" in this context is the safe and compliant disposal of the chemical, for which the methodology is the step-by-step guide provided above.

Visualizing the Disposal Workflow

To further clarify the decision-making process for shikimic acid disposal, the following diagram illustrates the logical flow from waste generation to final disposal.

ShikimicAcidDisposal cluster_0 Shikimic Acid Waste Disposal Workflow A Waste Generation B Wear Appropriate PPE A->B C Is it a Spill? B->C D Sweep up solid Avoid dust generation C->D Yes E Place in a Labeled, Sealed Container C->E No D->E F Store in Designated Waste Area E->F G Consult Local & Institutional Regulations F->G H Arrange for EHS or Contractor Pickup G->H Compliant I Final Disposal H->I

Caption: Decision workflow for the proper disposal of shikimic acid waste in a laboratory setting.

References

Safeguarding Your Research: A Guide to Handling Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Shikimic Acid, a key intermediate in the synthesis of many pharmaceuticals.

Personal Protective Equipment (PPE) for Shikimic Acid

When working with Shikimic Acid in a laboratory setting, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.

Recommended PPE for Handling Shikimic Acid:

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes or airborne particles of Shikimic Acid, which can cause eye irritation.[1][2][3]
Hand Protection Nitrile rubber glovesProvides a suitable barrier against skin contact. A material thickness of >0.11 mm is recommended, with a breakthrough time of >480 minutes.[4]
Respiratory Protection Particulate filter respirator (e.g., N95 or P1)Necessary when handling the solid form to prevent inhalation of dust particles, which may cause respiratory tract irritation.[4][5] Required if ventilation is inadequate or dust is generated.[1][2]
Body Protection Laboratory coat or appropriate protective clothingMinimizes the risk of skin contact with Shikimic Acid.[1][2]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling and Disposal Protocol:

  • Pre-Handling Preparation:

    • Ensure a well-ventilated work area, such as a fume hood, especially when working with the solid form to minimize dust accumulation.[1][2]

    • Assemble all necessary PPE as specified in the table above.

    • Have an eyewash station and safety shower readily accessible.[2]

  • Handling Shikimic Acid:

    • When weighing or transferring solid Shikimic Acid, do so carefully to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Avoid direct contact with eyes, skin, and clothing.[1][2]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled waste container.[1][2] Avoid generating dust during cleanup.[1][2]

    • For liquid spills, absorb with an inert material and place in a suitable disposal container.

    • Ensure the spill area is thoroughly cleaned and decontaminated.

  • Disposal Plan:

    • Dispose of unused Shikimic Acid and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical flow of operations when working with Shikimic Acid, emphasizing the integration of safety measures at each step.

Shikimic Acid Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Transfer Solid or Prepare Solution C->D Proceed to Handling E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete Spill Spill Occurs? E->Spill G Dispose of Waste & Contaminated PPE F->G H Remove PPE & Wash Hands G->H Spill->F No Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->F

Shikimic Acid Handling and Safety Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.